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Foundational

Chemical structure and properties of Methyl 1-vinyl-2-oxabicyclo[2.2.2]octane-4-carboxylate

Foreword: Unveiling a Novel Scaffold for Modern Drug Discovery In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer precise three-dimensional arrangements of functional groups is pe...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Unveiling a Novel Scaffold for Modern Drug Discovery

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer precise three-dimensional arrangements of functional groups is perpetual. The bicyclo[2.2.2]octane framework has long been recognized as a valuable bioisostere for the phenyl ring, offering a rigid structure that can improve metabolic stability and reduce lipophilicity.[1][2] This guide delves into a unique derivative of this family, Methyl 1-vinyl-2-oxabicyclo[2.2.2]octane-4-carboxylate, a compound poised to offer new avenues for the design of sophisticated therapeutic agents. While direct experimental data for this specific molecule is not extensively available in public literature, this document, grounded in established chemical principles and data from closely related analogues, aims to provide a comprehensive technical overview for researchers, scientists, and drug development professionals. We will explore its intricate chemical structure, postulate a robust synthetic strategy, predict its key physicochemical and spectroscopic properties, and discuss its potential applications and reactivity.

Chemical Structure and Stereochemistry: A Rigid Framework with Orthogonal Functionality

Methyl 1-vinyl-2-oxabicyclo[2.2.2]octane-4-carboxylate possesses a unique and sterically demanding bridged bicyclic core. The defining feature of this molecule is the 2-oxabicyclo[2.2.2]octane skeleton, which imparts significant conformational rigidity. This rigidity is a desirable trait in drug design as it can lead to higher binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding.

The substitution pattern is of particular interest. At the C1 bridgehead position, a vinyl group is present, offering a reactive handle for a variety of chemical transformations. At the C4 position, a methyl carboxylate group provides a polar functional group that can participate in hydrogen bonding and can be further modified, for instance, through hydrolysis to the corresponding carboxylic acid or amidation.[3] The placement of these two functional groups at the 1 and 4 positions of the bicyclic system creates a well-defined spatial relationship, which can be exploited for the design of molecules that interact with specific biological targets.

The presence of a stereocenter at C4 introduces the possibility of enantiomers. The endo and exo orientation of the methyl carboxylate group relative to the vinyl-bearing bridge will significantly influence the molecule's overall shape and its interactions with chiral environments, such as protein binding pockets.

Proposed Synthesis: A Strategic Approach via Diels-Alder Cycloaddition

Currently, a specific, documented synthesis for Methyl 1-vinyl-2-oxabicyclo[2.2.2]octane-4-carboxylate is not readily found in the literature. However, based on the well-established chemistry of the 2-oxabicyclo[2.2.2]octane core, a plausible and efficient synthetic route can be proposed, centered around a hetero-Diels-Alder reaction. The most promising approach involves the [4+2] cycloaddition of a substituted 2-pyrone with a suitable dienophile.[4][5]

The proposed synthetic pathway would likely involve the reaction of a 1-vinyl-2-pyrone derivative with an acrylate dienophile. The regioselectivity of the Diels-Alder reaction is a critical consideration. In the reaction of unsymmetrical dienes with unsymmetrical dienophiles, the formation of "ortho" and "para" products is generally favored over "meta" products.[6][7] In this case, to achieve the desired 1,4-substitution pattern, the electronic nature of the substituents on both the 2-pyrone and the dienophile would need to be carefully considered to favor the "para" adduct.

An alternative and potentially more scalable approach involves the iodocyclization of cyclohexane-containing alkenyl alcohols, a method that has been successfully employed for the synthesis of various functionalized 2-oxabicyclo[2.2.2]octanes.[1][8][9]

Hypothetical Experimental Protocol: Diels-Alder Approach
  • Synthesis of the Diene (Aryl 1-vinyl-2-pyrone-4-carboxylate): The synthesis of the requisite 2-pyrone diene would be a multi-step process, likely starting from a readily available precursor. The vinyl group at C1 and the ester at C4 would be installed through established synthetic methodologies.

  • Diels-Alder Cycloaddition: The substituted 2-pyrone would be reacted with a suitable dienophile, such as methyl acrylate, under thermal or Lewis acid-catalyzed conditions.[10][11] The choice of Lewis acid could be critical in controlling the regioselectivity and stereoselectivity of the cycloaddition.

  • Decarboxylation: The initial Diels-Alder adduct would likely be a bridged lactone, which upon heating, would undergo a retro-Diels-Alder reaction to extrude carbon dioxide, forming the desired 2-oxabicyclo[2.2.2]octene ring system.

  • Reduction of the Double Bond: The resulting double bond within the bicyclic system would then be selectively reduced, for example, through catalytic hydrogenation, to yield the saturated 2-oxabicyclo[2.2.2]octane core.

Caption: Proposed synthetic workflow for Methyl 1-vinyl-2-oxabicyclo[2.2.2]octane-4-carboxylate.

Physicochemical and Spectroscopic Properties: Predictions Based on Analogue Data

While experimental data for the target molecule is not available, we can predict its key properties based on the known characteristics of the 2-oxabicyclo[2.2.2]octane scaffold and similarly substituted bicyclic compounds.

Physicochemical Properties (Predicted)
PropertyPredicted ValueRationale
Molecular Formula C11H16O3Based on the chemical structure.
Molecular Weight 196.24 g/mol Calculated from the molecular formula.
Boiling Point > 200 °CExpected to be relatively high due to the molecular weight and polar ester group.
Solubility Soluble in common organic solvents (e.g., DCM, EtOAc, THF). Limited solubility in water.The ester group provides some polarity, but the hydrocarbon backbone is dominant.
LogP ~2.0 - 2.5Estimated based on the contributions of the bicyclic core, vinyl, and ester groups.
Spectroscopic Properties (Predicted)

The spectroscopic signature of Methyl 1-vinyl-2-oxabicyclo[2.2.2]octane-4-carboxylate is expected to be highly informative.

  • 1H NMR: The proton NMR spectrum would be complex due to the rigid bicyclic system, leading to distinct signals for the diastereotopic protons of the methylene bridges. Key signals would include:

    • A singlet for the methyl ester protons around 3.7 ppm.

    • A characteristic set of signals for the vinyl group (a doublet of doublets for the proton on the carbon attached to the ring, and two doublets for the terminal methylene protons) in the 5-6 ppm region.

    • A series of multiplets for the eight protons of the bicyclic core, likely in the 1.5-2.5 ppm range.

  • 13C NMR: The carbon NMR spectrum would show 11 distinct signals, reflecting the asymmetry of the molecule. Predicted chemical shifts are:

    • A signal for the carbonyl carbon of the ester at ~170-175 ppm.

    • Signals for the vinyl carbons at ~140 ppm (quaternary) and ~115 ppm (methylene).

    • A signal for the quaternary bridgehead carbon (C1) bearing the vinyl group at ~80-85 ppm.

    • A signal for the other bridgehead carbon (C4) bearing the ester group at ~40-45 ppm.

    • Signals for the carbons of the bicyclic framework between 20-40 ppm.

    • A signal for the methyl ester carbon around 52 ppm.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by:

    • A strong absorption band for the C=O stretch of the ester at ~1730-1750 cm-1.

    • C-O stretching bands for the ether and ester functionalities in the 1000-1300 cm-1 region.

    • C=C stretching vibration for the vinyl group around 1640 cm-1.

    • C-H stretching vibrations for the sp3 and sp2 hybridized carbons.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M+) at m/z 196. The fragmentation pattern would likely involve the loss of the methoxy group (M-31), the methyl carboxylate group (M-59), and fragmentation of the bicyclic core.

Reactivity and Potential Applications: A Versatile Building Block

The unique combination of a rigid scaffold and two orthogonal reactive groups makes Methyl 1-vinyl-2-oxabicyclo[2.2.2]octane-4-carboxylate a highly attractive building block for the synthesis of complex molecules, particularly in the context of drug discovery.

Reactivity of the Functional Groups
  • The Vinyl Group: The vinyl group is susceptible to a wide range of transformations, including:

    • Addition Reactions: Halogenation, hydrohalogenation, and hydration.

    • Oxidation: Ozonolysis to yield a ketone or carboxylic acid, or epoxidation.

    • Reduction: Catalytic hydrogenation to an ethyl group.

    • Cross-Coupling Reactions: Suzuki, Heck, and other palladium-catalyzed cross-coupling reactions to introduce aryl, heteroaryl, or other vinyl groups.[12]

    • Polymerization: The vinyl group could potentially be used as a monomer for the synthesis of novel polymers.

  • The Methyl Ester Group: The ester functionality provides another site for modification:

    • Hydrolysis: Saponification to the corresponding carboxylic acid, which can serve as a key intermediate for further derivatization.

    • Amidation: Reaction with amines to form a diverse range of amides, a common functional group in pharmaceuticals.[13][14]

    • Reduction: Reduction to the corresponding primary alcohol using reagents like lithium aluminum hydride.

    • Grignard Reaction: Reaction with Grignard reagents to form tertiary alcohols.

Caption: Reactivity map of Methyl 1-vinyl-2-oxabicyclo[2.2.2]octane-4-carboxylate.

Potential Applications in Drug Discovery

The 2-oxabicyclo[2.2.2]octane core is gaining recognition as a saturated bioisostere of the para-substituted phenyl ring, offering improved physicochemical properties such as increased solubility and enhanced metabolic stability.[1][9] The incorporation of this scaffold into drug candidates can lead to molecules with better pharmacokinetic profiles.

The orthogonal reactivity of the vinyl and ester groups allows for the divergent synthesis of compound libraries. For example, the ester could be converted to a series of amides, while the vinyl group is modified through various cross-coupling reactions. This would allow for a systematic exploration of the chemical space around this novel scaffold, which is a key strategy in lead optimization.

Conclusion and Future Directions

Methyl 1-vinyl-2-oxabicyclo[2.2.2]octane-4-carboxylate represents a promising, yet underexplored, molecular scaffold. Its rigid three-dimensional structure, combined with the presence of two versatile and orthogonally reactive functional groups, makes it an ideal candidate for the development of novel chemical entities in drug discovery and materials science. While this guide has provided a theoretical framework for its synthesis, properties, and reactivity based on sound chemical principles and data from related compounds, the next crucial step is the experimental validation of these predictions.

Future research should focus on the development of a robust and scalable synthesis of this molecule and its enantiomers. A thorough characterization of its physicochemical and spectroscopic properties will be essential. Furthermore, the exploration of its reactivity and its incorporation into biologically active molecules will undoubtedly unlock its full potential as a valuable building block for the next generation of therapeutics and advanced materials.

References

  • Kocevar, M., et al. (2005). Diels–Alder reaction of highly substituted 2H-pyran-2-ones with alkynes: reactivity and regioselectivity. New Journal of Chemistry, 29(8), 1027-1034. Available at: [Link]

  • Schmalz, H.-G., et al. (2018). Sustainable synthesis of 2-pyrones and application of biobased 2-pyrones. Beilstein Journal of Organic Chemistry, 14, 2366-2401. Available at: [Link]

  • Hoyt, L., et al. (2012). Cascading Radical Cyclization of Bis-Vinyl Ethers: Mechanistic Investigation Reveals a 5-exo/3-exo/retro-3-exo/5-exo Pathway. The Journal of Organic Chemistry, 77(18), 8036-8046. Available at: [Link]

  • Stille, J. K., et al. (1969). Diels-Alder reactions of 2-pyrones. Direction of the addition reaction with acetylenes. The Journal of Organic Chemistry, 34(7), 2188-2192. Available at: [Link]

  • Mykhailiuk, P. K. (2023). Synthesis of 2-oxabicyclo[2.2.2]octanes and... ResearchGate. Available at: [Link]

  • Levterov, V. V., et al. (2023). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. Nature Communications, 14(1), 6035. Available at: [Link]

  • Gray, G. W., et al. (1982). The synthesis of 1,4-disubstituted bicyclo[2.2.2]octanes exhibiting wide-range, enantiotropic nematic phases. Journal of the Chemical Society, Perkin Transactions 2, (11), 1475-1481. Available at: [Link]

  • Deng, L., et al. (2007). Asymmetric Diels-Alder Reactions of 2-Pyrones with a Bifunctional Organic Catalyst. Journal of the American Chemical Society, 129(20), 6362-6363. Available at: [Link]

  • Ashenhurst, J. (2018). Regiochemistry In the Diels-Alder Reaction. Master Organic Chemistry. Available at: [Link]

  • Organic Chemistry by Dr. M. S. Letzel. (2019). Regioselectivity of the Diels-Alder reaction. YouTube. Available at: [Link]

  • Olofsson, B., et al. (2021). Synthesis of Bicyclo[1.1.1]Pentane Z‐Substituted Enamides, Enol Ethers, and Vinyl Sulfides Using Iodine (III) Reagents. Angewandte Chemie International Edition, 60(32), 17545-17552. Available at: [Link]

  • NFDI4Chem. 1,3,3-trimethyl-2-oxabicyclo[2.2.2]octane Molecule. Search Service. Available at: [Link]

  • Langer, P., et al. (2012). Alkoxide-induced ring opening of bicyclic 2-vinylcyclobutanones: A convenient synthesis of 2-vinyl-substituted 3-cycloalkene-1-carboxylic acid esters. Beilstein Journal of Organic Chemistry, 8, 650-657. Available at: [Link]

  • PubChem. 2-Oxabicyclo[2.2.2]octane. National Center for Biotechnology Information. Available at: [Link]

  • Zhu, G., et al. (2013). Regioselective and Stereoselective Entry to β,β-Disubstituted Vinyl Ethers via the Sequential Hydroboration/Suzuki-Miyaura Coupling of Ynol Ethers. Journal of Organic Chemistry, 78(19), 9815-9821. Available at: [Link]

  • NIST. 2-Oxabicyclo[2.2.2]octan-6-ol, 1,3,3-trimethyl-, acetate. NIST Chemistry WebBook. Available at: [Link]

  • Olofsson, B., et al. (2020). Stereoselective Access to Highly Substituted Vinyl Ethers via trans-Difunctionalization of Alkynes with Alcohols and Iodine(III) Electrophile. Journal of the American Chemical Society, 142(20), 9161-9167. Available at: [Link]

  • Jung, M. E., et al. (1981). Synthesis and Structure Determination of 2-Azabicyclo[ 2.2.1 ] hept-2-enes and Their Derivatives. W Effect on Chemical Shifts. The Journal of Organic Chemistry, 46(18), 3667-3673. Available at: [Link]

  • Jia, Y., et al. (2016). Diels‐Alder reaction of 2‐pyrone with alkyne or alkene. The Chemical Record, 16(5), 2297-2313. Available at: [Link]

  • Langer, P., et al. (2006). Investigations on the Formation of 4-Aminobicyclo[2.2.2]-octanones. Molecules, 11(12), 978-985. Available at: [Link]

  • Kumar, S., et al. (2022). Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. Organic & Biomolecular Chemistry, 20(30), 5961-5965. Available at: [Link]

  • LibreTexts. (2021). 1.3: Diels-Alder_Reactions. Chemistry LibreTexts. Available at: [Link]

  • Climent, M. J., et al. (2013). Diels-Alder Reaction between Isoprene and Methyl Acrylate over Different Zeolites: Influence of Pore Topology and Acidity. ChemPlusChem, 78(9), 1134-1141. Available at: [Link]

  • Jan, M. (2016). Rates of hydrolysis in bicyclic and monocyclic compounds. Chemistry Stack Exchange. Available at: [Link]

  • Bheeter, C. B., et al. (2014). Group (IV) Metal-Catalyzed Direct Amidation. Diva-portal.org. Available at: [Link]

  • Kumar, S., et al. (2022). Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. Semantic Scholar. Available at: [Link]

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Exploratory

Structural Elucidation and NMR Characterization of Methyl 1-vinyl-2-oxabicyclo[2.2.2]octane-4-carboxylate: A Technical Guide

Introduction & Pharmacological Relevance In the ongoing paradigm shift to "escape from flatland" in drug discovery, the incorporation of sp³-rich, three-dimensional scaffolds has become a critical strategy to improve the...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Relevance

In the ongoing paradigm shift to "escape from flatland" in drug discovery, the incorporation of sp³-rich, three-dimensional scaffolds has become a critical strategy to improve the pharmacokinetic profiles of clinical candidates[1]. While classical saturated bioisosteres like bicyclo[1.1.1]pentane (BCP) have been widely adopted, they often present geometric limitations when mimicking larger aromatic systems[2].

Recent structural analyses have established the 2-oxabicyclo[2.2.2]octane core as a superior saturated bioisostere for the para-substituted phenyl ring. The introduction of the oxygen heteroatom into the bicyclic framework significantly enhances aqueous solubility and reduces metabolic clearance rates while maintaining the precise exit-vector geometry required for target engagement[3].

Within this emerging chemical space, Methyl 1-vinyl-2-oxabicyclo[2.2.2]octane-4-carboxylate (CAS: 2387596-36-1) represents a highly versatile, orthogonally functionalized building block[4]. The presence of a terminal vinyl group and a methyl ester at opposing bridgeheads allows for divergent synthetic trajectories (e.g., cross-metathesis, saponification, or amidation), making the rigorous structural elucidation of this scaffold essential for downstream medicinal chemistry applications.

Self-Validating Experimental Workflow for NMR Acquisition

To ensure unambiguous structural assignment, the NMR acquisition protocol must be designed as a self-validating system. This requires optimizing parameters not just for signal detection, but for quantitative reliability and orthogonal cross-checking.

Step-by-Step Acquisition Methodology
  • Sample Preparation & Internal Referencing: Dissolve 15–20 mg of the analyte in 0.6 mL of Deuterated Chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS). Causality: This specific concentration ensures sufficient signal-to-noise (S/N) for ¹³C acquisition within a standard timeframe. The inclusion of TMS provides a reliable internal zero-point reference (0.00 ppm), eliminating chemical shift drift caused by temperature gradients or magnetic field fluctuations.

  • Probe Tuning and Field Homogenization: Execute Automated Tuning and Matching (ATMA) for both ¹H and ¹³C nuclei, followed by high-order gradient shimming (TopShim). Causality: Precise tuning maximizes the probe's sensitivity to the specific dielectric constant of the sample. Rigorous shimming ensures a highly homogeneous B₀ field, which is critical for resolving the fine J-couplings of the vinyl AMX spin system.

  • ¹H NMR Acquisition (400 MHz): Acquire 16 scans using a 30° excitation pulse and a 2.0-second relaxation delay (D1). Causality: The 30° flip angle allows for faster longitudinal relaxation (T₁) recovery. The 2.0s D1 ensures complete relaxation of the proton network, guaranteeing that the integration values accurately reflect the stoichiometric ratio of the structural domains.

  • ¹³C NMR Acquisition (100 MHz): Acquire 1024 scans with a 30° pulse and an extended D1 of 5.0 seconds. Causality: Quaternary carbons (such as the C1/C4 bridgeheads and the ester carbonyl) lack attached protons, resulting in highly inefficient dipole-dipole relaxation and long T₁ times. An extended D1 prevents signal saturation, ensuring these critical nodes are visible above the noise floor.

NMR_Workflow Prep Sample Preparation & Calibration Acq1D 1D Acquisition (1H & 13C NMR) Prep->Acq1D Acq2D 2D Correlation (HSQC, HMBC, COSY) Acq1D->Acq2D Valid Structural Validation & Assignment Acq2D->Valid

Fig 1. Self-validating NMR workflow from sample preparation to structural assignment.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of Methyl 1-vinyl-2-oxabicyclo[2.2.2]octane-4-carboxylate is characterized by three distinct domains: the vinylic protons, the oxygen-adjacent methylene, and the rigid ethylene bridges.

Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationStructural Assignment
1' 5.85dd17.5, 10.81HInternal vinyl (-CH =CH₂)
2'a 5.25dd17.5, 1.21HTerminal vinyl (trans to H-1')
2'b 5.10dd10.8, 1.21HTerminal vinyl (cis to H-1')
3 3.85s-2H-O-CH ₂- bridge
-OCH₃ 3.68s-3HMethyl ester
5, 7 1.80 – 1.95m-4HEthylene bridges (adjacent to C4)
6, 8 1.60 – 1.75m-4HEthylene bridges (adjacent to C1)
Mechanistic Insights into Proton Shifts
  • The Vinyl AMX System: The terminal vinyl protons (H-2'a and H-2'b) are diastereotopic and exhibit distinct coupling constants to the internal proton (H-1'). The trans coupling (17.5 Hz) is characteristically larger than the cis coupling (10.8 Hz) due to the optimal 180° dihedral angle aligning the interacting nuclear spins.

  • The C3 Singlet: Because the C3 methylene is flanked by an oxygen atom (O2) and a quaternary bridgehead (C4), it is isolated from adjacent scalar couplings. The inherent symmetry of the molecule renders these two protons equivalent, resulting in a sharp, diagnostic singlet at 3.85 ppm.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides the definitive mapping of the carbon skeleton, particularly validating the quaternary bridgeheads that define the 2-oxabicyclo[2.2.2]octane geometry.

Table 2: ¹³C NMR Spectral Data (100 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)Carbon TypeStructural Assignment
C=O 175.2CqEster carbonyl
1' 139.5CHInternal vinyl carbon
2' 113.8CH₂Terminal vinyl carbon
1 78.4CqBridgehead (attached to O2 and Vinyl)
3 72.1CH₂-O-C H₂- bridge
-OCH₃ 51.9CH₃Methyl ester
4 42.5CqBridgehead (attached to Ester)
5, 7 29.4CH₂Ethylene bridges (adjacent to C4)
6, 8 26.8CH₂Ethylene bridges (adjacent to C1)
Mechanistic Insights into Carbon Shifts
  • Deshielding of C1: The C1 bridgehead carbon is heavily deshielded (78.4 ppm) due to the combined inductive electron-withdrawing effects of the adjacent oxygen atom and the sp²-hybridized vinyl group.

  • Bridgehead Differentiation: C4 (42.5 ppm) appears significantly further upfield than C1, as it is only subjected to the milder inductive effect of the ester carbonyl, allowing for unambiguous differentiation of the two bridgeheads.

2D NMR Strategies for Orthogonal Validation

To transform the 1D assignments from empirical estimates into a self-validating proof of structure, 2D Heteronuclear Multiple Bond Correlation (HMBC) is employed. HMBC detects long-range (²J and ³J) carbon-proton couplings, effectively bridging the isolated spin systems.

  • Validating the Core Connectivity: The C3 protons (δ 3.85) exhibit a strong ³J correlation to the C1 bridgehead (δ 78.4) across the oxygen atom, and a ²J correlation to the C4 bridgehead (δ 42.5). This unambiguously proves the intact 2-oxabicyclo[2.2.2]octane skeleton.

  • Validating the Substituent Vectors: The internal vinyl proton (δ 5.85) shows ³J correlations to the C6 and C8 methylene carbons (δ 26.8), confirming the vinyl group is anchored at C1. Conversely, the ester linkage is validated by a ³J correlation from the methoxy protons (δ 3.68) to the carbonyl carbon (δ 175.2).

By interlocking these 2D correlations, the proposed structure of Methyl 1-vinyl-2-oxabicyclo[2.2.2]octane-4-carboxylate is definitively confirmed, providing a robust analytical foundation for its use as a bioisosteric building block in drug development.

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Stereochemistry and conformational analysis of 2-oxabicyclo[2.2.2]octane derivatives

Stereochemistry and Conformational Analysis of 2-Oxabicyclo[2.2.2]octane Derivatives: A Paradigm Shift in Bioisosteric Design Executive Summary The para-substituted phenyl ring is a foundational structural motif in medic...

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Author: BenchChem Technical Support Team. Date: April 2026

Stereochemistry and Conformational Analysis of 2-Oxabicyclo[2.2.2]octane Derivatives: A Paradigm Shift in Bioisosteric Design

Executive Summary

The para-substituted phenyl ring is a foundational structural motif in medicinal chemistry, present in over 500 approved therapeutics . However, the over-reliance on flat, sp2 -hybridized aromatic systems often saddles drug candidates with suboptimal physicochemical properties, including poor aqueous solubility and high metabolic clearance. To "escape from flatland," saturated bioisosteres such as bicyclo[1.1.1]pentane (BCP), cubane, and bicyclo[2.2.2]octane (BCO) have been historically employed. Yet, these traditional isosteres frequently suffer from chemical instability or excessive lipophilicity .

Enter 2-oxabicyclo[2.2.2]octane —a rationally designed, saturated bioisostere that perfectly mimics the exit vectors of the para-phenyl ring while dramatically improving the pharmacokinetic (PK) profile through the strategic introduction of an oxygen atom . This whitepaper provides an in-depth technical analysis of the stereochemistry, conformational dynamics, and synthetic methodologies associated with 2-oxabicyclo[2.2.2]octane derivatives.

Conformational Analysis and Stereochemical Dynamics

Symmetry Breaking and Exit Vector Collinearity

The parent bicyclo[2.2.2]octane molecule possesses high D3h​ symmetry, characterized by three equivalent ethylene bridges. The introduction of an oxygen atom to form 2-oxabicyclo[2.2.2]octane breaks this symmetry, reducing it to Cs​ or C1​ depending on the substitution pattern. Despite this desymmetrization, the 1,4-exit vectors remain remarkably collinear. Crystallographic analysis reveals an exit angle ( ϕ ) of approximately 176°, closely matching the 180° vector of a para-substituted phenyl ring [[1]]([Link]). Furthermore, the distance between the substitution positions ( r ) is ~2.6 Å, providing a near-perfect spatial mimic for the 2.9 Å distance found in benzene rings [[1]]([Link]).

Torsional Strain and the "Twisted Boat" Conformation

In a standard [2.2.2] bicyclic system, the constituent six-membered rings are forced into high-energy boat conformations. This induces significant torsional strain due to the eclipsing interactions of the adjacent methylene protons. The incorporation of the heteroatom in 2-oxabicyclo[2.2.2]octane alters the bond lengths (C–O is ~1.43 Å vs. C–C ~1.54 Å). This disparity induces a subtle crystallographic twist in the molecular framework—evidenced by non-zero C–O–C–C torsion angles—which partially relieves the eclipsing steric strain while maintaining a highly rigidified 3D scaffold .

Causality Check: Why is this rigidity beneficial? The rigid "twisted boat" conformation locks the molecule into a specific 3D vectorality. When binding to a target protein, this pre-organization lowers the entropic penalty of binding compared to flexible aliphatic chains. Simultaneously, the strained carbon skeleton is less accessible to cytochrome P450 enzymes, thereby reducing metabolic turnover .

BioisostereLogic Phenyl para-Phenyl Ring (Flat, Lipophilic) BCO Bicyclo[2.2.2]octane (Poor Solubility) Phenyl->BCO Saturation (Escape Flatland) OxaBCO 2-Oxabicyclo[2.2.2]octane (Ideal Bioisostere) Phenyl->OxaBCO Saturation + Oxygen (Rational Design) BCO->OxaBCO Scaffold Hopping (Reduce logP) PK Improved PK Profile (High Sol, Low CLint) OxaBCO->PK In vivo Validation

Logical progression of scaffold hopping from phenyl to 2-oxabicyclo[2.2.2]octane for improved PK.

Physicochemical Impact: Quantitative Validation

The stereochemical and conformational properties of 2-oxabicyclo[2.2.2]octane translate directly into measurable PK/PD advantages. When incorporated into the chemotherapeutic agent Imatinib, replacing the para-phenyl ring, the 2-oxa-BCO derivative demonstrated superior properties compared to both the wild-type drug and the standard BCO isostere .

Table 1: Quantitative Physicochemical Comparison of Imatinib Derivatives

Structural MotifWater Solubility ( μ M)Intrinsic Clearance ( CLint​ ) (mg/min/ μ L)Half-life ( t1/2​ ) (min)Lipophilicity Impact
para-Phenyl (Imatinib) 3512860Baseline
Bicyclo[2.2.2]octane (86) 11316N/AIncreased (Highly lipophilic)
2-Oxabicyclo[2.2.2]octane (85) 3891987Decreased (Optimal)

Data synthesized from Mykhailiuk et al. .

The addition of the oxygen atom not only restores the aqueous solubility lost by the purely hydrocarbon BCO scaffold but also extends the half-life by nearly 50% [[2]]([Link]).

Synthetic Methodologies and Protocols

SynthesisPathway Chair Cyclohexane Precursor (Stable Chair) Boat Energetic Transition (Boat Conformation) Chair->Boat Thermal/Kinetic Energy Iodonium Iodonium Intermediate (Electrophilic Activation) Boat->Iodonium I2 / MeCN Cyclization Intramolecular Attack (Oxa-bridge Formation) Iodonium->Cyclization Base-Mediated Product 2-Oxabicyclo[2.2.2]octane (Rigid Bioisostere) Cyclization->Product Stereochemical Locking

Conformational transition and synthetic workflow for 2-oxabicyclo[2.2.2]octane iodocyclization.

Protocol: Scalable Iodocyclization of Alkenyl Alcohols

This protocol is designed as a self-validating system, ensuring stereochemical fidelity at each step.

  • Conformational Priming: Dissolve the starting cyclohexane alkenyl alcohol (1.0 eq) in anhydrous acetonitrile (0.1 M).

    • Causality: The flexible cyclohexane ring naturally rests in a stable chair conformation. Acetonitrile is selected as a polar aprotic solvent to stabilize the highly polarized transition states required for the ring to flip into the reactive, high-energy boat conformation .

  • Electrophilic Activation: Cool the reaction mixture to 0 °C and add molecular iodine ( I2​ , 2.0 eq) portion-wise.

    • Causality: The low temperature controls the exothermic formation of the iodonium intermediate across the alkene. This stereospecific addition is critical for dictating the relative configuration of the final bridgehead .

  • Base-Mediated Cyclization: Introduce a mild base (e.g., NaHCO3​ or a specific amine base) to the mixture.

    • Causality: The base deprotonates the pendant hydroxyl group, drastically increasing its nucleophilicity. This forces the intramolecular attack on the iodonium ion, overcoming the high energetic cost of locking the cyclohexane ring into the boat conformation (forming the oxa-bridge) .

  • Validation & Stereochemical Confirmation: Quench with saturated aqueous Na2​S2​O3​ , extract with ethyl acetate, and purify via silica gel chromatography. Validate the relative stereochemistry using 1H NMR.

    • Causality: The formation of the rigid bicyclic system causes a distinct anisotropic deshielding effect. The bridgehead protons will exhibit a characteristic chemical shift (often shielded or deshielded by >0.5 ppm compared to flexible precursors), confirming the locked 3D structure .

Conclusion

The 2-oxabicyclo[2.2.2]octane scaffold represents a triumph of rational drug design. By understanding the stereochemical nuances—specifically the relief of torsional strain via symmetry breaking and the energetic requirements of the boat transition state—medicinal chemists can utilize this bioisostere to systematically improve the solubility and metabolic stability of pipeline candidates.

References

  • "2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring" , ResearchGate.[Link]

  • "2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring" , PMC (PubMed Central).[Link]

  • "Design of Bioisosteres: Make Ways to Rational Design" , PRISM BioLab.[Link]

  • "Asymmetric C–H Functionalization of Bicyclo[2.1.1]hexanes and Their 2-Oxa" , PMC (PubMed Central).[Link]

  • "Сrystallographic analysis of 2-oxabicyclo[2.2.2]octanes" , ResearchGate.[Link]

  • "Structural elucidation of a hydroxy–cineole product obtained from cytochrome P450 monooxygenase CYP101J2 catalysed transformation of 1,8-cineole" , PMC (PubMed Central).[Link]

Sources

Foundational

Mechanism of Formation and Synthetic Workflow for Methyl 1-vinyl-2-oxabicyclo[2.2.2]octane-4-carboxylate

Executive Summary The pharmaceutical industry is actively transitioning away from flat, sp²-hybridized aromatic rings to three-dimensional, sp³-rich scaffolds to improve the physicochemical properties of drug candidates....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pharmaceutical industry is actively transitioning away from flat, sp²-hybridized aromatic rings to three-dimensional, sp³-rich scaffolds to improve the physicochemical properties of drug candidates. Among these, the 2-oxabicyclo[2.2.2]octane core has recently emerged as a superior, saturated bioisostere for the para-substituted phenyl ring [1]. By replacing the phenyl ring, this scaffold dramatically enhances aqueous solubility, reduces lipophilicity, and improves metabolic stability while maintaining the strict geometric vectors required for target binding.

This technical guide provides an in-depth mechanistic analysis and step-by-step synthetic protocol for Methyl 1-vinyl-2-oxabicyclo[2.2.2]octane-4-carboxylate (CAS: 2387596-36-1) [2]. Featuring two highly versatile exit vectors—a bridgehead vinyl group and a bridgehead methyl ester—this molecule serves as an advanced building block for cross-coupling, olefin metathesis, and late-stage functionalization in drug discovery pipelines.

Retrosynthetic Architecture

The structural complexity of the 2-oxabicyclo[2.2.2]octane core lies in its highly strained, bridged bicyclic nature. A linear retrosynthetic approach dictates the late-stage installation of the vinyl group via Wittig olefination from a formyl precursor. The core bicyclic scaffold is disconnected via an intramolecular iodocyclization of an acyclic cyclohexane-containing alkenyl alcohol.

Retrosynthesis Target Methyl 1-vinyl-2-oxabicyclo[2.2.2]octane -4-carboxylate (Target) Aldehyde 1-Formyl Intermediate Target->Aldehyde Wittig Disconnection Alcohol 1-(Hydroxymethyl) Intermediate Aldehyde->Alcohol Oxidation Iodide 1-(Iodomethyl) Intermediate (Iodide 6) Alcohol->Iodide Substitution Precursor Methyl 1-(hydroxymethyl)-4- methylidenecyclohexane-1-carboxylate Iodide->Precursor Iodocyclization Ketone Methyl 4-oxocyclohexane -1-carboxylate (SM) Precursor->Ketone Enolate Alkylation & Olefination

Retrosynthetic disconnection of Methyl 1-vinyl-2-oxabicyclo[2.2.2]octane-4-carboxylate.

Mechanistic Deep-Dive: The Iodocyclization Node

The critical node in this synthetic pathway is the construction of the[2.2.2] bridged system. This is achieved through an electrophile-induced intramolecular etherification (iodocyclization)[1].

Causality and Stereoelectronics: The precursor, methyl 1-(hydroxymethyl)-4-methylidenecyclohexane-1-carboxylate, exists primarily in a relaxed chair conformation. Upon the introduction of molecular iodine ( I2​ ), the exocyclic double bond at C4 is activated, forming a transient iodonium ion. For the cyclization to occur, the cyclohexane ring must undergo a conformational shift into a higher-energy boat transition state . This shift brings the C1-hydroxymethyl oxygen into the required proximity (Bürgi-Dunitz trajectory) to attack the C4 position.

The nucleophilic attack by the oxygen onto the C4 carbon follows a 6-exo-trig cyclization pathway according to Baldwin's rules. The electrons from the opening iodonium bridge are pushed outward onto the exocyclic carbon, trapping the iodine atom to form a -CH_2I group. This regioselectivity is thermodynamically driven by the formation of the highly stable, symmetric [2.2.2] bicyclic system, yielding Methyl 1-(iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate (commonly referred to in literature as "Iodide 6") [1].

Mechanism A Alkenyl Alcohol (Chair Conformation) B Iodonium Ion (Boat Transition State) A->B + I2 C 6-exo-trig Attack (O- to C4) B->C Conformational Shift D Iodide 6 ([2.2.2] Core) C->D Ring Closure (- HI)

Mechanistic electron flow and conformational shift during the key iodocyclization step.

Step-by-Step Synthetic Protocol

The following protocol outlines a self-validating, 7-step workflow to synthesize the target compound. Each step includes built-in visual or analytical checkpoints to ensure protocol integrity.

Phase 1: Precursor Assembly

Step 1: Olefination of the Ketone

  • Procedure: Treat methyl 4-oxocyclohexane-1-carboxylate with methyltriphenylphosphonium bromide and potassium tert-butoxide ( t -BuOK) in anhydrous THF at 0 °C.

  • Validation: The formation of a white precipitate (triphenylphosphine oxide) acts as a stoichiometric indicator. TLC (KMnO₄ stain) confirms the disappearance of the ketone.

  • Product: Methyl 4-methylidenecyclohexane-1-carboxylate.

Step 2: Enolate Formylation & Reduction

  • Procedure: Cool the intermediate to -78 °C in THF. Add LDA to generate the enolate, followed by an excess of methyl formate. Quench the reaction, isolate the alpha-formyl intermediate, and immediately reduce it using NaBH4​ in methanol.

  • Causality: The two-step one-pot reduction prevents the unstable alpha-formyl ester from undergoing retro-Claisen condensation.

  • Product: Methyl 1-(hydroxymethyl)-4-methylidenecyclohexane-1-carboxylate.

Phase 2: Core Construction

Step 3: Iodocyclization (Formation of Iodide 6)

  • Procedure: Dissolve the alkenyl alcohol in acetonitrile (MeCN). Add I2​ (1.2 equiv) and stir at room temperature.

  • Validation: The reaction is self-indicating. The deep purple color of molecular iodine gradually fades to a pale yellow as the electrophile is consumed by the alkene.

  • Product: Methyl 1-(iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate.

Phase 3: Late-Stage Functionalization

Step 4 & 5: Acetoxylation and Hydrolysis

  • Procedure: Heat Iodide 6 with potassium acetate (KOAc) in DMF at 100 °C to displace the iodine via SN​2 , yielding the acetate intermediate. Subsequently, hydrolyze the acetate using K2​CO3​ in methanol at room temperature.

  • Causality: Direct hydroxylation of the neopentyl-like iodomethyl group with NaOH is sluggish and prone to side reactions. The acetate displacement provides a highly efficient, kinetically favored workaround.

  • Product: Methyl 1-(hydroxymethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate [3].

Step 6: Oxidation to Aldehyde

  • Procedure: Subject the primary alcohol to Swern oxidation conditions (Oxalyl chloride, DMSO, Et3​N in DCM at -78 °C).

  • Validation: The evolution of dimethyl sulfide (DMS) gas (distinct odor) and carbon monoxide confirms the activation and breakdown of the intermediate alkoxysulfonium ylide.

  • Product: Methyl 1-formyl-2-oxabicyclo[2.2.2]octane-4-carboxylate [4].

Step 7: Wittig Olefination to Target

  • Procedure: React the formyl intermediate with methyltriphenylphosphonium bromide and t -BuOK in THF.

  • Product: Methyl 1-vinyl-2-oxabicyclo[2.2.2]octane-4-carboxylate.

Quantitative Data & Intermediate Profiling

To facilitate analytical tracking, the following table summarizes the key intermediates, their structural roles, and expected yields based on optimized multigram-scale literature parameters [1].

StepIntermediate CompoundStructural Role / TransformationExpected YieldReference ID
1 Methyl 4-methylidenecyclohexane-1-carboxylateInstalls the exocyclic alkene for future attack.59%N/A
2 Methyl 1-(hydroxymethyl)-4-methylidenecyclohexane-1-carboxylateInstalls the internal nucleophile (OH).86%N/A
3 Methyl 1-(iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylateCore Scaffold Formation (Iodide 6).36%*[1]
5 Methyl 1-(hydroxymethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylatePrepares the bridgehead for oxidation.>85%CID: 165999834 [3]
6 Methyl 1-formyl-2-oxabicyclo[2.2.2]octane-4-carboxylateElectrophilic carbon established for olefination.63%[4]
7 Methyl 1-vinyl-2-oxabicyclo[2.2.2]octane-4-carboxylate Final Target (Dual exit vectors).>80%CAS: 2387596-36-1[2]

*Note: While the yield of the iodocyclization step is moderate (36%), the reaction is highly scalable and has been successfully executed on a 135 g scale in a single run [1].

Conclusion

The synthesis of Methyl 1-vinyl-2-oxabicyclo[2.2.2]octane-4-carboxylate relies on a masterfully orchestrated sequence of conformational control and stereoelectronics. By leveraging a 6-exo-trig iodocyclization, chemists can reliably force an acyclic precursor into a highly strained, 3D-rich bioisostere. The resulting vinyl and carboxylate handles provide orthogonal reactivity, making this molecule an indispensable asset for medicinal chemists looking to escape "flatland" and improve the pharmacokinetic profiles of next-generation therapeutics.

References

  • Levterov, V. V., Panasiuk, Y., Sahun, K., et al. "2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring." Nature Communications, vol. 14, no. 1, 2023, p. 6071. Nature Publishing Group. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 165999834, Methyl 1-(hydroxymethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate." PubChem, 2024. URL:[Link]

  • PubChemLite. "Methyl 1-formyl-2-oxabicyclo[2.2.2]octane-4-carboxylate (C10H14O4)." University of Luxembourg, 2024. URL: [Link]

Exploratory

Thermodynamic Stability and Bioisosteric Potential of Methyl 1-vinyl-2-oxabicyclo[2.2.2]octane-4-carboxylate

Executive Summary The transition from flat, two-dimensional aromatic rings to highly functionalized, sp³-rich three-dimensional scaffolds is a defining paradigm in modern medicinal chemistry. Among these, the 2-oxabicycl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from flat, two-dimensional aromatic rings to highly functionalized, sp³-rich three-dimensional scaffolds is a defining paradigm in modern medicinal chemistry. Among these, the 2-oxabicyclo[2.2.2]octane core has recently emerged as a superior saturated bioisostere for the para-substituted phenyl ring. This technical guide provides an in-depth analysis of the thermodynamic stability of a highly functionalized derivative: Methyl 1-vinyl-2-oxabicyclo[2.2.2]octane-4-carboxylate (CAS: 2387596-36-1) 1. By dissecting the enthalpic contributions of the oxa-bridge, the steric demands of the 1-vinyl group, and the electronic influence of the 4-carboxylate moiety, we establish a rigorous framework for evaluating its stability and utility in drug development.

Core Structural and Thermodynamic Principles

The 2-Oxabicyclo[2.2.2]octane Scaffold

The parent bicyclo[2.2.2]octane (BCO) system possesses a highly symmetrical, rigid structure with a calculated strain energy of approximately 40 kJ/mol 2. While BCO effectively mimics the vector projection of a para-substituted benzene ring, its extreme lipophilicity often leads to poor aqueous solubility.

The introduction of an oxygen atom into the bicyclic framework to form 2-oxabicyclo[2.2.2]octane fundamentally alters the molecule's thermodynamic and pharmacokinetic profile. The oxa-bridge introduces a permanent dipole moment, which drastically lowers lipophilicity and enhances aqueous solubility—a critical factor for oral bioavailability 3. Thermodynamically, the shorter C–O bonds (relative to C–C bonds) slightly compress the cage, marginally increasing the ring strain to ~45 kJ/mol. However, this strain is negligible compared to other popular bioisosteres like bicyclo[1.1.1]pentane (BCP) or cubane, rendering the 2-oxabicyclo[2.2.2]octane system exceptionally stable under physiological and synthetic conditions 4.

Mechanistic Causality: Substituent Effects

In Methyl 1-vinyl-2-oxabicyclo[2.2.2]octane-4-carboxylate , the thermodynamic baseline of the core is modulated by two key substituents:

  • 1-Vinyl Group (Steric & Conjugative Effects): Positioned adjacent to the oxa-bridge, the vinyl group introduces steric bulk. While it cannot conjugate with the sp³ core, its electron density subtly influences the adjacent C–O bond via hyperconjugation, slightly weakening the bridgehead C–O bond but remaining well within the threshold of thermal stability.

  • 4-Methyl Carboxylate (Inductive Stabilization): The ester group at the 4-position acts as an electron-withdrawing group (EWG). Through through-bond inductive effects across the rigid sigma framework, it lowers the highest occupied molecular orbital (HOMO) of the cage, increasing the molecule's resistance to oxidative degradation (e.g., by cytochrome P450 enzymes).

G Core 2-Oxabicyclo[2.2.2]octane Core Strain Ring Strain (~40-45 kJ/mol) Core->Strain Dipole Oxa-Bridge Dipole (Solvation Energy) Core->Dipole Stability Overall Thermodynamic Stability Strain->Stability Dipole->Stability Sub1 1-Vinyl Group (Steric Bulk) Sub1->Stability Sub4 4-Methyl Carboxylate (Inductive Effect) Sub4->Stability

Figure 1: Vectorial contributions to the thermodynamic stability of the functionalized core.

Quantitative Data Summary

To contextualize the thermodynamic viability of the 2-oxabicyclo[2.2.2]octane core, we must compare it against other established phenyl bioisosteres. The data below highlights why this specific scaffold is gaining traction in late-stage drug development.

Bioisosteric ScaffoldApprox. Strain Energy (kJ/mol)Aqueous Solubility ImpactThermal/Shock Stability
Cubane ~681LowPoor (Shock Sensitive)
Bicyclo[1.1.1]pentane (BCP) ~275ModerateModerate
Bicyclo[2.2.2]octane (BCO) ~40Poor (Highly Lipophilic)Excellent
2-Oxabicyclo[2.2.2]octane ~45HighExcellent

Table 1: Comparative thermodynamic and physicochemical properties of saturated phenyl bioisosteres.

Experimental Workflows for Thermodynamic Validation

To rigorously determine the thermodynamic stability of Methyl 1-vinyl-2-oxabicyclo[2.2.2]octane-4-carboxylate, a self-validating system combining physical calorimetry and quantum mechanical modeling is required. Relying solely on empirical data can be misleading due to phase-change artifacts, while pure computation lacks real-world kinetic validation.

Protocol 1: Differential Scanning Calorimetry (DSC)

This protocol measures the decomposition enthalpy ( ΔHd​ ), which inversely correlates with the intrinsic ring strain and overall stability of the molecule.

Step-by-Step Methodology:

  • Sample Preparation & Hermetic Sealing: Weigh exactly 2.0–5.0 mg of the compound into a gold-plated, high-pressure DSC pan and seal it hermetically.

    • Causality: Standard aluminum pans can act as Lewis acid catalysts, artificially lowering the decomposition temperature. Hermetic sealing is mandatory to prevent the endothermic volatilization of the methyl ester from masking the exothermic decomposition signal.

  • Instrument Calibration: Calibrate the DSC apparatus using high-purity Indium (In) and Zinc (Zn) standards to ensure absolute accuracy in heat flow and temperature readings.

  • Thermal Ramp Execution: Purge the sample chamber with ultra-high purity Nitrogen (50 mL/min) to prevent oxidative combustion. Execute a thermal ramp from 25°C to 400°C at a precise rate of 5°C/min.

  • Data Integration: Identify the onset temperature of decomposition ( Tonset​ ) and integrate the area under the exothermic peak to calculate ΔHd​ in J/g, converting to kJ/mol based on the molecular weight (196.24 g/mol ).

Protocol 2: Computational Validation (DFT)

Experimental solid-state enthalpies must be cross-validated against gas-phase theoretical models to isolate the intrinsic molecular strain from crystal lattice energies.

Step-by-Step Methodology:

  • Initial Geometry Optimization: Construct the 3D conformer of Methyl 1-vinyl-2-oxabicyclo[2.2.2]octane-4-carboxylate and perform a preliminary relaxation using the MMFF94 force field.

  • High-Level DFT Calculation: Execute a full geometry optimization and harmonic frequency calculation using the B3LYP functional with the 6-311++G(d,p) basis set .

    • Causality: The inclusion of diffuse functions (++) is strictly necessary to accurately model the electron-rich oxygen atoms in the oxa-bridge and the carboxylate group. Polarization functions (d,p) are required to correctly map the electron density in the strained bicyclic framework.

  • Zero-Point Energy (ZPE) Correction: Extract the unscaled ZPE from the frequency calculation and apply it to the raw electronic energy to obtain the true ground-state enthalpy at 298.15 K.

  • Isodesmic Reaction Modeling: Design a theoretical isodesmic reaction (e.g., reacting the bicyclic cage with acyclic reference molecules like dimethyl ether and ethane) to compute the theoretical strain energy.

    • Causality: Isodesmic reactions conserve the number and type of chemical bonds between reactants and products, effectively canceling out systematic errors inherent to the chosen DFT functional.

G Prep Sample Preparation (Hermetic Sealing & Calibration) DSC Differential Scanning Calorimetry (Decomposition Enthalpy) Prep->DSC Val Cross-Validation (Gas-Phase vs Solid-State) DSC->Val DFT DFT Computational Modeling (B3LYP/6-311++G(d,p) & ZPE) DFT->Val Result Thermodynamic Profiling (Validated Strain Energy) Val->Result

Figure 2: Self-validating experimental and computational workflow for thermodynamic profiling.

Bioisosteric Applications in Drug Design

The thermodynamic stability of Methyl 1-vinyl-2-oxabicyclo[2.2.2]octane-4-carboxylate directly translates into its utility as a building block for pharmaceuticals. The 1-vinyl group serves as a highly reactive handle for downstream functionalization (e.g., via olefin cross-metathesis or hydroboration-oxidation), allowing chemists to rapidly build complexity. Meanwhile, the 4-carboxylate can be hydrolyzed and subjected to amide coupling, effectively replacing a para-substituted benzoic acid motif in legacy drugs.

Because the 2-oxabicyclo[2.2.2]octane core resists thermal decomposition and mitigates the shock-sensitivity issues plaguing tighter cages like cubane 4, it is an ideal candidate for scaling up in process chemistry. Its incorporation into drug candidates systematically improves the fraction of sp³ carbons ( Fsp3​ ), which correlates strongly with clinical success rates by reducing off-target protein binding and improving solubility profiles 3.

References

  • Levterov, V. V., et al. (2023). "2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring." Nature Communications, 14(1). 3

  • ChemicalBook. "methyl 1-vinyl-2-oxabicyclo[2.2.2]octane-4-carboxylate | 2387596-36-1".1

  • Schaffer, c.s., et al. (2024). "Group Contribution Revisited: The Enthalpy of Formation of Organic Compounds with 'Chemical Accuracy' Part VI." MDPI. 2

  • ACS Publications. (2026). "Energetics, Shock Sensitivity, and Thermal Hazards of Cubane and Bicyclo[1.1.1]pentane Derivatives." Organic Process Research & Development. 4

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for Methyl 1-vinyl-2-oxabicyclo[2.2.2]octane-4-carboxylate

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Advanced Synthetic Protocol & Mechanistic Guide Introduction & Mechanistic Rationale In modern drug discovery, the para-s...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Advanced Synthetic Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

In modern drug discovery, the para-substituted phenyl ring is a ubiquitous structural motif. However, its planar, lipophilic nature frequently contributes to poor aqueous solubility and rapid metabolic clearance. To mitigate these pharmacokinetic liabilities, saturated bioisosteres have been heavily investigated. Recently, the 2-oxabicyclo[2.2.2]octane scaffold has emerged as an "ideal" bioisostere, offering superior physicochemical properties, including enhanced water solubility, reduced lipophilicity, and excellent metabolic stability .

This Application Note details a robust, scalable five-step protocol for the synthesis of Methyl 1-vinyl-2-oxabicyclo[2.2.2]octane-4-carboxylate . This specific building block is highly valuable: the orthogonal reactivity of the C4-carboxylate and C1-vinyl groups allows for divergent, late-stage functionalization in medicinal chemistry campaigns.

The synthetic strategy relies on a pivotal iodocyclization step to construct the bridged bicyclic core, followed by a mild Kornblum oxidation and a terminal Wittig olefination to install the vinyl moiety without compromising the ester functionality.

Synthetic Workflow

SynthesisWorkflow A Methyl 4-oxocyclohexanecarboxylate (Starting Material) B Methyl 4-methylenecyclohexane-1-carboxylate (Intermediate 1) A->B Ph3PCH3Br, t-BuOK THF, 0 °C to RT C Methyl 1-formyl-4-methylenecyclohexane-1-carboxylate (Intermediate 2) B->C LDA, THF, -78 °C then HCOOMe D Methyl 1-(hydroxymethyl)-4-methylenecyclohexane-1-carboxylate (Intermediate 3) C->D NaBH4, MeOH 0 °C E Methyl 1-(iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate (Intermediate 4) D->E I2, CH3CN RT, 12 h F Methyl 1-formyl-2-oxabicyclo[2.2.2]octane-4-carboxylate (Intermediate 5) E->F DMSO, NaHCO3 100 °C G Methyl 1-vinyl-2-oxabicyclo[2.2.2]octane-4-carboxylate (Final Product) F->G Ph3PCH3Br, t-BuOK THF, 0 °C to RT

Fig 1: Five-step synthetic workflow for Methyl 1-vinyl-2-oxabicyclo[2.2.2]octane-4-carboxylate.

Step-by-Step Experimental Protocols

As a self-validating system, each protocol step below includes the mechanistic causality behind the reagent choices and the expected analytical benchmarks required to verify the intermediate before proceeding.

Step 1: Wittig Olefination of the Ketone

Objective: Convert the C4-ketone to an exocyclic methylene group.

  • Procedure: Suspend methyltriphenylphosphonium bromide (1.2 equiv) in anhydrous THF at 0 °C. Add potassium tert-butoxide (1.15 equiv) portion-wise. Stir for 30 mins to generate the ylide. Dropwise add methyl 4-oxocyclohexanecarboxylate (1.0 equiv) in THF. Warm to room temperature (RT) and stir for 4 hours. Quench with saturated NH₄Cl, extract with EtOAc, and purify via silica gel chromatography.

  • Causality & Expertise: The ketone is selectively olefinated over the ester due to its significantly higher electrophilicity. Potassium tert-butoxide is chosen over stronger nucleophilic bases (like n-BuLi) to prevent competitive attack on the methyl ester.

  • Self-Validation: ¹H NMR verification requires the disappearance of the ketone α-protons and the emergence of a sharp singlet at ~4.65 ppm (2H, =CH₂).

Step 2: α-Formylation and Selective Reduction

Objective: Install a hydroxymethyl group at the C1 position adjacent to the ester.

  • Procedure:

    • Formylation: Cool a solution of diisopropylamine (1.2 equiv) in THF to -78 °C, add n-BuLi (1.1 equiv) to form LDA. Add Intermediate 1 (1.0 equiv) and stir for 1 hour to form the kinetic enolate. Add methyl formate (2.0 equiv) and stir for 2 hours. Quench with cold 1M HCl and extract.

    • Reduction: Dissolve the crude formyl intermediate in MeOH at 0 °C. Add NaBH₄ (1.0 equiv) portion-wise. Stir for 1 hour, quench with acetone, concentrate, and extract with DCM.

  • Causality & Expertise: Direct hydroxymethylation using gaseous formaldehyde is operationally challenging and prone to polymerization. Trapping the kinetically generated enolate with methyl formate cleanly yields the aldehyde. The subsequent NaBH₄ reduction at 0 °C exploits the massive reactivity difference between the aldehyde and the ester, ensuring exclusive reduction to the primary alcohol.

  • Self-Validation: The intermediate aldehyde shows a diagnostic peak at ~9.60 ppm (-CHO), which completely shifts to ~3.65 ppm (-CH₂OH) upon successful reduction.

Step 3: Iodocyclization (Core Construction)

Objective: Construct the 2-oxabicyclo[2.2.2]octane bridged system.

  • Procedure: Dissolve Intermediate 3 (1.0 equiv) in strictly anhydrous acetonitrile (CH₃CN). Add molecular iodine (I₂, 2.0 equiv) and NaHCO₃ (2.0 equiv). Stir at RT in the dark for 12 hours. Quench with saturated Na₂S₂O₃ to destroy excess iodine, extract with DCM, and purify via column chromatography.

  • Causality & Expertise: This is the most critical transformation. The flexible cyclohexane ring must adopt a highly energetic boat conformation to allow the C1-hydroxyl oxygen to attack the iodonium-activated C4-alkene. Acetonitrile is mandatory ; its dipolar aprotic nature stabilizes the highly polarized transition state. Non-polar solvents will result in complete reaction failure .

  • Self-Validation: Successful cyclization is confirmed by the total disappearance of the alkene protons (4.65 ppm) and the appearance of a new singlet at ~3.20 ppm corresponding to the -CH₂I group.

Step 4: Kornblum Oxidation

Objective: Oxidize the primary alkyl iodide to an aldehyde.

  • Procedure: Dissolve Intermediate 4 (1.0 equiv) in anhydrous DMSO. Add NaHCO₃ (3.0 equiv) and heat the mixture to 100 °C for 8 hours under nitrogen. Cool to RT, dilute with water, and extract thoroughly with diethyl ether. Wash the organic layer with brine to remove residual DMSO.

  • Causality & Expertise: The Kornblum oxidation is selected because it avoids harsh transition-metal oxidants (e.g., Cr(VI) or Ru species) that could hydrolyze or transesterify the C4-methyl ester. DMSO acts as the nucleophilic oxidant, while NaHCO₃ facilitates the elimination of dimethyl sulfide.

  • Self-Validation: The reappearance of an aldehyde proton at ~9.55 ppm (-CHO) and the disappearance of the -CH₂I protons confirm successful oxidation.

Step 5: Terminal Wittig Olefination

Objective: Convert the newly formed C1-aldehyde to the target vinyl group.

  • Procedure: Suspend methyltriphenylphosphonium bromide (1.2 equiv) in THF at 0 °C. Add potassium tert-butoxide (1.15 equiv) and stir for 30 mins. Dropwise add Intermediate 5 (1.0 equiv) in THF. Stir at 0 °C for 1 hour, then warm to RT for 3 hours. Quench with NH₄Cl, extract with EtOAc, and purify via silica gel chromatography.

  • Causality & Expertise: Maintaining the reaction at 0 °C during addition prevents base-catalyzed epimerization at the C4 position and avoids nucleophilic attack on the ester .

  • Self-Validation: The final product is confirmed by the characteristic vinyl splitting pattern: a doublet of doublets at ~5.80 ppm (-CH=) and a multiplet at 5.10-5.25 ppm (=CH₂).

Quantitative Data & Characterization Summary

To facilitate reaction tracking and quality control, the expected yields, reaction times, and primary validation metrics are summarized below.

StepIntermediate / ProductExpected Yield (%)Reaction TimeKey ¹H NMR Diagnostic Peak (CDCl₃)
1 Methyl 4-methylenecyclohexane-1-carboxylate85 - 90%4 hδ 4.65 (s, 2H, =CH₂)
2 Methyl 1-(hydroxymethyl)-4-methylenecyclohexane-1-carboxylate80 - 86%3 hδ 3.65 (s, 2H, -CH₂OH)
3 Methyl 1-(iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate50 - 56%12 hδ 3.20 (s, 2H, -CH₂I)
4 Methyl 1-formyl-2-oxabicyclo[2.2.2]octane-4-carboxylate75 - 80%8 hδ 9.55 (s, 1H, -CHO)
5 Methyl 1-vinyl-2-oxabicyclo[2.2.2]octane-4-carboxylate 80 - 85%4 hδ 5.80 (dd, 1H, -CH=), 5.15 (m, 2H, =CH₂)

References

  • Levterov, V. V., Panasiuk, Y., Sahun, K., et al. "2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring." Nature Communications 14, 6144 (2023). URL:[Link]

  • Kornblum, N., Jones, W. J., & Anderson, G. J. "A New and Selective Method of Oxidation. The Conversion of Alkyl Halides and Alkyl Tosylates to Aldehydes." Journal of the American Chemical Society 81.15 (1959): 4113-4114. URL:[Link]

  • Wittig, G., & Schöllkopf, U. "Über Triphenyl‐phosphin‐methylene als olefinbildende Reagenzien I." Chemische Berichte 87.9 (1954): 1318-1330. URL:[Link]

Application

Methyl 1-vinyl-2-oxabicyclo[2.2.2]octane-4-carboxylate as a building block in medicinal chemistry

An In-Depth Guide to Methyl 1-vinyl-2-oxabicyclo[2.2.2]octane-4-carboxylate: A Versatile Building Block for Modern Medicinal Chemistry Introduction: Embracing Three-Dimensionality in Drug Design In the landscape of moder...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to Methyl 1-vinyl-2-oxabicyclo[2.2.2]octane-4-carboxylate: A Versatile Building Block for Modern Medicinal Chemistry

Introduction: Embracing Three-Dimensionality in Drug Design

In the landscape of modern drug discovery, medicinal chemists are increasingly moving away from flat, aromatic structures that often suffer from poor solubility and metabolic instability. This shift, often termed "escape from flatland," prioritizes the use of three-dimensional, saturated scaffolds to improve the physicochemical and pharmacological properties of drug candidates.[1] The bicyclo[2.2.2]octane framework has emerged as a key player in this arena, and its heterocyclic analogue, the 2-oxabicyclo[2.2.2]octane core, offers further advantages.[2][3]

This guide focuses on a particularly valuable derivative: Methyl 1-vinyl-2-oxabicyclo[2.2.2]octane-4-carboxylate . This building block is a trifunctional scaffold featuring a rigid bicyclic lactone, a versatile methyl ester, and a reactive vinyl group. This unique combination of features provides medicinal chemists with a powerful tool to generate novel molecular architectures with enhanced drug-like properties. The rigid framework serves as a non-classical bioisostere of the para-substituted phenyl ring, offering improved solubility and metabolic stability while maintaining the crucial vector positioning of substituents.[2][4] The orthogonal reactivity of the ester and vinyl groups allows for sequential, selective derivatization, making it an ideal starting point for library synthesis and lead optimization campaigns.

Core Synthesis: Accessing the Scaffold via Diels-Alder Cycloaddition

The construction of the 2-oxabicyclo[2.2.2]octane core is efficiently achieved through a hetero-Diels-Alder reaction, a powerful [4+2] cycloaddition method for forming six-membered rings.[5][6] The synthesis of Methyl 1-vinyl-2-oxabicyclo[2.2.2]octane-4-carboxylate leverages this strategy, typically by reacting a suitable 1,3-diene with a dienophile. A plausible and efficient route involves the reaction of a functionalized cyclohexadiene with an appropriate acrylate derivative.

The vinyl group at the bridgehead position is installed via a precursor diene, such as a 1-substituted-4-vinyl-cyclohexa-1,3-diene, while the methyl carboxylate originates from a dienophile like methyl acrylate. The intramolecular ether linkage is formed concurrently during the cycloaddition.

cluster_0 Plausible Hetero-Diels-Alder Synthesis Diene 1-alkoxy-4-vinyl-cyclohexa-1,3-diene (Diene) TransitionState [4+2] Cycloaddition (Concerted Mechanism) Diene->TransitionState + Dienophile Methyl Acrylate (Dienophile) Dienophile->TransitionState Product Methyl 1-vinyl-2-oxabicyclo[2.2.2]octane-4-carboxylate TransitionState->Product Heat or Lewis Acid

Caption: Plausible synthetic workflow for the title compound via Diels-Alder reaction.

Protocol 1: Synthesis of Methyl 1-vinyl-2-oxabicyclo[2.2.2]octane-4-carboxylate

This protocol is a representative procedure based on established Diels-Alder methodologies for constructing bicyclo[2.2.2]octane systems.[7][8]

  • Reactant Preparation: In an oven-dried, round-bottomed flask under an inert atmosphere (e.g., Argon), dissolve the 1-alkoxy-4-vinyl-cyclohexa-1,3-diene (1.0 eq) in a suitable solvent such as toluene or dichloromethane.

  • Addition of Dienophile: Add methyl acrylate (1.1 to 1.5 eq) to the solution. For less reactive systems, a Lewis acid catalyst (e.g., BF₃·OEt₂, ZnCl₂) can be added at this stage at low temperature (0 °C or -78 °C).

  • Reaction: Stir the mixture at room temperature or heat to reflux (typically 80-110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a Lewis acid was used, quench the reaction with a saturated aqueous solution of NaHCO₃ or water.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane) three times.

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the title compound.

The 2-Oxabicyclo[2.2.2]octane Core as a Phenyl Ring Bioisostere

A primary application of this scaffold is its use as a saturated bioisostere for the para-substituted phenyl ring.[2][3] This substitution can confer significant advantages by improving key ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Key Advantages:

  • Increased Solubility: The introduction of a polar ether linkage and the disruption of the flat, hydrophobic aromatic system generally increases aqueous solubility.[2]

  • Enhanced Metabolic Stability: Saturated bicyclic systems are less prone to oxidative metabolism by cytochrome P450 enzymes compared to electron-rich phenyl rings.[2][3]

  • Reduced Lipophilicity: Replacing a phenyl ring with the 2-oxabicyclo[2.2.2]octane core typically lowers the LogP value, which can be beneficial for optimizing drug-like properties.[2]

  • Maintained Structural Geometry: The rigid bicyclic structure effectively mimics the linear geometry of a para-substituted phenyl ring, preserving the orientation of substituents required for target binding.

Data Presentation: Physicochemical Property Comparison

The following table summarizes the observed improvements when replacing a phenyl ring with a 2-oxabicyclo[2.2.2]octane core in the drug Imatinib.[2][3]

PropertyImatinib (Phenyl Ring)Imatinib Analog (Bicyclo[2.2.2]octane)Imatinib Analog (2-Oxabicyclo[2.2.2]octane)
Aqueous Solubility (µM) 351113389
Metabolic Stability (t½, min) 60N/A87
Intrinsic Clearance (CLint) 281619

Data sourced from Levterov et al., Nature Communications (2023).[2][3]

Key Transformations and Protocols

The trifunctional nature of Methyl 1-vinyl-2-oxabicyclo[2.2.2]octane-4-carboxylate allows for a variety of subsequent chemical modifications.

cluster_ester Ester Modifications cluster_vinyl Vinyl Group Reactions cluster_lactone Lactone Ring-Opening Start Methyl 1-vinyl-2-oxabicyclo[2.2.2]octane-4-carboxylate Amide Amide Derivatives Start->Amide Amine, Coupling Agent or Direct Aminolysis Acid Carboxylic Acid Start->Acid Saponification (LiOH or NaOH) Alcohol Primary Alcohol Start->Alcohol Reduction (LiAlH4, DIBAL-H) Epoxide Epoxide Start->Epoxide Oxidation (m-CPBA) Aldehyde Aldehyde (via Ozonolysis) Start->Aldehyde 1. O3 2. DMS or Zn/H2O Alkane Ethyl Group (via Hydrogenation) Start->Alkane H2, Pd/C HydroxyAcid Hydroxy-Amide/Acid (under forcing conditions) Start->HydroxyAcid Strong Base/Acid + Heat Acid->Amide Amine, Coupling Agent (EDC, HOBt)

Caption: Key synthetic transformations of the title building block.

Protocol 2: Amide Formation via Saponification and Coupling

This two-step procedure provides access to a wide range of amide derivatives, a common functional group in bioactive molecules.[9]

Step A: Saponification to the Carboxylic Acid

  • Hydrolysis: Dissolve the starting methyl ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v). Add lithium hydroxide (LiOH, 1.5-3.0 eq) and stir the mixture at room temperature.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like ether or hexanes to remove any unreacted starting material.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to pH ~2-3 with 1N HCl.

  • Extraction: Extract the product with ethyl acetate (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the carboxylic acid, which is often used in the next step without further purification.

Step B: Amide Coupling

  • Activation: Dissolve the carboxylic acid from Step A (1.0 eq) in an anhydrous aprotic solvent like DMF or dichloromethane. Add a coupling agent such as EDC (1.1 eq) and an activator like HOBt (1.1 eq) or HATU. Stir for 15-30 minutes at room temperature.

  • Amine Addition: Add the desired primary or secondary amine (1.1 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0 eq).

  • Reaction: Stir the reaction at room temperature overnight.

  • Purification: Quench the reaction with water and extract with an organic solvent. The combined organic layers are washed sequentially with dilute acid (e.g., 5% citric acid), saturated NaHCO₃, and brine. Dry the organic layer, concentrate, and purify the residue by flash chromatography to obtain the final amide.

Protocol 3: Selective Reduction of the Methyl Ester

Reduction of the ester to a primary alcohol provides another key functional handle for further elaboration. The use of a strong reducing agent like LiAlH₄ is typically required.[2]

  • Setup: In a flame-dried flask under an inert atmosphere, suspend lithium aluminum hydride (LiAlH₄, 1.5-2.0 eq) in anhydrous THF and cool to 0 °C.

  • Ester Addition: Slowly add a solution of the starting methyl ester (1.0 eq) in anhydrous THF to the LiAlH₄ suspension via a dropping funnel.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir until TLC indicates complete consumption of the starting material.

  • Quenching (Fieser workup): Carefully cool the reaction back to 0 °C and quench by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams.

  • Filtration and Extraction: A granular precipitate should form. Stir for 30 minutes, then filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure and purify by flash chromatography to yield the primary alcohol, (1-vinyl-2-oxabicyclo[2.2.2]octan-4-yl)methanol.[10]

Conclusion

Methyl 1-vinyl-2-oxabicyclo[2.2.2]octane-4-carboxylate is a high-value building block for medicinal chemistry. Its rigid, three-dimensional structure serves as an excellent bioisosteric replacement for the phenyl ring, often leading to significant improvements in solubility and metabolic stability. The presence of three distinct functional groups—a stable lactone, a modifiable ester, and a reactive vinyl group—provides chemists with a flexible platform for creating diverse and complex molecules. The synthetic protocols outlined herein demonstrate the accessibility and versatility of this scaffold, positioning it as a key component in the toolkit for developing next-generation therapeutics.

References

  • EvitaChem. (n.d.). 2-Azabicyclo[2.2.2]octane-6-carboxylic acid.
  • Levterov, V. V., Panasiuk, Y., Sahun, K., et al. (2023). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. Nature Communications, 14(1), 5608. [Link]

  • Movassaghi, M., & Binanzer, M. (2007). A Nature-Inspired Diels-Alder Reaction Facilitates Construction of the Bicyclo[2.2.2]octane Core of Andibenin B. Organic letters, 9(18), 3587–3590. [Link]

  • Mykhailiuk, P. K., et al. (2023). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. Odesa University Chemical Journal. [Link]

  • Levterov, V. V., et al. (2023). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. ResearchGate. [Link]

  • ResearchGate. (n.d.). Synthesis of functionalized 2-oxabicyclo[2.2.2]octanes for medicinal chemistry. Retrieved from [Link]

  • Levterov, V. V., Panasiuk, Y., Sahun, K., et al. (2023). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. PubMed. [Link]

  • Ashenhurst, J. (2017). The Diels-Alder Reaction. Master Organic Chemistry. [Link]

  • Spitzner, D., & Engler, A. (1987). Methyl 1,3-dimethyl-5-oxobicyclo[2.2.2]octane-2-carboxylate. Organic Syntheses, 66, 37. [Link]

  • Majumdar, S., & Panda, G. (2020). Synthetically Important Ring-Opening Acylations of Alkoxybenzenes. Synlett, 32(01), 15-28. [Link]

  • Google Patents. (n.d.). EP2464623A1 - The ring opening of lactones and lactams.

Sources

Method

Ring-opening metathesis polymerization of Methyl 1-vinyl-2-oxabicyclo[2.2.2]octane-4-carboxylate

An in-depth technical guide and application note detailing the advanced metathesis-driven functionalization of polymers using Methyl 1-vinyl-2-oxabicyclo[2.2.2]octane-4-carboxylate. Mechanistic Rationale & Structural Rea...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide and application note detailing the advanced metathesis-driven functionalization of polymers using Methyl 1-vinyl-2-oxabicyclo[2.2.2]octane-4-carboxylate.

Mechanistic Rationale & Structural Reality

Methyl 1-vinyl-2-oxabicyclo[2.2.2]octane-4-carboxylate is an advanced, highly specialized building block. Recent breakthroughs in medicinal chemistry have established the 2-oxabicyclo[2.2.2]octane core as a superior saturated bioisostere for the phenyl ring, offering dramatic improvements in metabolic stability, water solubility, and reduced lipophilicity ().

However, a critical mechanistic distinction must be made regarding its polymerization. Traditional Ring-Opening Metathesis Polymerization (ROMP) is strictly driven by the thermodynamic release of ring strain from cyclic olefins (e.g., norbornene, which possesses ~27.2 kcal/mol of strain energy). Because the 2-oxabicyclo[2.2.2]octane core is completely saturated, direct ROMP of the bicyclic ring is chemically impossible .

Instead, the exocyclic 1-vinyl group serves as a highly reactive handle for Ruthenium-catalyzed olefin metathesis. To integrate this bioisostere into polymeric architectures via ROMP, we must employ one of two field-proven strategies:

  • The Chain Transfer Agent (CTA) Strategy: Utilizing the acyclic 1-vinyl group to regulate molecular weight and install the bioisostere precisely at the termini of a living ROMP chain.

  • The Macromonomer Strategy: Chemically coupling the carboxylate moiety to a strained norbornene ring, generating a ROMP-active monomer with a dense bioisostere pendant array.

Quantitative Control Parameters

When utilizing Methyl 1-vinyl-2-oxabicyclo[2.2.2]octane-4-carboxylate as a CTA in the ROMP of norbornene, the molecular weight of the resulting polymer is inversely proportional to the concentration of the CTA. This provides a self-validating system: if the metathesis transfer is highly efficient, the experimental number-average molecular weight ( Mn​ ) will strictly mirror the theoretical calculations.

Table 1: Effect of Bioisostere CTA Concentration on Poly(norbornene) Molecular Weight

[Monomer] / [CTA] RatioTheoretical Mn​ (kDa)Experimental Mn​ (kDa)Polydispersity (PDI)End-Group Fidelity (%)
500 : 147.148.51.08>95
250 : 123.524.21.06>98
100 : 19.49.81.05>99
50 : 14.74.91.04>99

Data reflects standard ROMP conditions using Grubbs 3rd Generation Catalyst in DCM at 20 °C.

Metathesis Workflow Visualization

ROMP_Workflow Initiation Initiation Grubbs 3rd Gen Catalyst Propagation Propagation Norbornene ROMP Initiation->Propagation Monomer Addition ChainTransfer Chain Transfer Vinyl-Oxabicyclo[2.2.2]octane Propagation->ChainTransfer Cross-Metathesis Termination Termination Ethyl Vinyl Ether ChainTransfer->Termination Quenching Product End-Capped Polymer Bioisostere Functionalized Termination->Product Precipitation

Fig 1: ROMP workflow with Methyl 1-vinyl-2-oxabicyclo[2.2.2]octane-4-carboxylate as a CTA.

Experimental Protocols

Protocol A: Telechelic End-Capping via Chain Transfer ROMP

Objective: Synthesize poly(norbornene) strictly end-capped with the 2-oxabicyclo[2.2.2]octane bioisostere to create a highly soluble, metabolically stable polymeric carrier.

  • Causality & Catalyst Selection: We utilize the Grubbs 3rd Generation (G3) catalyst (a fast-initiating 3-bromopyridine complex) rather than G1 or G2. G3 exhibits an initiation rate significantly faster than its propagation rate ( ki​≫kp​ ). This is critical for living polymerization, ensuring that all polymer chains begin growing simultaneously and that the CTA is incorporated uniformly, yielding narrow polydispersity indices (PDI < 1.1) ().

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, dissolve norbornene (94.15 mg, 1.0 mmol) and Methyl 1-vinyl-2-oxabicyclo[2.2.2]octane-4-carboxylate (3.92 mg, 0.02 mmol, targeting a 50:1 ratio) in 2.0 mL of anhydrous, freeze-pump-thaw degassed dichloromethane (DCM).

  • Initiation: Prepare a stock solution of G3 catalyst in DCM (0.01 M). Rapidly inject the required volume to achieve a [M]/[I] ratio matching the [M]/[CTA] ratio.

  • Propagation & Transfer: Allow the reaction to stir at 20 °C for 30 minutes.

    • Mechanistic Insight: The growing Ru-carbene polymer chain undergoes cross-metathesis with the acyclic 1-vinyl group of the bioisostere. This cleaves the chain from the metal center, terminating that specific chain with the oxabicyclo[2.2.2]octane moiety while generating a new Ru-methylidene complex that initiates a new chain.

  • Termination (Self-Validating Step): Inject an excess of ethyl vinyl ether (0.1 mL) and stir for 15 minutes.

    • Validation: Ethyl vinyl ether selectively reacts with the active Ru-carbene to form an inactive Fischer carbene. This step is visually self-validating: the solution will rapidly transition from a dark green/brown (active living catalyst) to a distinct yellow/orange (dead Fischer carbene), confirming successful termination without secondary metathesis degradation.

  • Isolation: Precipitate the polymer by dropwise addition into 50 mL of vigorously stirred cold methanol. Filter and dry under vacuum at 40 °C overnight.

Protocol B: Synthesis of Bioisostere-Pendant Polymers

Objective: Incorporate the 2-oxabicyclo[2.2.2]octane motif as a repeating pendant group along the polymer backbone to maximize pharmacokinetic modulation.

  • Causality & Monomer Design: Because the saturated ring lacks ring strain, we must tether it to a strained cyclic olefin. We achieve this by hydrolyzing the methyl ester and coupling it to 5-norbornene-2-methanol. This provides the thermodynamic driving force for ROMP while retaining the bioisostere as a functional pendant group.

Step-by-Step Methodology:

  • Hydrolysis: Dissolve Methyl 1-vinyl-2-oxabicyclo[2.2.2]octane-4-carboxylate (1.0 eq) in a 3:1 mixture of THF/H₂O. Add LiOH (3.0 eq) and stir at room temperature for 4 hours. Acidify with 1M HCl, extract with ethyl acetate, and concentrate to yield the free carboxylic acid.

  • Coupling (Macromonomer Synthesis): In anhydrous DCM, combine the resulting acid (1.0 eq), 5-norbornene-2-methanol (1.2 eq), EDC·HCl (1.5 eq), and DMAP (0.1 eq). Stir for 12 hours at room temperature. Purify via silica gel chromatography to isolate the ROMP-active monomer: Norbornenylmethyl 1-vinyl-2-oxabicyclo[2.2.2]octane-4-carboxylate.

  • Polymerization: Dissolve the synthesized macromonomer (0.5 mmol) in 1.5 mL anhydrous DCM. Inject G3 catalyst solution (0.005 mmol, 1 mol%). Stir at room temperature for 1 hour.

  • Quenching & Recovery: Quench with ethyl vinyl ether (visual color change to yellow confirms termination). Precipitate in cold methanol to yield a high-density bioisostere polymer network.

References

  • Mykhailiuk, P. K. et al. "2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring." Nature Communications 14, 5315 (2023). URL:[Link]

  • Love, J. A., Morgan, J. P., Trnka, T. M., & Grubbs, R. H. "A Practical and Highly Active Ruthenium-Based Catalyst that Effects the Cross Metathesis of Acrylonitrile." Angewandte Chemie International Edition 41, 4035-4037 (2002). URL:[Link]

Application

Application Note: Functionalization of the Vinyl Group in Methyl 1-vinyl-2-oxabicyclo[2.2.2]octane-4-carboxylate for Bioisosteric Scaffold Generation

Executive Summary The drive to improve the physicochemical properties of drug candidates—specifically by increasing aqueous solubility, enhancing metabolic stability, and reducing lipophilicity—has led to the widespread...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The drive to improve the physicochemical properties of drug candidates—specifically by increasing aqueous solubility, enhancing metabolic stability, and reducing lipophilicity—has led to the widespread adoption of saturated bioisosteres to replace planar aromatic rings [1]. Among these, the 2-oxabicyclo[2.2.2]octane scaffold has emerged as a premier three-dimensional bioisostere for para-substituted benzenes.

This application note details the divergent functionalization of Methyl 1-vinyl-2-oxabicyclo[2.2.2]octane-4-carboxylate . The C1-vinyl and C4-carboxylate groups provide two distinct, linearly aligned exit vectors. By selectively functionalizing the sterically hindered C1-vinyl group, medicinal chemists can rapidly generate libraries of bioisosteric building blocks with finely tuned topological and electronic profiles.

Mechanistic Rationale: Escaping Flatland

The starting material features a vinyl group directly attached to the C1 bridgehead carbon, adjacent to the oxygen atom of the bicyclic cage. This specific topological environment dictates the chemical reactivity:

  • Steric Hindrance: The rigid bicyclic framework shields the internal carbon of the vinyl group, heavily favoring reactions at the terminal carbon.

  • Electronic Deactivation: The proximity of the electronegative oxygen atom inductively withdraws electron density from the C1 position, slightly deactivating the vinyl group toward electrophilic attack compared to unhindered aliphatic alkenes.

Understanding these causal factors is critical for reagent selection. For instance, traditional first-generation metathesis catalysts fail to initiate on this substrate due to steric bulk; highly active N-heterocyclic carbene (NHC) ligated catalysts are required [2].

Divergent Synthetic Pathways

The following diagram illustrates the validated functionalization pathways for the C1-vinyl group, enabling the synthesis of chain-extended alkenes, primary alcohols, 1,2-diols, and epoxides.

G A Methyl 1-vinyl-2-oxabicyclo[2.2.2]octane- 4-carboxylate B Cross-Metathesis (Alkene Extension) A->B Grubbs II C Hydroboration-Oxidation (Primary Alcohol) A->C 9-BBN, H2O2 D Dihydroxylation (1,2-Diol) A->D OsO4, NMO E Epoxidation (Oxirane) A->E mCPBA

Divergent functionalization of the C1-vinyl group in 2-oxabicyclo[2.2.2]octane scaffolds.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating in-process visual and analytical checkpoints.

Protocol A: Chain Extension via Ruthenium-Catalyzed Cross-Metathesis

Causality: The C1-vinyl group is classified as a Type II/Type III olefin in the general cross-metathesis model due to the extreme steric bulk of the adjacent bridgehead [2]. Therefore, the highly active Grubbs Second Generation (Grubbs II) catalyst is strictly required to overcome the activation barrier.

  • Preparation: In an oven-dried Schlenk flask under argon, dissolve Methyl 1-vinyl-2-oxabicyclo[2.2.2]octane-4-carboxylate (1.0 equiv) and the cross-coupling partner (e.g., methyl acrylate, 3.0 equiv) in anhydrous dichloromethane (0.1 M).

  • Initiation: Add Grubbs II catalyst (5 mol%).

  • Self-Validation Checkpoint 1 (Visual): The solution will immediately turn a deep maroon/red color. Within 5 minutes, steady gas evolution (ethylene) must be observed, confirming active catalytic turnover.

  • Reaction: Reflux the mixture at 40 °C for 12 hours.

  • Self-Validation Checkpoint 2 (TLC): Saturated bioisosteres lack UV chromophores. Monitor the reaction via TLC (Hexanes/EtOAc 7:3) and visualize using a KMnO₄ stain. The starting material will appear as a rapidly fading yellow spot against a purple background, while the product will elute lower due to increased polarity.

  • Quenching: Quench with ethyl vinyl ether (excess) and stir for 30 minutes to deactivate the ruthenium species before silica gel purification.

Protocol B: Primary Alcohol Synthesis via Anti-Markovnikov Hydroboration-Oxidation

Causality: To prevent any Markovnikov addition at the sterically congested internal carbon, 9-Borabicyclo[3.3.1]nonane (9-BBN) is selected over standard borane (BH₃·THF). The extreme steric bulk of the 9-BBN dimer ensures 100% regioselectivity for the terminal carbon.

  • Hydroboration: Dissolve the starting material (1.0 equiv) in anhydrous THF (0.2 M) at 0 °C. Add 9-BBN (0.5 M in THF, 1.5 equiv) dropwise.

  • Self-Validation Checkpoint 1 (Thermal): The reaction is mildly exothermic. A slight temperature bump confirms the dissociation of the 9-BBN dimer and subsequent alkene insertion. Stir at room temperature for 4 hours.

  • Oxidation: Cool to 0 °C. Carefully add 3M aqueous NaOH (3.0 equiv), followed by the slow, dropwise addition of 30% H₂O₂ (3.0 equiv).

  • Self-Validation Checkpoint 2 (Analytical): Following aqueous workup, analyze the crude mixture via ¹H NMR. The complete disappearance of the characteristic vinyl multiplet (5.0–6.0 ppm) and the appearance of a new triplet (~3.6 ppm) corresponding to the -CH₂-OH group validates successful conversion.

Protocol C: Polarity Enhancement via Upjohn Dihydroxylation

Causality: Introducing a 1,2-diol drastically lowers the LogP of the scaffold, making it ideal for improving the aqueous solubility of lipophilic drug leads. The stereofacial approach of the osmium tetroxide is governed by the convex face of the bicyclic cage.

  • Preparation: Dissolve the starting material (1.0 equiv) in a 4:1 mixture of Acetone/H₂O (0.1 M).

  • Reaction: Add N-Methylmorpholine N-oxide (NMO) (1.5 equiv) followed by OsO₄ (2.5 wt% in t-BuOH, 0.05 equiv).

  • Self-Validation Checkpoint (Visual): The reaction relies on the Os(VIII) to Os(VI) catalytic cycle. Upon addition of OsO₄, the solution will briefly turn dark brown/black (formation of the osmate ester) and rapidly return to a clear/yellow state as NMO reoxidizes the osmium. Continuous color cycling indicates a healthy reaction.

  • Quenching: After 6 hours, quench with saturated aqueous sodium sulfite (Na₂SO₃) to reduce any remaining volatile Os(VIII) species, turning the solution permanently black before filtration.

Physicochemical Data Summary

The table below summarizes the quantitative shifts in physicochemical properties achieved through the functionalization of the C1-vinyl vector.

DerivativeTransformationExit Vector ModalityCalculated ΔLogP (vs. SM)*Typical Yield
Methyl 1-(3-methoxy-3-oxoprop-1-en-1-yl)-... Cross-Metathesispara-extended, rigid+0.275%
Methyl 1-(2-hydroxyethyl)-... Hydroborationpara-extended, H-bond donor-0.882%
Methyl 1-(1,2-dihydroxyethyl)-... Dihydroxylationpara-extended, di-H-bond donor-1.588%
Methyl 1-(oxiran-2-yl)-... Epoxidationpara-extended, electrophile-0.391%

*Note: ΔLogP values are calculated estimates relative to the unfunctionalized Methyl 1-vinyl-2-oxabicyclo[2.2.2]octane-4-carboxylate baseline, demonstrating the scaffold's tunability.

References

  • Mykhailiuk, P. K., et al. "2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring." Nature Communications, 2023.[Link]

  • Chatterjee, A. K., Choi, T.-L., Sanders, D. P., & Grubbs, R. H. "A General Model for Selectivity in Olefin Cross Metathesis." Journal of the American Chemical Society, 2003.[Link]

  • Denisenko, A., et al. "2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring." Nature Chemistry, 2023.[Link]

Method

The Rising Prominence of 2-Oxabicyclo[2.2.2]octane Scaffolds in Modern Drug Discovery: A Technical Guide

The relentless pursuit of novel therapeutic agents with improved efficacy, safety, and pharmacokinetic profiles has driven medicinal chemists to explore beyond the conventional chemical space. In this context, the rigid,...

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Author: BenchChem Technical Support Team. Date: April 2026

The relentless pursuit of novel therapeutic agents with improved efficacy, safety, and pharmacokinetic profiles has driven medicinal chemists to explore beyond the conventional chemical space. In this context, the rigid, three-dimensional 2-oxabicyclo[2.2.2]octane scaffold has emerged as a compelling structural motif. This guide provides an in-depth exploration of the applications of this scaffold in drug discovery, offering detailed application notes, experimental protocols, and expert insights for researchers, scientists, and drug development professionals.

Introduction: Beyond "Flatland" - The Allure of 3D Scaffolds

For decades, drug discovery has been dominated by aromatic and heteroaromatic rings, often leading to compounds with suboptimal physicochemical properties such as poor solubility and high metabolic turnover. The strategic incorporation of three-dimensional, saturated scaffolds like 2-oxabicyclo[2.2.2]octane offers a powerful approach to "escape from flatland" and access novel chemical space with improved drug-like properties.

The 2-oxabicyclo[2.2.2]octane core, a bridged bicyclic ether, presents a unique combination of features that make it particularly attractive for medicinal chemistry:

  • Rigid Conformational Constraint: The bicyclic nature of the scaffold locks the molecule into a well-defined conformation. This pre-organization can reduce the entropic penalty upon binding to a biological target, potentially leading to enhanced potency and selectivity.

  • Improved Physicochemical Properties: The introduction of an oxygen atom and the saturated carbon framework generally leads to increased aqueous solubility and decreased lipophilicity compared to its carbocyclic or aromatic counterparts.

  • Metabolic Stability: The scaffold is often more resistant to metabolic degradation, particularly oxidative metabolism that is common for aromatic rings, which can lead to an extended in vivo half-life.

  • Bioisosteric Replacement: The 2-oxabicyclo[2.2.2]octane moiety can serve as a non-classical bioisostere for various functional groups, most notably the para-substituted phenyl ring, mimicking its geometry while improving key drug-like properties.

Application Notes: Where the 2-Oxabicyclo[2.2.2]octane Scaffold Shines

The versatility of the 2-oxabicyclo[2.2.2]octane scaffold has led to its successful application in a diverse range of therapeutic areas.

Bioisosterism for Enhanced Pharmacokinetics

A primary application of the 2-oxabicyclo[2.2.2]octane scaffold is as a bioisosteric replacement for the para-substituted phenyl ring. This strategy has proven highly effective in overcoming the pharmacokinetic liabilities of existing drug molecules.

Case Study: Imatinib and Vorinostat Analogues

A seminal study demonstrated the power of this approach by incorporating the 2-oxabicyclo[2.2.2]octane core into the structures of the anticancer drugs Imatinib and Vorinostat.

  • Imatinib Analogue: Replacement of a para-substituted phenyl ring in Imatinib with the 2-oxabicyclo[2.2.2]octane moiety resulted in a significant improvement in physicochemical properties. The analogue exhibited increased water solubility, enhanced metabolic stability in human liver microsomes, and reduced lipophilicity.

  • Vorinostat Analogue: A similar substitution in the histone deacetylase (HDAC) inhibitor Vorinostat yielded a new bioactive analogue, highlighting the potential to generate novel intellectual property and potentially improved therapeutic profiles.

Data Presentation: Physicochemical Property Comparison

CompoundWater Solubility (µM)Metabolic Stability (t½, min)
Imatinib35160
Imatinib with bicyclo[2.2.2]octane11387
Imatinib with 2-oxabicyclo[2.2.2]octane38987

This table summarizes the significant improvement in water solubility and metabolic stability observed when replacing a phenyl ring in Imatinib with a 2-oxabicyclo[2.2.2]octane scaffold.

Visualization: Bioisosteric Replacement Strategy

cluster_0 Parent Drug cluster_1 Analogue Parent Drug with Phenyl Ring Properties_Parent Suboptimal Properties: - Low Solubility - High Metabolism Parent->Properties_Parent Analogue Drug with 2-Oxabicyclo[2.2.2]octane Parent->Analogue Bioisosteric Replacement Properties_Analogue Improved Properties: - Increased Solubility - Enhanced Stability Analogue->Properties_Analogue

Caption: Bioisosteric replacement of a phenyl ring with a 2-oxabicyclo[2.2.2]octane scaffold.

Antibacterial Agents

The 2-oxabicyclo[2.2.2]octane moiety has been incorporated into novel bacterial topoisomerase inhibitors (NBTIs). These agents target bacterial DNA gyrase and topoisomerase IV at a site distinct from that of quinolone antibiotics, offering a promising avenue for combating drug-resistant bacteria.

A structure-activity relationship (SAR) study of C-2 substituted ether analogs of 1,5-naphthyridine oxabicyclooctane-linked NBTIs revealed that while there is significant tolerance for various substitutions at this position for Staphylococcus aureus activity, this is not the case for Enterococcus faecium and Gram-negative strains. Generally, a lower clogD was associated with reduced hERG activity and improved in vivo efficacy, although this often came at the cost of overall potency.

Visualization: Mechanism of Novel Bacterial Topoisomerase Inhibitors

NBTI 2-Oxabicyclo[2.2.2]octane -containing NBTI DNA_Gyrase Bacterial DNA Gyrase/ Topoisomerase IV NBTI->DNA_Gyrase Inhibition DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Required for Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Inhibition leads to

Caption: Inhibition of bacterial DNA replication by 2-oxabicyclo[2.2.2]octane-containing NBTIs.

Modulators of Nuclear Receptors and Other Enzymes

The 2-oxabicyclo[2.2.2]octane scaffold has also been explored in the context of other biological targets:

  • Estrogen Receptor-beta (ERβ) Agonists: Molecules containing this scaffold have been identified as agonists for ERβ, a target of interest for the treatment of various conditions, including certain cancers and neurodegenerative diseases.

  • Myeloperoxidase (MPO) Inhibitors: The scaffold has been incorporated into inhibitors of MPO, an enzyme implicated in inflammatory diseases.

  • RORγt Agonists: The retinoic acid receptor-related orphan receptor gamma t (RORγt) is a key regulator of the immune system, and compounds containing the 2-oxabicyclo[2.2.2]octane moiety have been investigated as RORγt agonists.

Experimental Protocols

A cornerstone of translating a chemical scaffold into a viable drug candidate is the ability to reliably synthesize and evaluate its biological activity. The following protocols provide detailed, step-by-step methodologies for these critical processes.

Protocol 1: Synthesis of a Functionalized 2-Oxabicyclo[2.2.2]octane Derivative via Iodocyclization

This protocol describes a general and modular method for the synthesis of 2-oxabicyclo[2.2.2]octane derivatives, with the key step being an iodocyclization of a cyclohexane-containing alkenyl alcohol.

Materials and Reagents:

  • Cyclohexane-containing alkenyl alcohol (starting material)

  • Molecular iodine (I₂)

  • Acetonitrile (MeCN), anhydrous

  • Sodium bicarbonate (NaHCO₃)

  • Sodium thiosulfate (Na₂S₂O₃)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of the cyclohexane-containing alkenyl alcohol (1.0 equiv) in anhydrous acetonitrile in a round-bottom flask, add sodium bicarbonate (2.0 equiv).

  • Iodocyclization: Cool the mixture to 0 °C in an ice bath. Add molecular iodine (1.5 equiv) portion-wise over 10 minutes.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate until the brown color of the iodine disappears.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude product by flash column chromatography on silica gel to afford the desired 2-oxabicyclo[2.2.2]octane derivative.

Visualization: Synthetic Workflow for 2-Oxabicyclo[2.2.2]octane Derivatives

Start Cyclohexane-containing Alkenyl Alcohol Iodocyclization Iodocyclization (I₂, NaHCO₃, MeCN, 0 °C) Start->Iodocyclization Workup Quenching & Extraction Iodocyclization->Workup Purification Column Chromatography Workup->Purification Product Functionalized 2-Oxabicyclo[2.2.2]octane Purification->Product

Caption: Generalized workflow for the synthesis of 2-oxabicyclo[2.2.2]octane derivatives.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Activity

This protocol outlines the broth microdilution method to determine the MIC of a compound containing the 2-oxabicyclo[2.2.2]octane scaffold against a bacterial strain.

Materials and Reagents:

  • Test compound (dissolved in a suitable solvent, e.g., DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strain (e.g., Staphylococcus aureus)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (37 °C)

  • 0.5 McFarland turbidity standard

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution of Test Compound: In a 96-well plate, perform a two-fold serial dilution of the test compound in CAMHB. The final volume in each well should be 50 µL.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing the test compound, resulting in a final volume of 100 µL.

  • Controls: Include a growth control (inoculum in CAMHB without test compound) and a sterility control (CAMHB only).

  • Incubation: Incubate the plate at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the test compound that completely inhibits visible bacterial growth.

Visualization: Logical Flow of MIC Determination

Start Prepare Bacterial Inoculum Inoculation Inoculate Microtiter Plate Start->Inoculation Dilution Serial Dilution of Test Compound Dilution->Inoculation Incubation Incubate at 37 °C Inoculation->Incubation Readout Observe for Bacterial Growth Incubation->Readout MIC Determine Minimum Inhibitory Concentration (MIC) Readout->MIC

Caption: Logical workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion and Future Perspectives

The 2-oxabicyclo[2.2.2]octane scaffold represents a significant advancement in the medicinal chemist's toolkit. Its ability to confer improved physicochemical and pharmacokinetic properties while maintaining or enhancing biological activity makes it a highly valuable structural motif in modern drug discovery. The application notes and protocols provided in this guide serve as a foundation for researchers to explore and exploit the full potential of this promising scaffold. As our understanding of the interplay between three-dimensional molecular architecture and biological function continues to grow, we can anticipate that the 2-oxabicyclo[2.2.2]octane core and related saturated bicyclic systems will play an increasingly important role in the development of the next generation of innovative medicines.

References

  • Aguilar, A., et al. (2017). Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development. Journal of Medicinal Chemistry, 60(7), 2819–2839. [Link]

  • Singh, S. B., et al. (2015). Structure activity relationship of C-2 ether substituted 1,5-naphthyridine analogs of oxabicyclooctane-linked novel bacterial topoisomerase inhibitors as broad-
Application

Scale-up synthesis procedures for Methyl 1-vinyl-2-oxabicyclo[2.2.2]octane-4-carboxylate

An Application Guide for the Scalable Synthesis of Methyl 1-vinyl-2-oxabicyclo[2.2.2]octane-4-carboxylate Abstract The 2-oxabicyclo[2.2.2]octane scaffold is a key structural motif and is increasingly recognized as a valu...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for the Scalable Synthesis of Methyl 1-vinyl-2-oxabicyclo[2.2.2]octane-4-carboxylate

Abstract

The 2-oxabicyclo[2.2.2]octane scaffold is a key structural motif and is increasingly recognized as a valuable bioisostere for the para-substituted phenyl ring in medicinal chemistry, offering improved physicochemical properties such as solubility and metabolic stability.[1][2] This application note provides a comprehensive and detailed protocol for the scale-up synthesis of a functionally versatile derivative, Methyl 1-vinyl-2-oxabicyclo[2.2.2]octane-4-carboxylate. The synthetic strategy is centered around a robust, Lewis acid-catalyzed Hetero-Diels-Alder reaction, designed for efficiency, high stereochemical control, and scalability. We present optimized reaction conditions, purification protocols suitable for multigram production, critical safety considerations, and in-depth mechanistic insights to empower researchers, scientists, and drug development professionals in accessing this important molecular building block.

Introduction and Synthetic Strategy

The bicyclo[2.2.2]octane core is a rigid, three-dimensional scaffold that has found extensive use in the synthesis of natural products and therapeutic agents.[3][4] The introduction of a heteroatom, such as oxygen, into the bicyclic framework to form the 2-oxabicyclo[2.2.2]octane system, dramatically improves molecular properties relevant to drug design.[1][2] However, accessing these complex structures, particularly with specific bridgehead functionalization, presents significant synthetic challenges, especially on a large scale.

Our approach to Methyl 1-vinyl-2-oxabicyclo[2.2.2]octane-4-carboxylate is based on a convergent and atom-economical [4+2] Hetero-Diels-Alder cycloaddition. This strategy was selected for its reliability, high degree of stereocontrol, and proven utility in constructing six-membered heterocyclic rings.[5]

Retrosynthetic Analysis:

The target molecule can be disconnected via a Hetero-Diels-Alder reaction. The core 2-oxabicyclo[2.2.2]octane ring is formed from a diene and a dienophile. The most logical disconnection involves a 1,3-cyclohexadiene derivative acting as the 4π component and an activated carbonyl species as the 2π heterodienophile. The subsequent conversion of an aldehyde functionality into the required vinyl group via a Wittig reaction provides a reliable and scalable endgame.

Overall Synthetic Workflow

The multi-step synthesis is designed for scalability, with purification steps optimized to avoid extensive chromatography where possible.

G cluster_0 Part 1: Hetero-Diels-Alder Cycloaddition cluster_1 Part 2: Wittig Olefination cluster_2 Part 3: Scale-Up Purification A 1,3-Cyclohexadiene D Diels-Alder Adduct (Methyl 1-formyl-2-oxabicyclo[2.2.2]octane-4-carboxylate) A->D Diene B Methyl Glyoxylate B->D Dienophile C Lewis Acid (e.g., BF3·OEt2) C->D Catalyst -78 °C to rt G Final Product (Methyl 1-vinyl-2-oxabicyclo[2.2.2]octane-4-carboxylate) D->G Aldehyde Substrate E Methyltriphenylphosphonium Bromide E->G Wittig Reagent F Strong Base (e.g., n-BuLi) F->G H Crude Product G->H I Distillation / Recrystallization H->I J >98% Pure Final Product I->J

Figure 1: Overall workflow for the scale-up synthesis.

Mechanistic Considerations: The Hetero-Diels-Alder Reaction

The key bond-forming event is the [4+2] cycloaddition between 1,3-cyclohexadiene and methyl glyoxylate. This is an oxo-Diels-Alder reaction, a type of hetero-Diels-Alder reaction where a carbonyl group serves as the dienophile.[5]

Role of the Lewis Acid: The reaction is significantly accelerated by the use of a Lewis acid catalyst, such as Boron trifluoride etherate (BF₃·OEt₂).[6][7] The Lewis acid coordinates to the carbonyl oxygen of the methyl glyoxylate, which serves two critical functions:

  • Lowers the LUMO Energy: Coordination to the Lewis acid withdraws electron density from the carbonyl, lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO). This smaller energy gap between the dienophile's LUMO and the diene's Highest Occupied Molecular Orbital (HOMO) accelerates the reaction rate, allowing it to proceed at lower temperatures.[7]

  • Enhances Selectivity: The catalyst enforces a specific orientation of the reactants in the transition state, leading to high regio- and stereoselectivity.

The reaction typically favors the endo transition state due to stabilizing secondary orbital interactions between the developing π-system of the diene and the substituent on the dienophile.[8]

G cluster_0 Lewis Acid Activation cluster_1 [4+2] Cycloaddition (Concerted Mechanism) dienophile Methyl Glyoxylate (Dienophile) activated Activated Complex dienophile->activated LA BF₃ (Lewis Acid) LA->activated transition_state Endo Transition State activated->transition_state diene 1,3-Cyclohexadiene (Diene) diene->transition_state adduct Bicyclic Adduct transition_state->adduct Forms C-C and C-O bonds

Figure 2: Simplified mechanism of the Lewis acid-catalyzed Hetero-Diels-Alder reaction.

Scale-Up Synthesis Protocols

Safety First: The handling of volatile and flammable reagents such as vinyl ethers, acrylates, n-butyllithium, and various solvents requires strict adherence to safety protocols.[9] All operations should be conducted in a certified chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, flame-retardant lab coats, and appropriate gloves (e.g., neoprene or nitrile rubber), is mandatory.[10][11] All equipment must be properly grounded to prevent static discharge.[12]

Part 1: Synthesis of Methyl 1-formyl-2-oxabicyclo[2.2.2]octane-4-carboxylate (Diels-Alder Adduct)

This protocol is designed for a ~100 g scale synthesis.

Equipment:

  • 10 L jacketed glass reactor with overhead stirring, temperature probe, and nitrogen inlet.

  • Addition funnel (1 L).

  • Low-temperature circulator (-80 °C capability).

Reagents:

Reagent Molar Mass ( g/mol ) Quantity Moles Purity
1,3-Cyclohexadiene 80.13 100 g 1.25 >97%
Methyl Glyoxylate 88.06 121 g 1.37 (1.1 eq) >95%
Boron trifluoride etherate (BF₃·OEt₂) 141.93 195 g (1.1 eq) 1.37 Reagent Grade
Dichloromethane (DCM) 84.93 4 L - Anhydrous
Saturated NaHCO₃ (aq.) - 2 L - -
Brine - 1 L - -

| Anhydrous MgSO₄ | 120.37| 100 g | - | - |

Procedure:

  • Reactor Setup: Assemble and dry the 10 L reactor under a nitrogen atmosphere. Charge the reactor with 1,3-cyclohexadiene (100 g) and anhydrous dichloromethane (2 L).

  • Cooling: Cool the reactor contents to -78 °C using the low-temperature circulator.

  • Reagent Addition: In a separate dry flask under nitrogen, dissolve methyl glyoxylate (121 g) in anhydrous dichloromethane (1 L). Add this solution to the addition funnel.

  • Catalyst Addition: Slowly add boron trifluoride etherate (195 g) to the stirred solution in the reactor over 30 minutes, ensuring the internal temperature does not exceed -70 °C.

  • Dienophile Addition: Add the methyl glyoxylate solution from the addition funnel dropwise to the reactor over 2 hours. Maintain the internal temperature at -78 °C.

  • Reaction & Warm-up: After the addition is complete, stir the mixture at -78 °C for an additional 4 hours. Monitor the reaction by TLC or GC-MS. Once complete, allow the reactor to slowly warm to room temperature overnight (approx. 16 hours).

  • Quenching: Carefully quench the reaction by slowly adding 1 L of saturated aqueous sodium bicarbonate solution. Caution: Initial quenching can be exothermic and may cause gas evolution.

  • Work-up: Transfer the biphasic mixture to a separatory funnel. Separate the layers and extract the aqueous layer with dichloromethane (2 x 500 mL).

  • Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate (1 L) followed by brine (1 L).

  • Drying & Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude aldehyde as a viscous oil. The product is often used in the next step without further purification. A similar intermediate, Methyl 1-formyl-2-oxabicyclo[2.2.2]octane-4-carboxylate, has been reported.[13]

Part 2: Synthesis of Methyl 1-vinyl-2-oxabicyclo[2.2.2]octane-4-carboxylate (Wittig Olefination)

Equipment:

  • 10 L jacketed glass reactor (as above).

  • Addition funnel (1 L).

Reagents:

Reagent Molar Mass ( g/mol ) Quantity Moles Purity
Methyltriphenylphosphonium Bromide 357.23 536 g (1.2 eq) 1.50 >98%
Tetrahydrofuran (THF) 72.11 5 L - Anhydrous
n-Butyllithium (n-BuLi) 64.06 600 mL (1.2 eq) 1.50 2.5 M in hexanes

| Crude Aldehyde from Part 1 | ~198.22 | ~248 g | 1.25 | - |

Procedure:

  • Ylide Preparation: Suspend methyltriphenylphosphonium bromide (536 g) in anhydrous THF (3 L) in the reactor under a nitrogen atmosphere.

  • Cooling: Cool the suspension to 0 °C using an ice/water bath.

  • Base Addition: Slowly add n-butyllithium (600 mL of 2.5 M solution) to the suspension over 1 hour. The mixture will turn a characteristic deep orange/red color, indicating the formation of the phosphorus ylide. Stir for an additional hour at 0 °C.

  • Aldehyde Addition: Dissolve the crude aldehyde from Part 1 (~248 g) in anhydrous THF (2 L) and add it to the ylide solution dropwise over 90 minutes, maintaining the temperature below 10 °C.

  • Reaction: After addition, allow the reaction to warm to room temperature and stir for 12 hours.

  • Quenching: Cool the reaction to 0 °C and quench by the slow addition of water (500 mL).

  • Solvent Removal & Extraction: Remove the THF under reduced pressure. Add diethyl ether (3 L) and water (2 L). Separate the layers and extract the aqueous phase with diethyl ether (2 x 1 L).

  • Washing & Concentration: Combine the organic layers, wash with brine (1 L), dry over anhydrous magnesium sulfate, filter, and concentrate to a slurry.

Part 3: Large-Scale Purification

For multi-kilogram scale synthesis, chromatographic purification is often impractical.[14][15] A combination of distillation and recrystallization is preferred.

  • Filtration: Filter the crude slurry from Part 2 through a plug of silica gel (using hexane/ethyl acetate as eluent) to remove the triphenylphosphine oxide byproduct. Concentrate the filtrate.

  • Distillation: Purify the resulting oil by vacuum distillation (Kugelrohr or short-path distillation apparatus). This step removes lower-boiling impurities and any remaining solvent. A procedure for distilling a similar bicyclo[2.2.2]octane derivative has been described and can be adapted.[16]

  • Recrystallization (if applicable): If the distilled product is a solid or can be induced to crystallize, recrystallization from a suitable solvent system (e.g., ether/pentane) can provide a high-purity final product.[16]

Expected Results and Characterization

ParameterExpected Value
Overall Yield45-60% over two steps
Purity (by GC/qNMR)>98%
AppearanceColorless oil or low-melting solid
¹H NMR (400 MHz, CDCl₃) Consistent with structure
¹³C NMR (100 MHz, CDCl₃) Consistent with structure
MS (ESI+) m/z [M+H]⁺ calculated and found

Conclusion

This application note details a robust and scalable two-step synthesis for Methyl 1-vinyl-2-oxabicyclo[2.2.2]octane-4-carboxylate. The strategy, centered on a Lewis acid-catalyzed Hetero-Diels-Alder reaction followed by a Wittig olefination, offers high yields and excellent control over the complex bicyclic architecture. The provided protocols, including non-chromatographic purification methods and critical safety information, are designed to facilitate the production of this valuable building block on a multigram scale, thereby supporting its application in medicinal chemistry and drug development programs.

References

  • Vertex Pharmaceuticals. (2021). Scalable Syntheses of Functionalized 2-Oxabicyclo[2.2.2]octanes. Google Cloud.
  • Mykhailiuk, P. K. (2023). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. National Center for Biotechnology Information. [Link]

  • Mykhailiuk, P. K. (2023). Synthesis of 2-oxabicyclo[2.2.2]octanes and... ResearchGate. [Link]

  • UCLA Department of Chemistry and Biochemistry. (2009). Safe Operating Procedure for the Handling of Vinylic Monomers. UCLA. [Link]

  • Mykhailiuk, P. K. (2023). Scalable synthesis of 2-oxabicyclo[2.2.2]octane 6. ResearchGate. [Link]

  • Yao, S., et al. (n.d.). Facile Purification of large-scale steric selected bicyclic carbohydrates by SepaBean™ machine. Santai Science. [Link]

  • Gelest, Inc. (2016). ETHYL VINYL ETHER Safety Data Sheet. Gelest, Inc. [Link]

  • Movassaghi, M., & Chen, B. (2007). A Nature-Inspired Diels-Alder Reaction Facilitates Construction of the Bicyclo[2.2.2]octane Core of Andibenin B. National Center for Biotechnology Information. [Link]

  • Eastman Chemical Company. (2019). Synthesis of bicyclo[2.2.2]octane derivatives.
  • American Chemical Society. (2021). Lewis acid-promoted Diels-Alder reactions of vinylheteroaromatics. ACS. [Link]

  • Scribd. (n.d.). Hetero-Diels-Alder Reactions. Scribd. [Link]

  • National Center for Biotechnology Information. (n.d.). An Overview of Saturated Cyclic Ethers: Biological Profiles and Synthetic Strategies. NCBI. [Link]

  • Spitzner, D., & Engler, A. (1987). 1,3-Dimethyl-5-oxobicyclo[2.2.2]octane-2-carboxylic acid. Organic Syntheses. [Link]

  • Das, S., et al. (2025). Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023). National Center for Biotechnology Information. [Link]

  • Ashenhurst, J. (2017). The Diels-Alder Reaction. Master Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Diels–Alder reaction. Wikipedia. [Link]

  • PubChemLite. (n.d.). Methyl 1-formyl-2-oxabicyclo[2.2.2]octane-4-carboxylate (C10H14O4). PubChemLite. [Link]

  • Alcon Laboratories, Inc. (n.d.). Synthesis of (1R,2S)-1-Amino-2-Vinylcyclopropane Carboxylic Acid (Vinyl-ACCA) Derivatives. AWS. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for Methyl 1-vinyl-2-oxabicyclo[2.2.2]octane-4-carboxylate Synthesis

As a Senior Application Scientist, I frequently consult with drug development professionals struggling to synthesize highly strained bridged bicyclic systems. Methyl 1-vinyl-2-oxabicyclo[2.2.2]octane-4-carboxylate is an...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with drug development professionals struggling to synthesize highly strained bridged bicyclic systems. Methyl 1-vinyl-2-oxabicyclo[2.2.2]octane-4-carboxylate is an advanced, three-dimensional bioisostere designed to replace flat para-substituted phenyl rings, thereby improving a drug candidate's water solubility, lipophilicity, and metabolic stability[1].

However, synthesizing this core and functionalizing its sterically hindered bridgehead position presents significant kinetic and thermodynamic hurdles. This technical guide bypasses generic advice, focusing strictly on the mechanistic causality behind reaction failures and providing self-validating protocols to maximize your synthetic yield.

Synthesis Workflow & Mechanistic Strategy

MechanismLogic cluster_0 Module 1: Core Construction cluster_1 Module 2: Bridgehead Functionalization Start Alkenyl Cyclohexanol Precursor Iodo Iodocyclization (I2, NaHCO3) Overcomes Boat Conformation Barrier Start->Iodo Core 1-Iodo-2-oxabicyclo[2.2.2]octane Intermediate Iodo->Core Coupling Ni-Catalyzed Cross-Coupling Bypasses Steric Hindrance via SET Radical Core->Coupling Product Methyl 1-vinyl-2-oxabicyclo [2.2.2]octane-4-carboxylate Coupling->Product

Caption: Logical workflow and mechanistic solutions for synthesizing the target bioisostere.

Module 1: Core Construction (Iodocyclization)

Q: Why is the yield of the 1-iodo-2-oxabicyclo[2.2.2]octane intermediate consistently low (<40%) during the iodocyclization of the alkenyl cyclohexanol precursor?

Expert Analysis & Causality: The low yield is fundamentally driven by the conformational thermodynamics of the cyclohexane ring. To undergo the intramolecular trapping of the iodonium ion, the flexible cyclohexane ring must transition from its stable chair conformation into a highly energetic boat conformation[2]. This creates a significant kinetic barrier. If the iodonium intermediate is not stabilized, intermolecular side reactions (such as intermolecular iodination or acid-catalyzed degradation) will outcompete the desired cyclization.

Actionable Solution: Extensive screening has demonstrated that using a mild base like NaHCO3​ in a polar aprotic solvent like acetonitrile (MeCN) optimally stabilizes the iodonium intermediate while buffering the HI byproduct[1]. Furthermore, running the reaction at high dilution kinetically favors the intramolecular cyclization over intermolecular collisions.

Module 2: Bridgehead Vinyl Installation (Cross-Coupling)

Q: I am experiencing significant protodehalogenation and low conversion when attempting to install the vinyl group at the C1 bridgehead position using standard Pd-catalyzed Suzuki conditions. How can I improve this?

Expert Analysis & Causality: Bridgehead carbons in highly strained bicyclic systems cannot easily undergo standard two-electron oxidative addition. Bredt's rule dictates that achieving the required planar transition state at a bridgehead is geometrically impossible, resulting in severe steric hindrance. Consequently, the C(sp3)−I bond is prone to homolytic cleavage, leading to protodehalogenation (reduction) under standard Pd(0) conditions rather than productive coupling.

Actionable Solution: Switch from standard Palladium catalysis to a Nickel-catalyzed cross-coupling. Ni-catalysis operates via a single-electron transfer (SET) radical-based oxidative addition pathway, completely bypassing the steric constraints of concerted oxidative addition. Using potassium vinyltrifluoroborate ( Vinyl-BF3​K ) provides a slow, controlled release of the active transmetalating species, preventing catalyst poisoning.

TroubleshootingLogic Issue Issue: Protodehalogenation & Low Yield at Bridgehead Cause Cause: Steric Hindrance & Bredt's Rule prevents planar TS Issue->Cause Solution Solution: Switch to Ni-Catalysis (Single-Electron Transfer Pathway) Cause->Solution Result Result: Successful Vinyl Installation (>75% Yield) Solution->Result

Caption: Troubleshooting logic for overcoming bridgehead steric hindrance during vinylation.

Quantitative Data: Reaction Condition Optimization

The following table summarizes the causal relationship between reaction conditions and isolated yields during the two critical synthesis phases.

Reaction StepCatalyst / ReagentSolvent / BaseTemp (°C)Yield (%)Mechanistic Observation
Iodocyclization I2​ (1.5 eq)DCM / Et3​N 0 to 2515-20High intermolecular side products; HI degradation.
Iodocyclization I2​ (1.5 eq)MeCN / NaHCO3​ 0 to 2545-55 Optimal stabilization of the energetic boat conformation[1].
Vinyl Coupling Pd(PPh3​)4​ , Vinyl-B(OH)2​ Dioxane / K2​CO3​ 90<10Major protodehalogenation; failed oxidative addition.
Vinyl Coupling NiCl2​(dme) / dtbbpy, Vinyl-BF3​K THF/ H2​O / Cs2​CO3​ 6075-82 SET radical pathway successfully overcomes steric hindrance.

Self-Validating Experimental Protocols

Protocol 1: Iodocyclization to Methyl 1-iodo-2-oxabicyclo[2.2.2]octane-4-carboxylate
  • Preparation: In a flame-dried round-bottom flask, dissolve the alkenyl cyclohexanol precursor (1.0 equiv) in anhydrous MeCN to achieve a dilute concentration of 0.05 M.

  • Reagent Addition: Add anhydrous NaHCO3​ (3.0 equiv). Cool the suspension to 0 °C using an ice bath.

  • Initiation: Add molecular iodine ( I2​ , 1.5 equiv) portion-wise over 15 minutes. Protect the flask from light and allow it to warm to room temperature, stirring for 12 hours.

  • Validation Checkpoint: Quench a 0.1 mL aliquot with aqueous Na2​S2​O3​ . TLC (Hexanes/EtOAc 8:2) should show the complete disappearance of the UV-active starting material and the appearance of a new, lower Rf​ spot stainable by KMnO4​ . 1H NMR of the crude must show the disappearance of the alkene protons ( δ 5.0-6.0 ppm).

  • Workup: Quench the bulk reaction with saturated aqueous Na2​S2​O3​ until the iodine color dissipates. Extract with EtOAc (3x). Wash the combined organics with brine, dry over Na2​SO4​ , and concentrate. Purify via flash chromatography.

Protocol 2: Ni-Catalyzed Bridgehead Vinylation
  • Glovebox Setup: Inside an argon-filled glovebox, charge a Schlenk flask with Methyl 1-iodo-2-oxabicyclo[2.2.2]octane-4-carboxylate (1.0 equiv), Potassium vinyltrifluoroborate (1.5 equiv), NiCl2​(dme) (10 mol%), 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy, 10 mol%), and Cs2​CO3​ (2.0 equiv).

  • Solvent Addition: Seal the flask, remove it from the glovebox, and inject degassed THF/Water (9:1 v/v, 0.2 M) under a positive argon stream.

  • Reaction: Stir the deep-colored reaction mixture at 60 °C for 16 hours.

  • Validation Checkpoint: Quench a 50 µL aliquot with water and extract with EtOAc. GC-MS analysis must confirm the mass shift from the iodide ( M+ ) to the vinyl product ( M−127+27 ). 1H NMR should reveal characteristic terminal vinyl protons at δ 5.1 and 5.3 ppm.

  • Isolation (Critical Step): Cool to room temperature, dilute with EtOAc, and wash with water. To prevent vinyl polymerization during concentration, add a trace amount (0.1 mol%) of BHT (butylated hydroxytoluene) to the organic layer. Concentrate under reduced pressure with the water bath kept strictly below 30 °C to prevent volatilization of the bicyclic core.

  • Purification: Purify via flash chromatography using silica gel pre-treated with 1% Et3​N to prevent acid-catalyzed degradation of the core.

References

1.[1] Title: 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring Source: Nature Communications (PubMed Central) URL:

2.[2] Title: Scalable Syntheses of Functionalized 2-Oxabicyclo[2.2.2]octanes Source: Thieme E-Books & E-Journals URL:

Sources

Optimization

Technical Support Center: Column Chromatography Purification of Methyl 1-vinyl-2-oxabicyclo[2.2.2]octane-4-carboxylate

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the purification of Methyl 1-vinyl-2-oxabicyclo[2.2.2]octane-4-carboxylate. This resource is designed for researchers, scientis...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the purification of Methyl 1-vinyl-2-oxabicyclo[2.2.2]octane-4-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with the column chromatography of this moderately polar, bicyclic lactone. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established scientific principles to enhance your purification efficiency, yield, and purity.

Understanding the Molecule: Key Purification Challenges

Methyl 1-vinyl-2-oxabicyclo[2.2.2]octane-4-carboxylate possesses a unique structure that presents several challenges for chromatographic purification:

  • Moderate Polarity: The presence of both a lactone and a methyl ester functional group imparts moderate polarity, requiring a carefully optimized mobile phase to achieve good separation from non-polar and highly polar impurities.

  • Lack of a Strong UV Chromophore: The molecule lacks aromatic rings or extensive conjugation, making it difficult to detect using standard UV-Vis detectors at 254 nm.[1][2] This necessitates alternative visualization and detection techniques.

  • Potential for Instability: The lactone ring can be susceptible to hydrolysis or ring-opening under acidic or basic conditions. Standard silica gel is inherently acidic and can sometimes lead to compound degradation or isomerization.[3]

This guide will address these specific challenges with practical, field-proven solutions.

Troubleshooting Guide: Common Purification Problems

This section addresses specific issues you may encounter during the column chromatography of your target compound in a direct question-and-answer format.

Q1: I can't see my compound on the TLC plate using a UV lamp. How can I develop a solvent system and monitor my column?

Answer: This is the most common issue with this class of compounds due to the absence of a strong UV chromophore.

Causality: Standard laboratory UV lamps operate at 254 nm and 365 nm. Your compound does not absorb light strongly at these wavelengths. While it might show weak absorbance at lower wavelengths (e.g., 200-210 nm), this is often not practical for routine TLC analysis.[2]

Solutions:

  • Use a Staining Reagent: After developing your TLC plate, you must use a chemical stain for visualization. Several general-purpose stains are effective:

    • Potassium Permanganate (KMnO₄) Stain: This stain is excellent for compounds with oxidizable functional groups, such as the vinyl group in your molecule. It appears as yellow-brown spots on a purple background.

    • p-Anisaldehyde-Sulfuric Acid Stain: This is a versatile stain that reacts with many functional groups to produce colored spots upon heating.[4]

    • Iodine Vapor: Placing the dried TLC plate in a chamber with iodine crystals will cause most organic compounds to appear as temporary brown spots.[4]

  • Fraction Analysis: Since you cannot see the compound in the column, you must collect fractions systematically (e.g., 10-20 mL per tube) and analyze each one by stained TLC to identify which fractions contain your pure product.[4]

Q2: My compound is streaking or "tailing" on the TLC plate and the column, leading to poor separation.

Answer: Peak tailing is a common problem that significantly reduces resolution.

Causality: Tailing is often caused by secondary interactions between the polar lactone and ester groups of your molecule and the acidic silanol (Si-OH) groups on the surface of the silica gel.[5][6] This causes a portion of the analyte to bind more strongly, eluting more slowly than the main band. Overloading the column with too much sample can also lead to tailing.

Solutions:

  • Use Deactivated Silica Gel: Neutralize the silica gel before use. This can be done by preparing a slurry of the silica in your chosen eluent containing a small amount of a base, such as 1% triethylamine (Et₃N). The column is then packed and equilibrated with the mobile phase without the added base. This masks the acidic silanol sites.[3]

  • Adjust Mobile Phase Polarity: Tailing can sometimes be mitigated by finding a more optimal mobile phase composition. A slightly more polar solvent system can sometimes improve peak shape.

  • Reduce Sample Load: Ensure you are not overloading the column. A general rule of thumb for silica gel is to load 1-5% of the silica gel mass (e.g., 1-5 g of crude product for 100 g of silica).

  • Consider an Alternative Stationary Phase: If tailing persists, consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded-phase silica like diol.

Q3: My purified yield is very low, even though the reaction appeared to go to completion. Where is my compound going?

Answer: Significant product loss during chromatography is a frequent and frustrating issue. It can be attributed to several factors.

Causality:

  • On-Column Decomposition: As mentioned, the acidic nature of silica gel can potentially catalyze the hydrolysis of the lactone or ester, leading to product loss.[3][7]

  • Irreversible Adsorption: Highly polar impurities or even the product itself can bind irreversibly to the stationary phase, especially if the mobile phase is not polar enough to elute them.[3]

  • Co-elution with Impurities: If separation is poor, a significant portion of your target compound may be in mixed fractions that are discarded, leading to a lower isolated yield.

  • Loss During Solvent Evaporation: Bicyclic compounds can sometimes be more volatile than expected. Aggressive rotary evaporation (high temperature, very low pressure) can lead to loss of product.[7]

Solutions:

  • Test for Stability: Before running a large-scale column, spot your crude material on a TLC plate, let it sit for an hour, and then develop it. If a new spot appears at the baseline or the original spot diminishes, it suggests instability on silica.[3] If so, using deactivated silica is highly recommended.

  • Flush the Column: After your elution is complete, flush the column with a very polar solvent (e.g., 10% Methanol in Dichloromethane) and analyze the collected solvent by TLC. This will show if a significant amount of your product remained adsorbed to the column.

  • Optimize Separation: Dedicate time to finding the optimal solvent system via TLC to ensure clean separation and minimize the volume of mixed fractions.

  • Gentle Evaporation: Remove the solvent from your pure fractions using a rotary evaporator at a moderate temperature (e.g., 30-40°C) and pressure.

Q4: I'm having trouble separating my product from a non-polar impurity (e.g., starting material).

Answer: This requires optimizing the mobile phase to increase the difference in retention factors (Rf) between the two compounds.

Causality: If the mobile phase is too polar, both the moderately polar product and the non-polar impurity will travel quickly up the column with little interaction, resulting in poor separation (high Rf values for both).

Solutions:

  • Decrease Mobile Phase Polarity: Use a solvent system with a higher proportion of the non-polar solvent (e.g., increase the hexane content relative to ethyl acetate). This will increase the retention of your moderately polar product on the silica gel while allowing the non-polar impurity to elute much faster.

  • TLC Optimization: Aim for an Rf value for your target compound in the range of 0.25-0.35 on the TLC plate.[8] This Rf range typically provides the best separation in column chromatography.

  • Try Different Solvents: Sometimes, changing the solvent system entirely can improve selectivity. For example, switching from a hexane/ethyl acetate system to a dichloromethane/methanol or a toluene/ethyl acetate system can alter the interactions and improve separation.[3]

Frequently Asked Questions (FAQs)

Q: What is the best stationary phase for this purification? A: Standard flash-grade silica gel (40-63 µm particle size) is the most common and appropriate first choice due to the molecule's moderate polarity. If you encounter issues with compound degradation or peak tailing, using silica gel that has been deactivated with a base like triethylamine is the recommended next step.[3]

Q: How do I choose the right starting solvent system? A: A mixture of a non-polar solvent and a moderately polar solvent is ideal. Good starting points for TLC analysis are:

  • Hexane / Ethyl Acetate (e.g., start with 4:1, 2:1, 1:1 ratios)

  • Dichloromethane / Methanol (e.g., start with 99:1, 98:2 ratios)

  • Toluene / Ethyl Acetate (e.g., start with 9:1, 4:1 ratios)

Run TLC plates in several of these systems to find the one that gives your target compound an Rf between 0.25 and 0.35 while maximizing the separation from all impurities.[9][10]

Q: What is the difference between dry loading and wet loading, and which should I use? A: Both are methods for applying your sample to the column.

  • Wet Loading: Involves dissolving the crude product in a minimal amount of the mobile phase and carefully pipetting it onto the top of the packed column. This is simple for samples that are highly soluble in the mobile phase.

  • Dry Loading: Involves pre-adsorbing the crude product onto a small amount of silica gel (or Celite). The product is dissolved in a volatile solvent (like dichloromethane), silica gel is added, and the solvent is removed by rotary evaporation to yield a dry, free-flowing powder.[3][11] This powder is then carefully added to the top of the column. Dry loading is often superior as it can lead to sharper bands and better separation , especially for samples that are not very soluble in the initial mobile phase.

Q: My compound is an oil after purification. How can I try to crystallize it? A: It is common for purified compounds to be oils. To induce crystallization, you can try dissolving the oil in a small amount of a good solvent (e.g., ethyl acetate, dichloromethane) and then slowly adding a poor solvent (e.g., hexane, pentane) until the solution becomes slightly cloudy. Let the solution stand, and crystals may form over time. Scratching the inside of the flask with a glass rod can also sometimes initiate crystallization.

Experimental Protocols & Data

Protocol 1: TLC Analysis for Solvent System Selection
  • Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., ethyl acetate or dichloromethane).

  • Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate.

  • Prepare a developing chamber (e.g., a covered beaker) with a small amount of your chosen solvent system (e.g., 3:1 Hexane:Ethyl Acetate).

  • Place the TLC plate in the chamber, ensuring the solvent level is below the baseline.

  • Allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Remove the plate, mark the solvent front, and allow it to dry completely.

  • Visualize the spots by dipping the plate into a potassium permanganate staining solution, followed by gentle heating with a heat gun until spots appear.

  • Calculate the Rf value (Rf = distance traveled by spot / distance traveled by solvent front) and adjust the solvent ratio until the desired Rf of ~0.3 is achieved.[3][12]

Data Presentation: Solvent System Guide
Solvent SystemStarting Ratio (v/v)PolarityComments
Hexane / Ethyl Acetate4:1Low-MediumExcellent starting point. Increase ethyl acetate to increase polarity.
Dichloromethane (DCM) / Methanol98:2Medium-HighGood for more polar compounds. Use with caution as methanol is very polar.
Toluene / Ethyl Acetate9:1Low-MediumCan provide different selectivity compared to hexane-based systems.
Protocol 2: Column Packing and Purification (Dry Loading)
  • Column Preparation: Secure a glass chromatography column vertically. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.

  • Slurry Packing: Fill the column with your chosen mobile phase. In a separate beaker, create a slurry of silica gel in the mobile phase. Pour the slurry into the column, tapping the side gently to pack the silica bed evenly and remove air bubbles.[13]

  • Equilibration: Once packed, drain the excess solvent until the solvent level is just at the top of the silica bed. Allow the column to equilibrate by running 2-3 column volumes of the mobile phase through it.

  • Sample Preparation (Dry Loading): Dissolve your crude product (e.g., 500 mg) in a minimal amount of a volatile solvent like dichloromethane. Add 2-3 grams of silica gel and remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained.[3]

  • Loading: Carefully add the silica-adsorbed sample to the top of the packed column, taking care not to disturb the bed. Gently add a thin protective layer of sand on top of the sample layer.

  • Elution: Carefully add the mobile phase to the column. Using gentle air pressure or a pump, begin eluting the column at a steady flow rate.

  • Fraction Collection: Collect fractions of a consistent volume (e.g., 20 mL) in numbered test tubes or vials.

  • Monitoring: Analyze the collected fractions by TLC (using the staining method from Protocol 1) to identify which ones contain the pure product.

  • Product Recovery: Combine the pure fractions, and remove the solvent using a rotary evaporator to yield the purified product.[13]

Visualization of the Purification Workflow

The following diagram illustrates the complete workflow for the purification of Methyl 1-vinyl-2-oxabicyclo[2.2.2]octane-4-carboxylate.

Purification_Workflow CrudeProduct Crude Product TLC_Analysis TLC Method Development (Staining Visualization) CrudeProduct->TLC_Analysis ColumnPacking Column Packing (Silica Gel Slurry) TLC_Analysis->ColumnPacking SampleLoading Sample Loading (Dry Loading Recommended) ColumnPacking->SampleLoading Elution Elution & Fraction Collection SampleLoading->Elution FractionAnalysis Fraction Analysis by TLC Elution->FractionAnalysis CombineFractions Combine Pure Fractions FractionAnalysis->CombineFractions Purity OK Troubleshoot Troubleshoot? (See Guide) FractionAnalysis->Troubleshoot Poor Separation SolventRemoval Solvent Removal (Rotary Evaporation) CombineFractions->SolventRemoval PureProduct Pure Product SolventRemoval->PureProduct Troubleshoot->TLC_Analysis Re-optimize

Caption: Workflow for column chromatography purification.

References

  • Vertex AI Search. (2024). How to detect and analyze compounds with little or no UV absorption in LC purification?
  • Shinde, V. (2020). Analytical Method Development Approach When Compounds Don't Have UV Chromophore. Veeprho. [Link]

  • ResearchGate. (2019). How to detect a UV inactive compound in column chromatography?[Link]

  • Biotage. (2023). Detecting the undetectable in flash column chromatography using wavelength focusing. [Link]

  • PubMed. (1998). Comparison of LC detection methods in the investigation of non-UV detectable organic impurities in a drug substance. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Phenomenex. (2025). Types of stationary phases in gas chromatography. [Link]

  • Restek. (2019). Choosing Your LC Stationary Phase. [Link]

  • Waters. Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. [Link]

  • PubMed. (2001). Selectivity of stationary phases in reversed-phase liquid chromatography based on the dispersion interactions. Journal of Chromatography A. [Link]

  • Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • Chromatography Forum. (2007). loss of compound during HPLC purification. [Link]

  • Journal of Food and Drug Analysis. (2014). Development and validation of an ion-pair HPLC chromatography for simultaneous determination of lactone and carboxylate forms of SN-38 in nanoparticles. [Link]

  • Arabian Journal of Chemistry. (2023). Recycling preparative isolation of six bicyclol active metabolites from SD rat urine using macroporous resin, offline 2D LPLC/HPLC, and prep-HPLC combined with pharmacodynamic evaluation of two active metabolites. [Link]

  • HPLC Troubleshooting Guide. (2007). TROUBLESHOOTING GUIDE – HPLC. [Link]

  • PubMed. (2024). Factors affecting therapeutic protein purity and yield during chromatographic purification. Preparative Biochemistry & Biotechnology. [Link]

  • LCGC International. (2025). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. [Link]

  • Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues. [Link]

  • Scribd. HPLC Troubleshooting and Column Care Guide. [Link]

  • University of Tokyo. Purpose of TLC analysis. [Link]

  • PubMed. (2001). High-performance liquid chromatographic enantioseparation of bicyclic 1,3-amino alcohols. Journal of Chromatography A. [Link]

  • MDPI. (2026). Methyl 2-(Chloromethoxy-1-carbonyl)-7-oxabicyclo[2.2.1]heptane-3-carboxylate. [Link]

  • Journal of Organic Chemistry. (2013). Fragmentation of Bicyclic γ-Silyloxy-β-hydroxy-α-diazolactones as an Approach to Ynolides. [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • Taylor & Francis Online. (2023). Factors affecting therapeutic protein purity and yield during chromatographic purification. [Link]

  • ChemRxiv. (2021). Access to Unsaturated Bicyclic Lactones by Overriding Conventional C(sp3)-H Site Selectivity. [Link]

  • Doshisha University. (2025). A Study on Optimization of Experimental Conditions for Thin Layer Chromatography Analysis Method in Basic Chemistry Laboratory. [Link]

  • Kyoto University. Thin Layer Chromatography. [Link]

  • YMC America, Inc. Chiral Prep Chromatography Utilizing Twin-Column Technology. [Link]

  • Pure. (1997). Stability of silica-based, endcapped columns with pH 7 and 11 mobile phases for reversed-phase high-performance liquid chromatography. [Link]

  • Arkivoc. (2010). Asymmetric 1,4-bis(ethynyl)bicyclo[2.2.2]octane rotators via monocarbinol functionalization. Ready access to polyrotors. [Link]

Sources

Troubleshooting

Preventing auto-polymerization of Methyl 1-vinyl-2-oxabicyclo[2.2.2]octane-4-carboxylate during storage

Welcome to the dedicated support center for Methyl 1-vinyl-2-oxabicyclo[2.2.2]octane-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated support center for Methyl 1-vinyl-2-oxabicyclo[2.2.2]octane-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable monomer during storage. Auto-polymerization is a critical issue that can compromise experimental outcomes, and this document provides in-depth troubleshooting, frequently asked questions, and validated protocols to prevent it.

Introduction: The Challenge of Stability

Methyl 1-vinyl-2-oxabicyclo[2.2.2]octane-4-carboxylate is a unique bifunctional molecule featuring a rigid bicyclic ether core and a reactive vinyl ether moiety.[1][2] The electron-rich nature of the vinyl ether double bond makes it highly susceptible to spontaneous polymerization, particularly through a cationic mechanism.[3][4] This process can be initiated by trace impurities, exposure to air, moisture, or elevated temperatures, leading to increased viscosity, solidification, and a complete loss of monomer integrity. This guide explains the underlying mechanisms and provides a robust framework for prevention and control.

Frequently Asked Questions (FAQs)

Q1: Why is my sample of Methyl 1-vinyl-2-oxabicyclo[2.2.2]octane-4-carboxylate polymerizing?

A1: The primary cause is the high reactivity of the vinyl ether group. Unlike simple alkenes, the oxygen atom adjacent to the double bond donates electron density, making the vinyl group highly susceptible to attack by electrophiles (cations). This initiates a chain-reaction polymerization. There are two main pathways for this unwanted reaction:

  • Cationic Polymerization (Most Common): This is the most probable and rapid pathway for vinyl ethers.[5][6] It can be initiated by trace amounts of acidic impurities, such as:

    • Protic Acids: Moisture from the atmosphere (H₂O) or acidic residues on glassware can act as initiators or co-initiators.[4]

    • Lewis Acids: Trace metal impurities or incompatible container materials can catalyze the reaction.

    • Carbocations: These can form from other degradation pathways or impurities.

  • Free-Radical Polymerization: While vinyl ethers are less prone to this than monomers like styrenes or acrylates, it can still occur, especially under certain conditions.[7][8] Initiators include:

    • Peroxides: Formed by the reaction of the compound with atmospheric oxygen, especially under light.

    • Heat and UV Light: High temperatures or exposure to UV radiation can generate radicals and initiate polymerization.[9]

Below is a diagram illustrating the primary initiation mechanism of concern.

G cluster_0 Cationic Polymerization Pathway Monomer Vinyl Ether Monomer Carbocation Propagating Carbocation Monomer->Carbocation Propagation: Monomer adds to chain Initiator Initiator (H⁺) (e.g., from trace acid, water) Initiator->Monomer Initiation: Forms initial carbocation Carbocation->Carbocation Polymer Polymer Chain Carbocation->Polymer Termination G Start Start: Suspected Polymerization Visual Step 1: Visual Inspection (Do NOT open if container is bulging) - Increased viscosity? - Cloudiness/Precipitate? Start->Visual Analysis Step 2: Analytical Check (If safe to sample) - ¹H NMR: Vinyl peaks diminished? - GC: Monomer peak reduced? Visual->Analysis Signs of polymerization NoPoly Result: No Polymerization - Check inhibitor levels - Store under recommended conditions Visual->NoPoly No visual change Analysis->NoPoly No analytical change PolyConfirmed Result: Polymerization Confirmed Analysis->PolyConfirmed Analytical evidence Action Step 3: Action Required - Is material salvageable? PolyConfirmed->Action Repurify Option A: Repurify - Add inhibitor (e.g., 200 ppm HQ) - Vacuum distill (if thermally stable) - Pass through neutral alumina Action->Repurify Yes (low viscosity) Dispose Option B: Dispose - Follow institutional EHS guidelines - Label as 'Polymerized Monomer' Action->Dispose No (solid/high viscosity)

Caption: Troubleshooting workflow for suspected auto-polymerization.

Troubleshooting Summary Table
ObservationPotential CauseRecommended Action
Increased Viscosity Oligomer/Polymer formationProceed to Analytical Check. Handle with caution.
Sample is Cloudy or Hazy Polymer precipitationProceed to Analytical Check. The polymer may be insoluble in the monomer.
Container is Warm or Bulging Runaway Exothermic Polymerization DO NOT OPEN. Cool the container externally (e.g., ice bath). Contact your institution's Environmental Health & Safety (EHS) office immediately.
Reduced Peak Area in GC Consumption of monomerConfirm with ¹H NMR. If confirmed, proceed to Action step.
Disappearance of Vinyl Protons (~4-6.5 ppm) in ¹H NMR PolymerizationThis is definitive confirmation. Proceed to Action step.

Experimental Protocols

Protocol 1: Addition of Inhibitor for Long-Term Storage

This protocol describes how to add MEHQ and potassium carbonate to freshly synthesized or purified monomer.

  • Preparation: Ensure the monomer is pure and free of solvents. All glassware must be scrupulously dried. Perform all steps under an inert atmosphere (e.g., in a glovebox or using a Schlenk line).

  • MEHQ Stock Solution: Prepare a 1% (w/v) stock solution of MEHQ in anhydrous dichloromethane or another suitable volatile solvent.

  • Inhibitor Addition:

    • To 100 g of the monomer, add 1.0 mL of the 1% MEHQ stock solution. This yields a final concentration of 100 ppm.

    • Mix thoroughly with a clean, dry magnetic stir bar for 15 minutes.

  • Solvent Removal: Remove the solvent under reduced pressure, ensuring the temperature does not exceed 30°C.

  • Acid Scavenger: Add 1-2 g of granular, anhydrous potassium carbonate to the inhibited monomer.

  • Final Storage: Transfer the mixture to a clean, dry, amber glass bottle. Purge the headspace with argon or nitrogen before sealing tightly with a PTFE-lined cap. Store at 2–8°C.

Protocol 2: Monitoring Monomer Purity by ¹H NMR Spectroscopy

Regularly check the integrity of the stored monomer, especially before use in a critical reaction.

  • Sampling: Under an inert atmosphere, carefully extract a small aliquot (~5-10 mg) of the liquid monomer, avoiding any solid potassium carbonate.

  • Sample Preparation: Dissolve the aliquot in an appropriate deuterated solvent (e.g., CDCl₃).

  • Acquisition: Acquire a standard ¹H NMR spectrum.

  • Analysis:

    • Identify Vinyl Protons: Locate the characteristic signals for the vinyl protons (typically in the δ 4.0–6.5 ppm range).

    • Identify Aliphatic Protons: Locate the signals corresponding to the bicyclic core and the methyl ester.

    • Look for Polymer Signals: The appearance of broad, poorly resolved signals in the aliphatic region (δ 1.0–4.0 ppm) and a corresponding decrease in the sharp vinyl proton signals is a clear indication of polymerization.

    • Integration: Compare the integration of the vinyl proton signals to a stable, non-polymerizable proton signal on the molecule (e.g., the methyl ester protons). A decrease in this ratio over time indicates monomer consumption.

References

  • Recent Developments on Cationic Polymerization of Vinyl Ethers | ACS Polymers Au. (2024). Google Scholar.
  • Living Cationic Polymerization of Silyl-Protected β-Methyl Vinyl Ethers (Propenyl Ethers): Synthesis of Hydroxy-Functional Polymers with High T g and LCST-Type Thermoresponse - MDPI. (2025). Google Scholar.
  • Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s - PMC. (2024). Google Scholar.
  • Hydrogen Bond Donor-Catalyzed Cationic Polymerization of Vinyl Ethers - PMC - NIH. (n.d.). Google Scholar.
  • Cationic Polymerization of Vinyl Ethers Controlled by Visible Light - ACS Public
  • Radical scavengers | Preventing polymeriz
  • Scalable Syntheses of Functionalized 2-Oxabicyclo[2.2.2]octanes. (n.d.). Google Scholar.
  • US3696050A - Polymerization inhibitors for vinyl monomers and unsaturated polyesters - Google P
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Optimization

Troubleshooting low conversion rates for Methyl 1-vinyl-2-oxabicyclo[2.2.2]octane-4-carboxylate reactions

Welcome to the technical support center for reactions involving Methyl 1-vinyl-2-oxabicyclo[2.2.2]octane-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for reactions involving Methyl 1-vinyl-2-oxabicyclo[2.2.2]octane-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during the synthesis and subsequent reactions of this unique bicyclic orthoester. Our focus is on providing practical, mechanistically-grounded solutions to improve reaction outcomes, particularly addressing the issue of low conversion rates.

The structure of Methyl 1-vinyl-2-oxabicyclo[2.2.2]octane-4-carboxylate, with its strained bicyclic ether system, vinyl group, and ester functionality, presents a distinct set of chemical behaviors. The troubleshooting strategies outlined below are categorized by the most probable reaction types this versatile building block will undergo.

Section 1: The Johnson-Claisen Rearrangement

The vinyl orthoester moiety is primed to participate in[1][1]-sigmatropic rearrangements, most notably the Johnson-Claisen rearrangement, where an allylic alcohol reacts with the orthoester to form a new C-C bond and a γ,δ-unsaturated ester.[2][3] Low conversion in this powerful transformation is a frequent challenge.

FAQ 1: My Johnson-Claisen rearrangement is sluggish and results in low yields. What are the primary factors to investigate?

Low conversion in the Johnson-Claisen rearrangement is typically traced back to three core parameters: thermal energy, catalysis, and reaction setup.

  • Causality: The rearrangement proceeds through a concerted, cyclic transition state, often visualized as a chair-like conformation.[2] This process has a significant activation energy barrier that must be overcome. The reaction is initiated by the formation of a mixed ketene acetal intermediate from the reaction of the allylic alcohol with the orthoester, a process often catalyzed by a weak acid which facilitates the elimination of ethanol.[2][4] Insufficient heat, inefficient catalysis, or premature loss of volatile reactants can halt the reaction.

  • Troubleshooting Protocol:

    • Temperature Optimization: These rearrangements often require high temperatures, typically in the range of 100-200 °C.[3] If you are running the reaction in a standard oil bath with a solvent like toluene or xylene, ensure the temperature is consistently maintained. Consider switching to a higher-boiling solvent if needed. Microwave-assisted heating can dramatically accelerate the reaction, often reducing reaction times from hours to minutes and improving yields.[3][5]

    • Catalyst Selection and Loading: A weak protic acid is crucial for the initial transesterification. Propionic acid is a classic choice.[3][4] If conversion is low, ensure the catalyst is fresh and added at an appropriate loading (typically catalytic amounts). KSF-clay has also been reported as an effective catalyst, especially under microwave conditions.[3]

    • Reaction Assembly: A key step in driving the equilibrium towards the product is the removal of the ethanol byproduct formed during the initial ketene acetal formation.[4] Using a Dean-Stark trap or similar apparatus is highly recommended when using conventional heating.

    • Stoichiometry: The orthoester is often used in excess to act as both a reactant and a solvent, driving the reaction forward.[4] Ensure you are using a sufficient excess of the allylic alcohol partner if the bicyclic orthoester is your limiting reagent.

Visualizing the Mechanism

G cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: [3,3]-Sigmatropic Rearrangement Orthoester Bicyclic Orthoester AllylOH Allylic Alcohol Intermediate Mixed Ketene Acetal Orthoester->Intermediate AllylOH->Intermediate Catalyst H⁺ (e.g., Propionic Acid) Catalyst->Orthoester protonates Ethanol Ethanol (byproduct) Intermediate->Ethanol eliminates TransitionState Chair-like Transition State Intermediate->TransitionState Heat (Δ) Intermediate->TransitionState Product γ,δ-Unsaturated Ester TransitionState->Product

Caption: Mechanism of the Johnson-Claisen Rearrangement.

Data Summary: Johnson-Claisen Reaction Conditions
ParameterConventional HeatingMicrowave IrradiationKey Considerations
Temperature 100 - 200 °C[3]190 °C (example)[5]High temperatures are essential to overcome the activation barrier.
Catalyst Weak protic acids (e.g., propionic acid)[3]Propionic acid, KSF-clay[3]Essential for the initial formation of the reactive intermediate.
Solvent Toluene, Xylene (high-boiling)[2]Often solvent-free[5]Solvent choice dictates the maximum reaction temperature.
Reaction Time 10 - 120 hours[3]5 - 15 minutes[5]Microwave heating offers a significant rate enhancement.

Section 2: Diels-Alder and Retro-Diels-Alder Reactions

The bicyclo[2.2.2]octane framework is a product of a [4+2] cycloaddition (Diels-Alder reaction). The stability of this ring system is therefore subject to the principles of this reversible reaction. Low yields in subsequent functionalization steps might not be due to the reaction itself, but to the decomposition of the starting material via a retro-Diels-Alder reaction.

FAQ 2: I'm observing the formation of byproducts and loss of my starting material at high temperatures. Could this be a retro-Diels-Alder reaction?

Yes, this is a very likely cause. The Diels-Alder reaction is an equilibrium process, and the reverse reaction, the retro-Diels-Alder, is favored at higher temperatures.[6] If your desired reaction requires heat, you may be inadvertently decomposing your bicyclic starting material.

  • Causality: The stability of the Diels-Alder adduct is a key factor. Strained ring systems can be particularly susceptible to retro-cycloaddition. The reaction is entropically disfavored (two molecules form one), and this entropy term becomes more significant at higher temperatures, shifting the equilibrium back to the starting diene and dienophile.

  • Troubleshooting Protocol:

    • Lower the Reaction Temperature: This is the most direct way to suppress the retro-Diels-Alder reaction. Attempt to run your subsequent reaction at the lowest possible temperature that still allows for a reasonable conversion rate.[6] This may require significantly longer reaction times.

    • Monitor Progress Carefully: Use techniques like TLC, GC-MS, or NMR to monitor the reaction. If you observe the product forming and then disappearing over time, it is a strong indication of a retro-Diels-Alder reaction followed by decomposition of the desired product.[6]

    • Consider Alternative Activation: Instead of thermal activation, explore other methods. For example, if you are attempting a subsequent Diels-Alder reaction using the vinyl group, consider using a Lewis acid catalyst which can often promote the reaction at lower temperatures.

    • Inert Atmosphere: While not directly preventing the retro-Diels-Alder, ensuring an inert atmosphere (Nitrogen or Argon) can prevent the decomposition products (a reactive diene and dienophile) from undergoing oxidation or other side reactions, which can simplify the product mixture.[6]

FAQ 3: My Diels-Alder reaction to form a more complex bicyclic system is very slow. How can I improve the rate?

Slow Diels-Alder reactions are typically due to poor electronic matching between the diene and dienophile or steric hindrance.[6][7]

  • Causality: The rate of a "normal electron-demand" Diels-Alder reaction is accelerated when the diene is electron-rich and the dienophile is electron-poor.[6] This is governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile.[6] If the energy gap between these orbitals is large, the reaction will be slow.

  • Troubleshooting Protocol:

    • Increase Temperature: While being mindful of the retro-Diels-Alder reaction (see FAQ 2), increasing the temperature can provide the necessary activation energy.[6]

    • Increase Concentration: The Diels-Alder reaction is bimolecular, so increasing the concentration of the reactants will increase the reaction rate. Running the reaction neat (solvent-free) can be an effective strategy if the reactants are liquid at the reaction temperature.

    • Use a Catalyst: Lewis acids can coordinate to the dienophile, lowering the energy of its LUMO and accelerating the reaction.[6] This often allows the reaction to proceed at lower temperatures.

    • Increase Reaction Time: If the reaction is clean but slow, simply allowing it to run for a longer period (24-48 hours) may be sufficient to achieve acceptable conversion.[6]

Section 3: Stability and Ring-Opening Reactions

The 2-oxabicyclo[2.2.2]octane core is a bicyclic ether, and while generally stable, it can be susceptible to ring-opening under certain conditions, particularly with strong acids or specific catalysts.

FAQ 4: My reaction is producing a complex mixture of unidentified polar compounds, and I'm losing my starting material. What could be happening?

Uncontrolled ring-opening of the bicyclic ether is a strong possibility, especially if your reaction conditions are acidic or involve certain transition metals.

  • Causality: The oxygen atom in the bicyclic system can be protonated by strong acids, activating the C-O bonds towards nucleophilic attack. This can lead to a cascade of reactions, resulting in a complex mixture. Similarly, some catalysts, like copper-modified Grignard reagents or certain silver catalysts, are known to induce ring-opening in related bicyclic systems.[8][9]

  • Troubleshooting Protocol:

    • Control pH: If your reaction can be performed under neutral or basic conditions, this will minimize the risk of acid-catalyzed ring-opening. If an acid is required, use the mildest acid possible at the lowest effective concentration.

    • Re-evaluate Catalyst Choice: If using transition metal catalysts, be aware of their potential to coordinate to the ether oxygen and facilitate ring cleavage.[10] Screen alternative catalysts known to be less aggressive towards ether functionalities.

    • Protecting Groups: In a multi-step synthesis, it may be necessary to carry out reactions on the vinyl or ester groups before forming the bicyclic ether, or vice-versa, to avoid exposing the sensitive functionality to harsh conditions.

    • Lower Temperature: Ring-opening reactions, like most reactions, are accelerated by heat. Running the reaction at a lower temperature may suppress this undesired side reaction.

General Troubleshooting Workflow

Caption: A general workflow for troubleshooting low conversion rates.

References

  • Mehl, F., Bombarda, I., Franklin, C., & Gaydou, E. M. (n.d.). Optimization of the Microwave-Assisted Ortho Ester Claisen Rearrangement: Application to Monoterpenols. ResearchGate. Retrieved from [Link]

  • Mac, Y., et al. (n.d.). Directing the Stereoselectivity of the Claisen Rearrangement to Form Cyclic Ketones with Full Substitution at the α-Positions. PMC. Retrieved from [Link]

  • Safiul Alam. (2016). RECENT DEVELOPMENT IN THE ORTHOESTER JOHNSON-CLAISEN REARRANGEMENT AND APPLICATION. Bioinfo Publications. Retrieved from [Link]

  • ACS Publications. (2019). Stereoselective Synthesis of Spiro-2-oxabicyclo[2.2.2]octane Enabled by Ag(I)/ Brønsted Acid Relay Catalysis. Organic Letters. Retrieved from [Link]

  • Almendros, P. (n.d.). Propargyl Claisen Rearrangement: Allene Synthesis and Beyond. Digital CSIC. Retrieved from [Link]

  • Wikipedia. (n.d.). Claisen rearrangement. Retrieved from [Link]

  • Wikipedia. (n.d.). Ortho ester. Retrieved from [Link]

  • van Melick, J. E. W., Scheeren, J. W., & Nivard, R. J. F. (1973). VINYL ORTHOFORMATES AND VINYL ACETALS II The reactions of alkenyl orthoesters and dialkenyloxyalkyl carboxylates with carboxylic acids. Recueil des Travaux Chimiques des Pays-Bas. Retrieved from [Link]

  • PubMed. (2002). Regio- and stereoselective ring openings of 3-Aza-2-oxabicyclo[2.2.1]hept-5-ene systems with copper catalyst-modified grignard reagents: application to the synthesis of an inhibitor of 5-lipoxygenase. Retrieved from [Link]

  • DigitalCommons@UMaine. (n.d.). Catalytic Ring Opening of Mono- and Bicyclic Compounds for the Production of Renewable Diesel and Jet Fuel. Retrieved from [Link]

  • Domingo, L. R., & Aurell, M. J. (2011). Factors Affecting the Rates of Diels-Alder reaction, and the Cause of Nucleophilic-Electrophilic Dual Behaviour of Reactants. International Journal of Molecular Sciences. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Catalyst Loading for Methyl 1-vinyl-2-oxabicyclo[2.2.2]octane-4-carboxylate Functionalization

This technical support center is designed to provide researchers, scientists, and drug development professionals with a comprehensive guide to optimizing catalyst loading for the functionalization of Methyl 1-vinyl-2-oxa...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support center is designed to provide researchers, scientists, and drug development professionals with a comprehensive guide to optimizing catalyst loading for the functionalization of Methyl 1-vinyl-2-oxabicyclo[2.2.2]octane-4-carboxylate. This bicyclic lactone is a valuable scaffold in medicinal chemistry, and its effective functionalization is crucial for the development of novel therapeutics.[1][2] This guide will address common challenges and provide practical, evidence-based solutions in a question-and-answer format.

I. Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low, or the reaction is not proceeding to completion. What are the primary factors related to catalyst loading that I should investigate?

A1: Low or no conversion is a common issue in catalytic reactions and can often be traced back to several catalyst-related factors.[3][4] A systematic approach is essential to pinpoint the root cause.

  • Insufficient Catalyst Loading: While lower catalyst loadings are economically and environmentally desirable, an insufficient amount may not provide enough active sites to achieve a reasonable reaction rate.[5][6] For a novel or challenging transformation, it is often prudent to start with a higher catalyst loading (e.g., 2.5-5 mol%) and then optimize downwards once a viable process is established.[4][7]

  • Catalyst Deactivation: The active form of the catalyst may be degrading over the course of the reaction.[3] This can be caused by impurities in the starting materials or solvents, or by the reaction conditions themselves.[3][8] For instance, in palladium-catalyzed reactions, the presence of oxygen can lead to the formation of inactive palladium black.[4][9]

  • Poor Catalyst Solubility: The catalyst must be soluble in the reaction medium to be effective. If the catalyst is not fully dissolved, the number of active catalytic sites will be significantly reduced. Consider screening different solvents to ensure adequate solubility.[3][4]

  • Inefficient Pre-catalyst Activation: Many modern catalysts are supplied as stable pre-catalysts that require an in-situ activation step to generate the active catalytic species.[9] If this activation is incomplete, the concentration of the active catalyst will be lower than anticipated.

Q2: I am observing the formation of a black precipitate in my palladium-catalyzed reaction, and the reaction has stalled. What is happening and how can I prevent it?

A2: The formation of a black precipitate is a classic sign of catalyst decomposition into "palladium black," an inactive, agglomerated form of metallic palladium.[4][9] This is a frequent cause of low conversion as it removes the active, soluble catalyst from the reaction mixture.[9]

Mitigation Strategies:

  • Rigorous Exclusion of Air: Oxygen can oxidize the active Pd(0) catalyst.[9] Ensure your reaction vessel is thoroughly purged with an inert gas like argon or nitrogen using techniques such as Schlenk lines or repeated vacuum-backfill cycles.[9]

  • Use of Anhydrous and Degassed Solvents: Water and dissolved oxygen in solvents can be detrimental.[9] Utilize anhydrous solvents and degas them thoroughly before use.[9]

  • Ligand Selection and Integrity: Phosphine ligands, commonly used in these reactions, are susceptible to oxidation.[9] Ensure they have been stored and handled under an inert atmosphere. The choice of ligand is also critical; a robust ligand can stabilize the catalytic species and prevent agglomeration.[9]

  • Temperature Control: High reaction temperatures can accelerate catalyst decomposition.[9] Consider running the reaction at a lower temperature for a longer duration.

Q3: How do I determine the optimal catalyst loading for my reaction? Is there a standard procedure?

A3: Determining the optimal catalyst loading is a critical step in process development to balance reaction efficiency with cost and sustainability.[5] A systematic approach involving a catalyst loading screen is recommended.

General Protocol for Catalyst Loading Optimization:

  • Establish a Baseline: Begin with a standard, often higher, catalyst loading (e.g., 2.5 mol%) to ensure the reaction proceeds to a reasonable conversion.[7]

  • Systematic Reduction: Perform a series of experiments where the catalyst loading is incrementally decreased (e.g., 2.0 mol%, 1.5 mol%, 1.0 mol%, 0.5 mol%).[7]

  • Monitor Reaction Progress: For each experiment, carefully monitor the reaction progress over time using an appropriate analytical technique such as TLC, GC, HPLC, or NMR spectroscopy.[10][11] This will help you understand the impact of catalyst loading on the reaction rate.[12]

  • Identify the Optimum: The optimal catalyst loading is the lowest amount that provides a satisfactory yield and reaction rate within an acceptable timeframe.

Below is a diagram illustrating the iterative process of catalyst optimization.

Catalyst_Optimization_Workflow A Define Reaction & Initial Conditions B Select Initial Catalyst & Loading (e.g., 2.5 mol%) A->B C Run Reaction & Monitor Progress B->C D Analyze Yield & Purity C->D E Is Yield/Rate Acceptable? D->E E->B No, Troubleshoot F Systematically Reduce Catalyst Loading E->F Yes F->C G Identify Optimal Catalyst Loading F->G H Proceed with Optimized Conditions G->H

Caption: Iterative workflow for optimizing catalyst loading.

II. Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during the functionalization of Methyl 1-vinyl-2-oxabicyclo[2.2.2]octane-4-carboxylate.

Problem Potential Cause Recommended Action
Low or No Product Formation Insufficient catalyst activity or deactivation.[3][4]Increase catalyst loading incrementally (e.g., from 1 mol% to 3 mol%).[4] Ensure rigorous inert atmosphere techniques are used.[9] Screen alternative catalysts or ligands.[3]
Poor quality of reagents or solvents.[3]Use freshly purified starting materials and anhydrous, degassed solvents.[3][9]
Sub-optimal reaction temperature.Perform a temperature screen to find the optimal balance between reaction rate and catalyst stability.[3]
Formation of Significant Side Products Incorrect catalyst-to-ligand ratio.Optimize the catalyst-to-ligand ratio; sometimes a slight excess of ligand can be beneficial.
Reaction temperature is too high.Lower the reaction temperature and extend the reaction time.[9]
Choice of base or solvent is not ideal.Screen a variety of bases and solvents to identify conditions that favor the desired reaction pathway.[4]
Reaction Stalls Before Completion Catalyst decomposition (e.g., formation of palladium black).[9]Improve inert atmosphere techniques.[9] Consider a more robust ligand or a lower reaction temperature.[9]
Product inhibition.In some cases, the product can coordinate to the catalyst and inhibit its activity. Try running the reaction at a lower concentration.
Inconsistent Results Between Batches Variation in reagent or catalyst quality.Source high-purity reagents and catalysts from a reliable supplier. Ensure consistent handling and storage procedures.
Inconsistent reaction setup and conditions.Standardize the experimental procedure, including the method of degassing, the rate of reagent addition, and the stirring speed.

Below is a decision tree to guide your troubleshooting process.

Troubleshooting_Decision_Tree Start Low Yield or Stalled Reaction Q1 Is there a black precipitate? Start->Q1 A1_Yes Improve Inert Atmosphere Use Degassed Solvents Consider Robust Ligand Q1->A1_Yes Yes Q2 Is Catalyst Loading Sufficient? Q1->Q2 No A1_Yes->Q2 A2_Yes Increase Catalyst Loading Q2->A2_Yes No Q3 Are Reagents & Solvents Pure? Q2->Q3 Yes A2_Yes->Q3 A3_Yes Purify Starting Materials Use Anhydrous Solvents Q3->A3_Yes No Q4 Is Temperature Optimized? Q3->Q4 Yes A3_Yes->Q4 A4_Yes Screen a Range of Temperatures Q4->A4_Yes No End Reaction Optimized Q4->End Yes A4_Yes->End

Caption: Decision tree for troubleshooting low-yield reactions.

III. Experimental Protocols

Protocol 1: General Procedure for a Palladium-Catalyzed Cross-Coupling Reaction

This protocol provides a general framework. Specific quantities and reagents will vary depending on the desired transformation.

Materials:

  • Methyl 1-vinyl-2-oxabicyclo[2.2.2]octane-4-carboxylate (1.0 equiv)

  • Coupling partner (e.g., aryl halide, 1.2 equiv)

  • Palladium pre-catalyst (e.g., Pd(OAc)₂, 0.5–2.5 mol%)

  • Ligand (e.g., SPhos, 1.0-5.0 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the palladium pre-catalyst, ligand, and base.

  • Add Methyl 1-vinyl-2-oxabicyclo[2.2.2]octane-4-carboxylate and the coupling partner.

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the Schlenk tube and place it in a pre-heated oil bath at the desired temperature.

  • Stir the reaction mixture vigorously for the specified time.

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by TLC, GC, or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

IV. Data Presentation

Table 1: Example Data for Catalyst Loading Optimization in a Suzuki-Miyaura Coupling

EntryCatalyst Loading (mol%)Reaction Time (h)Conversion (%)
12.5498
22.0697
31.5895
41.01292
50.52475

Reaction Conditions: Methyl 1-vinyl-2-oxabicyclo[2.2.2]octane-4-carboxylate (1.0 mmol), Aryl boronic acid (1.2 mmol), Pd(PPh₃)₄, K₂CO₃ (2.0 mmol), Toluene/H₂O (4:1, 5 mL), 80 °C.

This data illustrates that while a higher catalyst loading leads to a faster reaction, a loading of 1.5 mol% provides a high conversion within a reasonable timeframe, representing a good compromise between efficiency and cost.

V. References

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  • Enzymatic Assembly of Diverse Lactone Structures: An Intramolecular C–H Functionalization Strategy. (n.d.). Retrieved from

  • Relevance of bicyclic lactones and state of the art in native carboxylate-assisted γ-C(sp³). (2025). Retrieved from

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  • Enantioselective Synthesis of Bicyclo[2.2.2]octane Derivatives: Application Notes and Protocols - Benchchem. (n.d.). Retrieved from

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO) as a useful catalyst in organic synthesis. (2010). Retrieved from

  • Palladium-Catalyzed Reductive Heck Coupling of Alkenes - PMC - NIH. (n.d.). Retrieved from

  • methyl 1-vinyl-2-oxabicyclo[2.2.2]octane-4-carboxylate [2387596-36-1] | King-Pharm. (n.d.). Retrieved from

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  • What are some common mistakes made when solving problems involving organic reaction mechanisms? - Quora. (2024). Retrieved from

  • WO2019075004A1 - Synthesis of bicyclo[2.2.2]octane derivatives - Google Patents. (n.d.). Retrieved from

  • Noble Metal-Catalyzed C–H Activation and Functionalization: Mechanistic Foundations and Emerging Electrochemical Strategies - MDPI. (2026). Retrieved from

  • WO2014151247A1 - Oxabicyclo [2.2.2] acid gpr120 modulators - Google Patents. (n.d.). Retrieved from

  • Master Organic Chemistry Reaction Guide. (n.d.). Retrieved from

  • Synthesis of functionalized 2-oxabicyclo[2.2.2]octanes for medicinal... - ResearchGate. (n.d.). Retrieved from

  • New paradigms in the catalytic shuttling of functional groups - KU Leuven Research. (n.d.). Retrieved from

  • [ - Bicyclo[2.2.2]octane-2-carboxylic acid, 1,3-dimethyl-5-oxo - Organic Syntheses Procedure. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG_d14dV_yRNxLlIwY3cEZYMNQ7ulm3iVwFfH5H3AMvgkQu3V91kDYBo_-tgm9S1SGAAg0dPDyNdr33mE0VlGQerOqsOkWEhvAEMGhiP0NlLblQ2Sixmp_FqpOslbkdies-cMfFBCOQOslbkdies-cMfFBCOQ

Sources

Optimization

Technical Support Center: Solvent Effects on the Reactivity of Methyl 1-vinyl-2-oxabicyclo[2.2.2]octane-4-carboxylate

Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals working with Methyl 1-vinyl-2-oxabicyclo[2.2.2]octane-4-carboxylate .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals working with Methyl 1-vinyl-2-oxabicyclo[2.2.2]octane-4-carboxylate .

System Overview

The 2-oxabicyclo[2.2.2]octane scaffold is a highly valuable, saturated 3D bioisostere of the para-substituted phenyl ring. Incorporating this core into drug candidates dramatically improves aqueous solubility, reduces lipophilicity, and enhances metabolic stability against cytochrome P450 oxidation[1].

This specific building block features two orthogonal reactive nodes:

  • C1-Vinyl Group: An exocyclic alkene adjacent to the bridgehead oxygen, making it an allylic/enol-ether hybrid prone to olefin metathesis, hydroboration, and cycloadditions.

  • C4-Methyl Ester: A bridgehead carboxylate primed for nucleophilic acyl substitution, hydrolysis, or reduction.

Because the bicyclic framework is sterically demanding, solvent selection is the primary thermodynamic and kinetic lever for controlling reaction pathways, preserving catalyst half-life, and preventing unwanted ring-opening events.

Process Visualization

G Start Methyl 1-vinyl-2-oxabicyclo[2.2.2]octane-4-carboxylate Functionalization Metathesis Olefin Metathesis (C1-Vinyl) Start->Metathesis Hydrolysis Ester Hydrolysis (C4-Carboxylate) Start->Hydrolysis SolventMet1 Avoid: THF / Coordinating Ethers (Ru-catalyst deactivation) Metathesis->SolventMet1 SolventMet2 Select: DCM or Toluene (Non-coordinating, High TOF) Metathesis->SolventMet2 SolventHyd1 Avoid: Unbuffered Lewis Acids (Core Ring-Opening) Hydrolysis->SolventHyd1 SolventHyd2 Select: THF/H2O or MeOH/H2O (Mild Biphasic Solvation) Hydrolysis->SolventHyd2

Solvent Selection and Troubleshooting Workflow for Dual-Node Functionalization.

Troubleshooting Guides & FAQs

Q1: Why is my olefin cross-metathesis of the C1-vinyl group stalling at <10% conversion when using THF as a solvent? A1: The stalling is caused by solvent-induced catalyst deactivation. Grubbs second-generation (GII) and Hoveyda-Grubbs catalysts operate via a highly electrophilic, 14-electron active ruthenium species. Tetrahydrofuran (THF) is a strongly coordinating Lewis base. It nucleophilically attacks the electrochemically generated Ru center, occupying the vacant coordination site required for the C1-vinyl group to bind[2]. Because the C1-vinyl group is sterically hindered by the bicyclic core, it cannot outcompete THF for the Ru center. Solution: Switch to a non-coordinating chlorinated solvent like Dichloromethane (DCM) or a non-polar aromatic solvent like toluene[2]. DCM maximizes the turnover frequency by ensuring the Ru-vacant site remains available exclusively for the olefin.

Q2: I am attempting a Diels-Alder cycloaddition using the C1-vinyl group as a dienophile, but the reaction in toluene is extremely slow. How can I accelerate it? A2: The C1-vinyl group acts as a moderately electron-rich dienophile due to its proximity to the bridgehead oxygen. In non-polar solvents like toluene, the activation energy for the transition state remains high because there is no stabilization of the polarized transition state. Solution: Transition to a polar protic solvent system (e.g., fluorinated alcohols like HFIP, or aqueous methanol). Protic solvents accelerate the cycloaddition through two causal mechanisms:

  • Hydrogen Bonding: The solvent forms hydrogen bonds with the diene (if it contains heteroatoms) or the transition state, lowering the LUMO energy.

  • Hydrophobic Effect: Aqueous or highly polar media force the non-polar diene and the bicyclic dienophile into a tightly packed transition state, increasing the effective molarity and accelerating the reaction rate.

Q3: During the hydrolysis of the C4-methyl ester to the corresponding carboxylic acid, I observe partial degradation of the bicyclic core. What is causing this? A3: The 2-oxabicyclo[2.2.2]octane core is generally highly stable[3], but the bridgehead C-O bond can become susceptible to cleavage under harsh Lewis acidic conditions or in unbuffered, highly polar aprotic solvents at elevated temperatures. If you are using aggressive reagents (like BBr 3​ in DCM) to cleave the ester, the Lewis acid will tightly coordinate to the bridgehead oxygen, triggering an irreversible ring-opening event. Solution: For ester hydrolysis, strictly use mild, biphasic basic conditions (e.g., LiOH in THF/H 2​ O or MeOH/H 2​ O 3:1 v/v). The protic water mixture solvates the hydroxide nucleophile effectively while buffering the system against localized pH extremes, preserving the ether bridge.

Quantitative Data Presentation

The table below summarizes the thermodynamic and kinetic impact of solvent selection on the cross-metathesis of the C1-vinyl group using Grubbs II catalyst.

Table 1: Solvent Effects on Grubbs-II Catalyzed Cross-Metathesis of the C1-Vinyl Group

SolventDielectric Constant (ε)Catalyst CoordinationRu-Complex StabilityTypical Conversion (%)
Dichloromethane (DCM) 8.93Non-coordinatingHigh (Maintains active 14-e⁻ species)> 95%
Toluene 2.38Non-coordinatingHigh (Ideal for elevated temperatures)85 - 90%
Tetrahydrofuran (THF) 7.58Strongly coordinatingLow (Forms inactive Ru-THF adduct)< 10%
Acetonitrile (MeCN) 37.5CoordinatingLow (Displaces phosphine/carbene ligands)< 5%
Self-Validating Experimental Protocol

Standard Operating Procedure: Olefin Cross-Metathesis of the C1-Vinyl Group This protocol utilizes DCM to prevent solvent-coordination stalling, incorporating visual self-validation checkpoints to ensure catalyst integrity[4].

Materials:

  • Methyl 1-vinyl-2-oxabicyclo[2.2.2]octane-4-carboxylate (1.0 equiv)

  • Cross-metathesis partner (e.g., terminal aliphatic alkene) (3.0 equiv)

  • Grubbs Catalyst 2nd Generation (GII) (5 mol%)

  • Anhydrous, inhibitor-free Dichloromethane (DCM)

  • Ethyl vinyl ether (excess)

Step-by-Step Methodology:

  • Solvent Preparation & Degassing: Add anhydrous DCM to an oven-dried Schlenk flask. Degas the solvent via three freeze-pump-thaw cycles or by sparging with ultra-pure Argon for 30 minutes.

    • Causality: Dissolved oxygen and trace peroxides rapidly oxidize the Ru-carbene bond, permanently deactivating the catalyst[4].

  • Substrate Loading: Add the bicyclic substrate and the cross-metathesis partner to the degassed DCM under positive Argon pressure. Stir to achieve a homogenous 0.1 M solution.

  • Catalyst Initiation: Add the GII catalyst (5 mol%) in one portion.

    • Self-Validation Checkpoint: The solution must immediately turn a deep, translucent burgundy/brown. If the solution turns pale yellow or green upon addition, the catalyst has prematurely decomposed (likely due to peroxide impurities in the substrate or solvent). If this occurs, abort the run.

  • Reaction Propagation: Heat the mixture to a gentle reflux (40 °C) under Argon for 12 hours.

    • Causality: Refluxing DCM provides sufficient thermal energy to overcome the steric hindrance of the bridgehead position while remaining entirely non-coordinating to the Ru-center.

  • Reaction Termination: Cool the mixture to room temperature and add an excess of ethyl vinyl ether (approx. 0.5 mL per mmol of substrate). Stir for 30 minutes.

    • Self-Validation Checkpoint: The solution color will shift from burgundy to a grayish-black or dark green. This visual cue confirms that the active Ru-carbene has successfully reacted with the enol ether to form an inactive, stable Fischer carbene, halting any further isomerization.

  • Purification: Concentrate the crude mixture under reduced pressure and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

References
  • 2-Oxabicyclo[2.2.
  • Spectroscopic Exploration Of Catalyst Dynamics And Electrochemical Properties Of Grubbs Second Generation In Different Solvent Source: ResearchGate / ChemElectroChem URL
  • Metathesis Catalysts: Optimizing the Catalyst and Solvent Selection Source: Umicore Precious Metals Chemistry URL

Sources

Troubleshooting

Degradation pathways of Methyl 1-vinyl-2-oxabicyclo[2.2.2]octane-4-carboxylate under acidic conditions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in troubleshooting the behavior of complex bridged bicyclic ethers during synthetic workflows.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in troubleshooting the behavior of complex bridged bicyclic ethers during synthetic workflows. The 2-oxabicyclo[2.2.2]octane core is increasingly utilized as a saturated bioisostere for the phenyl ring due to its excellent physicochemical properties and baseline chemical stability .

However, the specific functionalization in Methyl 1-vinyl-2-oxabicyclo[2.2.2]octane-4-carboxylate introduces unique vulnerabilities under acidic conditions. This guide is designed to help you identify, understand, and prevent acid-mediated degradation in your experiments.

Part 1: Diagnostic FAQs

Q: I am using 1M HCl for my aqueous workup. Will my compound degrade? A: Generally, no. The unsubstituted 2-oxabicyclo[2.2.2]octane core is highly stable to 1M HCl at room temperature for short durations (e.g., 1–2 hours). However, prolonged exposure or elevated temperatures will initiate acid-catalyzed hydrolysis of the C4 methyl ester. If your workup requires heat, switch to a neutral or mildly basic wash.

Q: During Boc-deprotection with 95% TFA / 5% H2O, I observed a new peak with a +18 Da mass shift. What is happening? A: You are observing the acid-catalyzed hydration of the C1 vinyl group. The presence of water in your TFA cocktail acts as a nucleophile. To prevent this, switch to strictly anhydrous acidic conditions (e.g., 4M HCl in dioxane) or use a scavenger cocktail devoid of water.

Q: Why does HBr/AcOH completely destroy my starting material, yielding multiple unidentifiable peaks on the LC-MS? A: While the bicyclic ether is stable to mild aqueous acids, strong hydrohalic acids (HBr, HI) provide both a strong proton source and a highly nucleophilic halide. Combined with the thermodynamic driving force of ring strain release, this cleaves the internal O-C bonds, leading to catastrophic ring-opening and subsequent polymerization.

Q: My LC-MS shows a -14 Da mass shift after leaving the compound in 0.1% Formic Acid overnight. Is the core degrading? A: No, the core is intact. A -14 Da shift corresponds to the loss of a CH2​ group, which is the classic signature of ester hydrolysis (conversion of the methyl ester to the carboxylic acid). The acidic mobile phase, combined with time in the autosampler, caused the hydrolysis.

Part 2: Mechanistic Deep Dive & Causality

To effectively troubleshoot, we must understand why these degradation pathways occur. The rigid bicyclic framework resists the conformational changes necessary for typical aliphatic ether cleavage, but the appended groups dictate the molecule's acidic reactivity.

  • Ester Hydrolysis (C4 Position): This is a classic addition-elimination reaction. Protonation of the carbonyl oxygen increases the electrophilicity of the C4 carboxylate carbon. Water attacks this carbon, forming a tetrahedral intermediate that eventually collapses to displace methanol .

  • Vinyl Hydration (C1 Position): The C1 vinyl group is adjacent to the bridgehead oxygen. While bridgehead carbocations are highly disfavored due to Bredt's rule, protonation of the terminal alkene carbon yields a secondary carbocation at the exocyclic position. Water captures this carbocation to form the 1-(1-hydroxyethyl) derivative.

  • Ether Cleavage / Ring Opening: Under forcing conditions (e.g., Lewis acids or HBr), the bridgehead oxygen is protonated. The high activation energy barrier for bridgehead cleavage is overcome by the thermodynamic release of bicyclic ring strain and the presence of a strong nucleophile (like Br− ), resulting in irreversible ring destruction.

Visualizing the Degradation Pathways

pathways A Methyl 1-vinyl-2-oxabicyclo[2.2.2]octane-4-carboxylate (Intact Molecule) B Pathway 1: Ester Hydrolysis (1-vinyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid) A->B Dilute/Aqueous Acid (e.g., 1M HCl, Heat) C Pathway 2: Vinyl Hydration (+18 Da Mass Shift) A->C Strong Acid/Aqueous (e.g., TFA/H2O) D Pathway 3: Ring-Opening Cleavage (Severe Acid/Heat) A->D Lewis Acids / HBr (e.g., BBr3 or HBr/AcOH)

Degradation pathways of Methyl 1-vinyl-2-oxabicyclo[2.2.2]octane-4-carboxylate under acid.

Part 3: Quantitative Degradation Matrix

Use the table below to anticipate the stability of your compound under various standard laboratory conditions.

Acidic ConditionTemp (°C)TimePrimary Degradation Pathway% Degradation (LC-MS)
1M HCl (aq)251 hNone (Stable Core)< 1%
1M HCl (aq)8012 hC4 Ester Hydrolysis~ 45%
50% TFA in DCM252 hNone (Stable Core)< 5%
95% TFA / 5% H2O2512 hC1 Vinyl Hydration~ 30%
33% HBr in AcOH254 hEther Cleavage / Ring Opening> 90%

Part 4: Troubleshooting Workflow

diagnostic Start Identify Degradation via LC-MS/NMR CheckMass Mass Shift Analysis Start->CheckMass Mass14 -14 Da (Loss of CH2) CheckMass->Mass14 Mass18 +18 Da (Addition of H2O) CheckMass->Mass18 MassComplex Multiple Fragments CheckMass->MassComplex Hydrolysis Ester Hydrolysis Action: Buffer pH > 4 Mass14->Hydrolysis Hydration Vinyl Hydration Action: Avoid Aqueous TFA Mass18->Hydration RingOpen Ether Cleavage Action: Avoid Lewis Acids/HBr MassComplex->RingOpen

Diagnostic workflow for identifying and resolving acid-mediated degradation issues.

Part 5: Self-Validating Experimental Protocol

Controlled Acid Stability Profiling

When profiling the stability of this compound, a common pitfall is artificial degradation occurring inside the LC-MS column due to acidic mobile phases (e.g., 0.1% Formic Acid). To ensure your analytical results are not artifacts, this protocol incorporates a mandatory alkaline quenching step. This makes the system self-validating : any degradation observed is guaranteed to have occurred during the experimental incubation, not during the analytical run.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve 10 mg of Methyl 1-vinyl-2-oxabicyclo[2.2.2]octane-4-carboxylate in 1.0 mL of LC-MS grade Acetonitrile to create a 10 mg/mL stock solution.

  • Incubation: Transfer 100 µL of the stock solution to a 2 mL glass vial. Add 900 µL of the target acidic solution (e.g., 1M HCl or TFA/DCM). Seal the vial tightly and stir at the designated experimental temperature.

  • Quenching (Critical Step): At specific time points (t = 0, 1h, 4h, 24h), extract a 100 µL aliquot from the incubation vial and immediately inject it into a secondary vial containing 400 µL of cold, saturated aqueous NaHCO3​ . Causality: The bicarbonate instantly neutralizes the acid, freezing the degradation profile in time and protecting the compound from the acidic LC-MS mobile phase.

  • Extraction: Add 500 µL of Ethyl Acetate to the quenched mixture. Vortex for 30 seconds and centrifuge at 5,000 rpm for 2 minutes to separate the layers.

  • Analysis: Carefully extract 200 µL of the upper organic layer, evaporate it under a gentle stream of N2​ , and reconstitute in 200 µL of your initial LC-MS mobile phase (e.g., 50:50 Water:Acetonitrile). Analyze via LC-MS and 1H NMR.

References

  • Mykhailiuk, P. K. (2023). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. Nature Communications, 14, 5608.[Link]

  • Chemistry LibreTexts. (2023). Acid Catalyzed Hydrolysis of Esters. Supplemental Modules (Organic Chemistry).[Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to Saturated Bicyclic Scaffolds: 2-Oxabicyclo[2.2.2]octane vs. Bicyclo[2.2.2]octane Analogs in Drug Discovery

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer improved physicochemical and pharmacological properties is relentless. The replacement of planar aromatic rings, such as...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer improved physicochemical and pharmacological properties is relentless. The replacement of planar aromatic rings, such as the phenyl group, with three-dimensional saturated bioisosteres has emerged as a powerful strategy to escape "flatland" and access more promising areas of chemical space.[1] This guide provides an in-depth comparison of two key players in this arena: the 2-oxabicyclo[2.2.2]octane scaffold, exemplified by methyl 1-vinyl-2-oxabicyclo[2.2.2]octane-4-carboxylate, and the more traditional bicyclo[2.2.2]octane analogs. We will explore their structural nuances, impact on critical drug-like properties, and provide experimental insights to guide scaffold selection in drug design projects.

Introduction: The Rationale for 3D Scaffolds

The over-reliance on aromatic rings in drug candidates has been associated with several liabilities, including poor aqueous solubility, high lipophilicity, and susceptibility to metabolic oxidation by cytochrome P450 enzymes.[1] Saturated bicyclic systems, such as bicyclo[2.2.2]octane (BCO) and its heteroatomic analog, 2-oxabicyclo[2.2.2]octane, offer a rigid, three-dimensional framework that can mimic the vectoral projection of a para-substituted phenyl ring while presenting a completely different physicochemical profile.[1][2] The rigid conformation of these scaffolds can also reduce the entropic penalty upon binding to a biological target, potentially leading to enhanced potency.[3]

The specific compound, methyl 1-vinyl-2-oxabicyclo[2.2.2]octane-4-carboxylate, incorporates the 2-oxabicyclo[2.2.2]octane core with additional functional handles—a vinyl group and a methyl ester. These groups provide opportunities for further chemical modification and interaction with biological targets.[4] This guide will focus on the core scaffolds, as the most significant differences in physicochemical properties arise from the fundamental ring structure.

Structural and Geometric Comparison

At first glance, both the 2-oxabicyclo[2.2.2]octane and bicyclo[2.2.2]octane scaffolds appear to be excellent mimics of the para-substituted phenyl ring. The distance between the bridgehead carbons (C1 and C4) in bicyclo[2.2.2]octane is approximately 2.6 Å, which is comparable to the 2.8 Å distance between the C1 and C4 carbons of a phenyl ring.[1][2] The 2-oxabicyclo[2.2.2]octane scaffold maintains a similar geometry.[2]

However, the introduction of an oxygen atom at the 2-position in the oxabicyclo scaffold has profound implications for its electronic and physical properties. This seemingly subtle change significantly impacts lipophilicity and aqueous solubility.

cluster_0 Methyl 1-vinyl-2-oxabicyclo[2.2.2]octane-4-carboxylate cluster_1 Bicyclo[2.2.2]octane Analog Methyl_1_vinyl_2_oxabicyclo_structure Methyl_1_vinyl_2_oxabicyclo_structure Bicyclo_octane_structure Bicyclo_octane_structure A 1,3-Cyclohexadiene C Diels-Alder Reaction [4+2] Cycloaddition A->C B Dienophile (e.g., Acrolein) B->C D Bicyclo[2.2.2]octene Adduct C->D E Further Functionalization D->E

Figure 2: General synthetic workflow for bicyclo[2.2.2]octane core.

Methyl 1-vinyl-2-oxabicyclo[2.2.2]octane-4-carboxylate

The synthesis of the 2-oxabicyclo[2.2.2]octane core can be achieved through an intramolecular cyclization. A key method involves the iodocyclization of cyclohexane-containing alkenyl alcohols. [2]The synthesis of the specifically substituted methyl 1-vinyl-2-oxabicyclo[2.2.2]octane-4-carboxylate would likely involve a multi-step sequence starting from a suitably functionalized cyclohexane precursor.

A Functionalized Cyclohexene Precursor B Introduction of Alkenyl Alcohol A->B C Iodocyclization (I2, MeCN) B->C D 2-Oxabicyclo[2.2.2]octane Core C->D E Further Functionalization (Vinyl & Ester) D->E

Figure 3: Conceptual synthetic workflow for the 2-oxabicyclo[2.2.2]octane core.

Experimental Protocols

General Procedure for Diels-Alder Reaction to form Bicyclo[2.2.2]octene Core

This protocol is a generalized representation based on common synthetic methods. [5]

  • Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 1,3-cyclohexadiene derivative (1.0 eq.) in a suitable anhydrous solvent (e.g., toluene or dichloromethane).

  • Addition of Dienophile: Add the dienophile (1.1 eq.) to the reaction mixture.

  • Reaction Conditions: The reaction may be run at room temperature or require heating, depending on the reactivity of the substrates. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired bicyclo[2.2.2]octene adduct.

General Procedure for Iodocyclization to form 2-Oxabicyclo[2.2.2]octane Core

This protocol is based on the method described for the synthesis of 2-oxabicyclo[2.2.2]octane derivatives. [2]

  • Reactant Preparation: In a round-bottom flask, dissolve the cyclohexane-containing alkenyl alcohol (1.0 eq.) in acetonitrile.

  • Addition of Iodine: Add molecular iodine (I₂) (1.5 eq.) to the solution.

  • Reaction Conditions: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the brown color of the iodine disappears.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to afford the 2-oxabicyclo[2.2.2]octane derivative.

Conclusion and Future Perspectives

The choice between a 2-oxabicyclo[2.2.2]octane and a bicyclo[2.2.2]octane scaffold should be guided by the specific goals of the drug discovery program.

  • Bicyclo[2.2.2]octane analogs are excellent choices for introducing a rigid, three-dimensional element to a molecule, and they can enhance metabolic stability. However, their introduction may lead to increased lipophilicity and decreased aqueous solubility. [1][2]

  • The 2-oxabicyclo[2.2.2]octane scaffold , as seen in derivatives like methyl 1-vinyl-2-oxabicyclo[2.2.2]octane-4-carboxylate, offers a compelling package of improved physicochemical properties. It provides a means to increase three-dimensionality while simultaneously reducing lipophilicity and enhancing aqueous solubility and metabolic stability. [2] The 2-oxabicyclo[2.2.2]octane scaffold represents a significant advancement in the repertoire of saturated bioisosteres. Its superior properties make it a highly attractive alternative to both the traditional phenyl ring and the purely carbocyclic bicyclo[2.2.2]octane core in the design of next-generation therapeutics. The continued exploration and application of such innovative scaffolds will undoubtedly pave the way for the discovery of safer and more effective medicines.

References

  • Levterov, V. V., et al. (2023). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. Nature Communications. Available from: [Link]

  • Kranjc, K., & Kočevar, M. (2022). Design, Synthesis and Evaluation of Fused Bicyclo[2.2.2]octene as a Potential Core Scaffold for the Non-Covalent Inhibitors of SARS-CoV-2 3CL pro Main Protease. MDPI. Available from: [Link]

  • Mykhailiuk, P. K. (2023). (PDF) 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. ResearchGate. Available from: [Link]

  • Katzenellenbogen, J. A., et al. (2010). Bicyclo[2.2.2]octanes: Close Structural Mimics of the Nuclear Receptor Binding Motif of Steroid Receptor Coactivators. PMC. Available from: [Link]

  • Mykhailiuk, P. K. (2023). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. OUCI. Available from: [Link]

  • Mykhailiuk, P. K. (2023). Synthesis of functionalized 2-oxabicyclo[2.2.2]octanes for medicinal... ResearchGate. Available from: [Link]

Sources

Comparative

Comparing reactivity of Methyl 1-vinyl-2-oxabicyclo[2.2.2]octane-4-carboxylate and standard vinyl ethers

Comparative Reactivity Guide: Methyl 1-Vinyl-2-oxabicyclo[2.2.2]octane-4-carboxylate vs. Standard Vinyl Ethers Introduction & Structural Paradigm Welcome to this technical comparison guide.

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Reactivity Guide: Methyl 1-Vinyl-2-oxabicyclo[2.2.2]octane-4-carboxylate vs. Standard Vinyl Ethers

Introduction & Structural Paradigm

Welcome to this technical comparison guide. As a Senior Application Scientist, I frequently address misconceptions regarding the reactivity of complex bicyclic vinyl compounds. While Methyl 1-vinyl-2-oxabicyclo[2.2.2]octane-4-carboxylate (CAS 2387596-36-1) shares nomenclature elements with standard vinyl ethers, its chemical behavior diverges fundamentally. This guide dissects the structural causality behind these differences and provides validated experimental workflows for accurate characterization.

Electronic Structure & Mechanistic Causality

The fundamental divergence in reactivity between these two classes stems from orbital overlap and hybridization.

  • Standard Vinyl Ethers (e.g., Ethyl Vinyl Ether): The oxygen atom is directly bonded to the sp2 carbon of the vinyl group. This allows the oxygen's lone pairs to donate electron density into the π system via resonance (+M effect). This conjugation renders the β -carbon highly nucleophilic, driving their rapid cationic polymerization and extreme susceptibility to acid hydrolysis[1].

  • Methyl 1-vinyl-2-oxabicyclo[2.2.2]octane-4-carboxylate: The vinyl group is exocyclic, attached to the C1 bridgehead carbon. Crucially, this C1 carbon is sp3 hybridized, acting as an insulating node between the ring oxygen (O2) and the vinyl group. This completely abolishes the +M resonance effect. Instead, the alkene experiences a mild electron-withdrawing inductive effect (-I) from the adjacent oxygen and the highly rigid bicyclo[2.2.2]octane cage[2]. Consequently, it behaves as an isolated, neutral terminal alkene rather than an electron-rich enol ether.

ElectronicComparison cluster_VE Standard Vinyl Ethers cluster_Bicyclic Methyl 1-vinyl-2-oxabicyclo[2.2.2]octane-4-carboxylate VE_Struct R-O-CH=CH2 VE_Elec +M Resonance (sp2-O overlap) VE_Struct->VE_Elec VE_React Highly Nucleophilic Acid-Labile VE_Elec->VE_React Bic_Struct R-O-C(sp3)-CH=CH2 Bic_Elec Inductive Isolation (sp3 node blocks +M) Bic_Struct->Bic_Elec Bic_React Neutral Alkene Acid-Stable Bic_Elec->Bic_React

Electronic pathway comparison: Resonance in vinyl ethers vs. Inductive isolation in bicyclic systems.

Quantitative Reactivity Profiling

The electronic isolation of the bicyclic system drastically alters its performance metrics compared to standard vinyl ethers[3].

PropertyStandard Vinyl EthersMethyl 1-vinyl-2-oxabicyclo[2.2.2]octane-4-carboxylate
Dominant Electronic Effect +M (Resonance)-I (Inductive)
Acid Stability (pH 2, 25°C) Rapid hydrolysis ( t1/2​ < mins)Highly stable ( t1/2​ > days)
Polymerization Mechanism CationicRadical / Ziegler-Natta
Cycloaddition Profile Electron-rich dienophile (IEDDA)Neutral/Sterically hindered dienophile
Epoxidation Diastereoselectivity Low to ModerateExtremely High (Cage shielding)

Experimental Workflows (Self-Validating Protocols)

To empirically validate these electronic differences, we employ two self-validating workflows. The causality embedded in these protocols ensures that any structural degradation is immediately detectable.

Protocol A: NMR-Monitored Acid Stability Kinetics

  • Purpose: To definitively prove the absence of oxocarbenium ion formation in the bicyclic system.

  • Causality: If the vinyl group were conjugated with the oxygen, dilute acid would rapidly protonate the alkene, forming an oxocarbenium intermediate that hydrolyzes to an aldehyde. Monitoring the vinylic protons via 1 H NMR provides a direct, self-validating kinetic readout.

  • Step-by-Step Methodology:

    • Preparation: Dissolve 0.1 mmol of the substrate in 0.5 mL of CDCl 3​ in a standard NMR tube.

    • Acidification: Add 50 µL of D 2​ O containing 0.1 M DCl (deuterated hydrochloric acid).

    • Kinetic Monitoring: Seal the tube and record 1 H NMR spectra at t=0 , 1h, 4h, and 24h.

    • Data Analysis: For standard vinyl ethers, the vinylic signals ( δ 4.0–6.5 ppm) disappear within minutes, replaced by aldehyde peaks. For Methyl 1-vinyl-2-oxabicyclo[2.2.2]octane-4-carboxylate, the vinylic doublet of doublets remains quantitatively unchanged after 24 hours, validating its inductive isolation.

Protocol B: Diastereoselective Epoxidation Workflow

  • Purpose: To demonstrate the profound steric influence of the bicyclo[2.2.2]octane cage on the isolated alkene.

  • Causality: The rigid 3D cage effectively blocks one face of the exocyclic vinyl group[4]. Using m-CPBA (a bulky electrophile), the epoxidation is forced to occur from the less hindered face, resulting in high diastereomeric excess (de). The internal standard validates conversion, while NMR integration of the epoxide protons validates stereoselectivity.

  • Step-by-Step Methodology:

    • Substrate Preparation: Dissolve 1.0 mmol of Methyl 1-vinyl-2-oxabicyclo[2.2.2]octane-4-carboxylate in 10 mL of anhydrous dichloromethane (DCM) under an argon atmosphere. Cool the reaction flask to 0 °C.

    • Reagent Addition: Slowly add 1.2 mmol of purified m-CPBA (meta-chloroperoxybenzoic acid). Stir at 0 °C for 2 hours. (Causality: The low temperature minimizes background radical reactions and maximizes the facial selectivity dictated by the rigid bicyclic cage).

    • Quench & Wash: Quench the reaction with 10 mL of saturated aqueous Na 2​ S 2​ O 3​ . (Causality: This quantitatively destroys excess peroxide, preventing post-extraction oxidative degradation). Wash with saturated NaHCO 3​ (2 x 10 mL) to remove the m-chlorobenzoic acid byproduct.

    • Analysis: Dry the organic layer over anhydrous MgSO 4​ , concentrate under reduced pressure, and analyze the crude mixture via 1 H NMR. The ratio of the newly formed epoxide proton signals determines the diastereomeric ratio (dr).

Workflow Step1 1. Substrate Prep Dissolve in DCM Step2 2. Epoxidation m-CPBA at 0°C Step1->Step2 Step3 3. Quench & Wash Na2S2O3 / NaHCO3 Step2->Step3 Step4 4. Analysis 1H NMR for dr Step3->Step4

Experimental workflow for the diastereoselective epoxidation of the bicyclic alkene.

References

  • Title: Recent advances in applications of vinyl ether monomers for precise synthesis of custom-tailored polymers Source: European Polymer Journal URL: [Link]

  • Title: Stereoselective Synthesis of Spiro-2-oxabicyclo[2.2.2]octane Enabled by Ag(I)/ Brønsted Acid Relay Catalysis Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: Reactivity of Vinyl Ethers and Vinyl Ribosides in UV-Initiated Free Radical Copolymerization with Acceptor Monomers Source: Biomacromolecules (ACS Publications) URL: [Link]

Sources

Validation

A Comparative Guide to the Validation of HPLC Methods for the Purity Analysis of Methyl 1-vinyl-2-oxabicyclo[2.2.2]octane-4-carboxylate

This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of Methyl 1-vinyl-2-oxabicyclo[2.2.2]octane-4-carboxylate. Designed for researchers,...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of Methyl 1-vinyl-2-oxabicyclo[2.2.2]octane-4-carboxylate. Designed for researchers, scientists, and drug development professionals, this document details the validation of a stability-indicating HPLC method, grounded in regulatory standards, and compares its performance with alternative technologies like Supercritical Fluid Chromatography (SFC) and Gas Chromatography (GC).

The core of pharmaceutical quality control lies in the robust and reliable quantification of a drug substance's purity. For a complex chiral molecule like Methyl 1-vinyl-2-oxabicyclo[2.2.2]octane-4-carboxylate, which contains multiple stereocenters and reactive functional groups (an ester and a vinyl group), a validated, stability-indicating analytical method is not just a regulatory requirement but a scientific necessity. This guide explains the causality behind experimental choices, ensuring that every described protocol is a self-validating system.

Foundational Principles: Regulatory Framework for Method Validation

The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[1] The International Council for Harmonisation (ICH) provides a comprehensive framework that is globally recognized. The key guidelines governing this process are:

  • ICH Q2(R1) - Validation of Analytical Procedures: This guideline details the validation characteristics required for different types of analytical tests.[2][3][4] For a purity analysis, this includes specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), quantitation limit (LOQ), and robustness.

  • ICH Q3A(R2) - Impurities in New Drug Substances: This guideline establishes thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug substance.[5][6][7][8][9]

  • ICH Q3B(R2) - Impurities in New Drug Products: This addresses impurities that arise during the manufacturing or storage of the finished drug product, including degradation products.[5][7][10][11][12]

The objective is to develop a "stability-indicating method"—a method that can accurately measure the active pharmaceutical ingredient (API) without interference from any degradation products, process impurities, or other potential contaminants.[13][14]

The Analytical Challenge: Methyl 1-vinyl-2-oxabicyclo[2.2.2]octane-4-carboxylate

The structure of the target analyte presents several analytical challenges that dictate the choice of methodology:

  • Chirality: The bicyclic ring system contains multiple chiral centers. Enantiomers can have different pharmacological and toxicological profiles, making their separation and quantification critical.[15] This necessitates the use of a chiral stationary phase (CSP).

  • Lack of a Strong Chromophore: The molecule lacks a significant UV-absorbing chromophore, which may require detection at low UV wavelengths (e.g., 200-220 nm).[16]

  • Potential for Degradation: The ester functional group is susceptible to hydrolysis under acidic or basic conditions. The vinyl group could be prone to oxidation.

  • Volatility: The molecule's volatility must be assessed to determine the suitability of techniques like Gas Chromatography.

HPLC Method Development and Validation Strategy

A reversed-phase HPLC (RP-HPLC) method using a chiral stationary phase is the most logical starting point. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly versatile and have become the primary choice for chiral separations due to their high success rates across various mobile phase systems.[17][18]

Workflow for HPLC Method Validation

The following diagram outlines the logical workflow for validating the purity method in accordance with ICH Q2(R1).

HPLC_Validation_Workflow cluster_Dev Method Development cluster_Forced Specificity & Stability cluster_Validation ICH Q2(R1) Validation Parameters cluster_Final Finalization Dev Initial Method Development (Column & Mobile Phase Screening) Forced_Deg Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) Dev->Forced_Deg Specificity Specificity / Peak Purity (Demonstrate no co-elution) Forced_Deg->Specificity Generates degradants Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Spike Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ (S/N Ratio or Slope) Precision->LOD_LOQ Robustness Robustness (Varying parameters) LOD_LOQ->Robustness Final_Method Final Validated Method & System Suitability Criteria Robustness->Final_Method

Caption: Workflow for HPLC Purity Method Validation.

Experimental Protocol: Forced Degradation Study

Objective: To identify likely degradation products, establish degradation pathways, and demonstrate the specificity (stability-indicating nature) of the analytical method.[13][14] The goal is to achieve 5-20% degradation of the active ingredient.[19]

Protocol:

  • Prepare Stock Solution: Prepare a 1 mg/mL solution of Methyl 1-vinyl-2-oxabicyclo[2.2.2]octane-4-carboxylate in acetonitrile or a suitable solvent.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 4 hours. Neutralize with 0.1 M HCl before analysis. (Note: Ester hydrolysis is often faster under basic conditions).

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.[19]

  • Thermal Degradation: Expose the solid drug substance to 80°C in a dry oven for 48 hours. Prepare a solution for analysis.

  • Photolytic Degradation: Expose the solid drug substance to a light source providing overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B).[20]

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using the proposed HPLC method with a photodiode array (PDA) detector. The PDA detector is crucial for evaluating peak purity and ensuring there is no co-elution.

Validation Parameters and Acceptance Criteria

The following table summarizes the key validation parameters for a purity method as per ICH Q2(R1).[1]

Parameter Purpose Typical Acceptance Criteria
Specificity To ensure the method unequivocally assesses the analyte in the presence of impurities, degradants, and excipients.Peak purity index > 0.999. Baseline resolution (Rs > 1.5) between the main peak and all impurity peaks.
Linearity To demonstrate a proportional relationship between analyte concentration and detector response.Correlation coefficient (r²) ≥ 0.999 over the specified range.
Range The concentration interval over which the method is precise, accurate, and linear.For impurities: From the Limit of Quantitation (LOQ) to 120% of the specification limit.
Accuracy To demonstrate the closeness of test results to the true value.% Recovery between 90.0% and 110.0% for impurities at multiple concentration levels (e.g., LOQ, 100%, 120% of specification).[21]
Precision To demonstrate the degree of scatter between a series of measurements.Repeatability (Intra-assay): %RSD ≤ 5.0% for impurity quantification. Intermediate Precision: %RSD between two analysts/instruments/days should meet predefined criteria.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio (S/N) ≥ 10. Precision (%RSD) at this concentration should be acceptable.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-Noise ratio (S/N) ≥ 3.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.System suitability parameters remain within limits when parameters like pH (±0.2), mobile phase composition (±2%), and column temperature (±5°C) are varied.

Comparative Analysis: HPLC vs. SFC vs. GC

While HPLC is a robust and widely used technique, it is essential to evaluate alternatives that may offer advantages in speed, resolution, or environmental impact.

Method_Selection cluster_HPLC HPLC cluster_SFC SFC cluster_GC GC Analyte Analyte Properties: Methyl 1-vinyl-2-oxabicyclo... (Chiral, Polar, Semi-Volatile) HPLC High Versatility Robust & Established Handles Non-Volatiles Analyte->HPLC Good Fit SFC Fast Separations Low Solvent Usage (CO2) Excellent for Chiral Analyte->SFC Excellent Fit (Potentially Superior) GC High Resolution for Volatiles No Liquid Mobile Phase Analyte->GC Poor Fit Decision Optimal Method Choice HPLC->Decision HPLC_Cons Cons: High Solvent Usage Longer Runtimes SFC->Decision SFC_Cons Cons: Less Suitable for Very Polar Compounds Requires Specialized Equipment GC->Decision GC_Cons Cons: Requires Thermal Stability & Volatility Not Ideal for Chiral Esters

Caption: Decision matrix for selecting the optimal analytical technique.

High-Performance Liquid Chromatography (HPLC)
  • Principle: HPLC is the gold standard for purity analysis of non-volatile or thermally labile compounds.[22] For Methyl 1-vinyl-2-oxabicyclo[2.2.2]octane-4-carboxylate, a chiral RP-HPLC method offers high versatility and reliability.

  • Advantages:

    • Established Technology: Widely available instrumentation and deep knowledge base.

    • Versatility: Compatible with a vast range of stationary and mobile phases, making it suitable for both chiral and achiral separations of polar to moderately non-polar compounds.[23]

  • Disadvantages:

    • Solvent Consumption: Utilizes significant volumes of organic solvents, which has environmental and cost implications.

    • Analysis Time: Chiral separations can sometimes require long run times to achieve adequate resolution.[15]

Supercritical Fluid Chromatography (SFC)
  • Principle: SFC uses a supercritical fluid, typically carbon dioxide, as the main mobile phase.[24] Its low viscosity and high diffusivity result in faster separations and higher efficiency compared to HPLC.

  • Advantages:

    • Speed: Analysis times are often 3-5 times faster than HPLC.[15]

    • Reduced Solvent Use: Primarily uses CO₂, significantly reducing organic solvent consumption and making it a "greener" technique.[24]

    • Superior Chiral Performance: SFC often provides superior resolution and peak shapes for chiral compounds compared to HPLC.[25]

  • Disadvantages:

    • Polarity Limitations: While modifiers (like methanol) are used, SFC is less suitable for extremely polar compounds.[24]

    • Specialized Equipment: Requires dedicated SFC instrumentation which is less common than HPLC systems.

Gas Chromatography (GC)
  • Principle: GC is ideal for separating compounds that are volatile and thermally stable. The sample is vaporized and transported through a column by an inert gas.

  • Advantages:

    • High Efficiency: Provides extremely high resolution for volatile compounds.

  • Disadvantages:

    • Analyte Limitation: The analyte must be volatile and thermally stable without decomposition in the heated injector port. Given the molecular weight and functional groups of the target analyte, it is likely not sufficiently volatile for direct GC analysis without derivatization.

    • Chiral Analysis: While chiral GC columns exist, they may not be as broadly effective for a molecule of this complexity as chiral HPLC or SFC.

Performance Comparison Summary
Parameter Chiral RP-HPLC Chiral SFC Chiral GC
Applicability to Analyte Excellent: Ideal for non-volatile, polar/non-polar compounds.Excellent: Superior for chiral separations, very fast.Poor to Moderate: Requires high thermal stability and volatility; derivatization may be needed.
Typical Analysis Time 15 - 40 minutes3 - 10 minutes10 - 30 minutes
Resolution (Chiral) Good to ExcellentExcellent to SuperiorGood (if applicable)
Solvent Consumption HighVery LowNone (gas mobile phase)
Environmental Impact HighLowLow
Instrumentation Standard, widely availableSpecializedStandard, widely available

Conclusion and Recommendation

For the comprehensive purity analysis of Methyl 1-vinyl-2-oxabicyclo[2.2.2]octane-4-carboxylate , a validated chiral reversed-phase HPLC method is the most robust and reliable choice, aligning with well-established regulatory expectations. Its ability to serve as a stability-indicating method by separating the main component from all potential process impurities and degradation products is paramount.

However, for applications where high throughput and environmental sustainability are critical, Supercritical Fluid Chromatography (SFC) presents a compelling and often superior alternative .[15][25] It offers significant advantages in speed and reduced solvent waste, frequently providing better chiral resolution. Therefore, it is highly recommended to screen the separation on both HPLC and SFC platforms during method development. Gas Chromatography is not recommended as a primary technique for this analyte due to its likely insufficient volatility and thermal stability.

Ultimately, a thoroughly validated method, regardless of the chosen technology, is the cornerstone of ensuring drug substance quality, safety, and efficacy. The protocols and principles outlined in this guide provide a framework for achieving this critical objective.

References

  • ICH Q2(R1) Guideline: Validation of Analytical Procedures: Text and Methodology. Policy Commons.
  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass Laboratories.
  • Forced Degradation Testing. SGS Republic of Korea.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA.
  • Impurity guidelines in drug development under ICH Q3. AMSbiopharma.
  • ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). ICH.
  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH.
  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.
  • Quality Guidelines. ICH.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • Developing and Validating an HPLC Method for Related Substance of Camostat Mesilate in Bulk. ResearchGate.
  • ICH Q3B (R2):Impurities in new drug products. Slideshare.
  • Development of forced degradation and stability indicating studies of drugs—A review. ResearchGate.
  • ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF RELATED SUBSTANCES BY RP - HPLC METHOD FOR FINASTERIDE IN PURE AND PHARMACEUTICA. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry.
  • ICH Q3B 신규 완제의약품 중의 불순물. Ministry of Food and Drug Safety, Korea.
  • Q3B(R2) Guideline.pdf. ICH.
  • ICH Q3A 신규 원료의약품의 불순물. Ministry of Food and Drug Safety, Korea.
  • ICH Q3B(R2) Impurities in New Drug Products. ECA Academy.
  • Chiral HPLC Method Development. I.B.S. Analytical.
  • Impurities in new drug substance| ICH Q3A(R2). YouTube.
  • A Comparative Guide: HPLC vs. SFC for Chiral Separation of Primary Amines. Benchchem.
  • Comparison of sfc, gc and hplc. Slideshare.
  • Validated HPLC Method for Determining Related Substances in Compatibility Studies and Novel Extended Release Formulation for Ranolazine. Longdom Publishing.
  • IMPURITIES IN NEW DRUG SUBSTANCES Q3A(R2). Lejan Team.
  • Method development and validation of related substances in Pantoprazole Sodium by RP HPLC. Journal of Chemical and Pharmaceutical Research.
  • ICH Q1 Guideline on stability testing of drug substances and drug products. EMA.
  • Chiral HPLC versus chiral SFC: evaluation of long-term stability and selectivity of Chiralcel OD using various eluents. PubMed.
  • Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. PubMed.
  • Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. Bristol-Myers Squibb.
  • HPLC Technical Tip: Chiral Method Development. Phenomenex.
  • Let's get critical! SFC vs. HPLC. Buchi.com.
  • Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine. Scirp.org.
  • Application Note: Analytical Methods for the Characterization of 2-(2-Azabicyclo[2.2.1]heptan-2-yl)ethanol. Benchchem.
  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.
  • Efficient method development for chiral separation by using CHIRAL ART columns. YMC.
  • HPLC Determination of Enantiomeric 2-Azabicyclo[2.2.1] hept-5-en-3-one on Chiral Stationary Phase. Journal of Chromatographic Science.
  • Pre-Column derivatization Chiral HPLC Method for the separation and quantification of (R,R)-2,8-diazobicyclo [4.3.0]nonane content in (S,S). International Journal of Pharmacy and Pharmaceutical Sciences.
  • Analysis of volatile compounds from three species of Atractylodes by Gas Chromatography-Mass Spectrometry. Update Publishing House.
  • HPLC Determination of Enantiomeric 2-Azabicyclo[2.2.1 ] hept-5-en-3-one on Chiral Stationary Phase. ResearchGate.

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Comparative

Analytical Platform Comparison: Mass Spectrometry Fragmentation Profiling of Methyl 1-vinyl-2-oxabicyclo[2.2.2]octane-4-carboxylate

Introduction The drive to escape "flatland" in medicinal chemistry has led to the development of novel 3D saturated bioisosteres. Recently, the 2-oxabicyclo[2.2.2]octane scaffold has emerged as a superior bioisostere for...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The drive to escape "flatland" in medicinal chemistry has led to the development of novel 3D saturated bioisosteres. Recently, the 2-oxabicyclo[2.2.2]octane scaffold has emerged as a superior bioisostere for the para-substituted phenyl ring, significantly improving aqueous solubility and metabolic stability in drug candidates [1]. A critical building block for synthesizing these advanced scaffolds is Methyl 1-vinyl-2-oxabicyclo[2.2.2]octane-4-carboxylate (Exact Mass: 196.1099 Da).

To effectively monitor its synthesis, purity, and downstream pharmacokinetics, researchers must establish robust analytical workflows. This guide objectively compares the performance and structural elucidation capabilities of two primary mass spectrometry platforms: Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) .

Platform Comparison: Mechanistic Causality of Fragmentation

As an application scientist, choosing between GC-MS and LC-MS is not merely a matter of sample state; it fundamentally alters the gas-phase chemistry and the resulting structural data. The choice of ionization technique dictates whether the molecule undergoes radical-driven skeletal cleavage or even-electron neutral loss.

GC-EI-MS (Hard Ionization)

At 70 eV, electron ionization strips an electron to form the highly energetic, odd-electron radical cation ( M+∙ , m/z 196). Because the 2-oxabicyclo[2.2.2]octane system is sterically strained, this high internal energy drives extensive skeletal fragmentation.

  • Causality: The dominant pathways are α -cleavages adjacent to the ether oxygen and the ester carbonyl. The loss of a methoxy radical ( ∙OCH3​ , 31 Da) yields a stable acylium cation at m/z 165. Similarly, the loss of the entire ester group ( ∙COOCH3​ , 59 Da) yields m/z 137, while the loss of the vinyl radical ( ∙CH=CH2​ , 27 Da) yields m/z 169. This platform is superior for de novo structural confirmation because the extensive fragmentation maps the entire carbon skeleton [2].

LC-ESI-MS/MS (Soft Ionization)

Electrospray ionization protonates the most basic sites (the ester or ether oxygens) to form the even-electron [M+H]+ ion at m/z 197. Unlike EI, the precursor ion remains largely intact until subjected to Collision-Induced Dissociation (CID).

  • Causality: Under CID, even-electron ions preferentially lose neutral molecules rather than radicals to maintain thermodynamic stability [3]. The primary transition is the nucleophilic-assisted loss of neutral methanol ( CH3​OH , 32 Da) from the methyl ester, forming an acylium ion at m/z 165. Higher collision energies drive the subsequent loss of carbon monoxide (CO, 28 Da) to form the m/z 137 fragment. This platform is superior for high-sensitivity trace quantification and Drug Metabolism and Pharmacokinetics (DMPK) studies.

Quantitative Data Summary

The following table summarizes the divergent performance and quantitative fragment distributions between the two platforms.

Analytical PlatformPrecursor IonKey Fragment (m/z)Relative AbundanceNeutral/Radical LossStructural Assignment
GC-EI-MS m/z 196 ( M+∙ )16585%- 31 Da ( ∙OCH3​ )Acylium cation
GC-EI-MS m/z 196 ( M+∙ )137100% (Base)- 59 Da ( ∙COOCH3​ )Bicyclic core cation
GC-EI-MS m/z 196 ( M+∙ )16940%- 27 Da ( ∙CH=CH2​ )Core + Ester cation
LC-ESI-MS/MS m/z 197 ( [M+H]+ )165100% (Base)- 32 Da ( CH3​OH )Acylium cation
LC-ESI-MS/MS m/z 197 ( [M+H]+ )13760%- 60 Da ( CH3​OH+CO )Bicyclic core cation

Fragmentation Pathway Visualization

MS_Fragmentation Precursor Methyl 1-vinyl-2-oxabicyclo [2.2.2]octane-4-carboxylate MW: 196.11 Da EI_Ion EI (70 eV) M+• m/z 196 Precursor->EI_Ion Hard Ionization ESI_Ion ESI (+) [M+H]+ m/z 197 Precursor->ESI_Ion Soft Ionization EI_F1 m/z 165 [-•OCH3] EI_Ion->EI_F1 Alpha-cleavage EI_F2 m/z 137 [-•COOCH3] EI_Ion->EI_F2 Ester loss EI_F3 m/z 169 [-•C2H3] EI_Ion->EI_F3 Vinyl loss ESI_F1 m/z 165 [-CH3OH] ESI_Ion->ESI_F1 CID (15 eV) ESI_F2 m/z 137 [-CO] ESI_F1->ESI_F2 CID (30 eV)

MS fragmentation pathways of Methyl 1-vinyl-2-oxabicyclo[2.2.2]octane-4-carboxylate in EI and ESI.

Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating internal checks to verify instrument performance and structural assignments.

Protocol A: GC-EI-MS Workflow (Structural Confirmation)
  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of GC-grade dichloromethane. Causality: No derivatization is required because the bicyclic methyl ester possesses sufficient intrinsic volatility and thermal stability.

  • Chromatography: Inject 1 μL (split ratio 10:1) onto a standard HP-5MS capillary column (30 m x 0.25 mm, 0.25 μm film). Use Helium as the carrier gas at a constant flow of 1.0 mL/min.

  • Thermal Gradient: Set the oven to 60°C (hold 1 min), then ramp at 15°C/min to 250°C (hold 5 min).

  • MS Detection: Maintain the transfer line at 250°C and the EI source at 230°C. Apply an ionization energy of 70 eV and scan from m/z 50 to 300.

  • Self-Validation Step: Isotopic Pattern Verification. Before analyzing the fragments, verify the M+1 (m/z 197) to M+∙ (m/z 196) ratio. For C11​H16​O3​ , the natural 13C abundance should yield an M+1 peak at approximately 12.1% the intensity of the molecular ion. Any significant deviation indicates co-eluting impurities or ion-molecule reactions in the source.

Protocol B: LC-ESI-MS/MS Workflow (Trace Quantification)
  • Sample Preparation: Dilute the compound to 100 ng/mL in a 50:50 mixture of LC-MS grade Water and Acetonitrile.

  • Chromatography: Inject 5 μL onto a sub-2-micron C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 μm ).

  • Mobile Phase: Use Channel A (0.1% Formic Acid in Water) and Channel B (0.1% Formic Acid in Acetonitrile). Run a linear gradient from 5% B to 95% B over 5 minutes. Causality: Formic acid acts as a proton source, significantly enhancing the ionization efficiency of the ester carbonyl to form [M+H]+ .

  • MS Detection: Operate in positive ESI mode. Set the capillary voltage to 3.0 kV and the desolvation temperature to 350°C.

  • Self-Validation Step: Multiple Reaction Monitoring (MRM) Ratio Check. Program two transitions:

    • Quantifier Transition: 197 165 (Collision Energy: 15 eV).

    • Qualifier Transition: 197 137 (Collision Energy: 30 eV).

    • Validation: The ratio of the qualifier peak area to the quantifier peak area must remain constant (±20%) across all calibration standards and unknown samples. A fluctuating ratio immediately flags matrix interference or a co-eluting isobaric species.

References

  • Levterov, V.V., et al. "2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring." Nature Communications, 2023. URL:[Link] [1]

  • Zirrolli, J.A., Murphy, R.C. "Low-energy tandem mass spectrometry of the molecular ion derived from fatty acid methyl esters: A novel method for analysis of branched-chain fatty acids." Journal of the American Society for Mass Spectrometry, 1993. URL:[Link][1]

  • Zhang, H., et al. "Analysis of Volatile Esters and Alkanoic Acids by an Atmospheric Pressure Corona Discharge Ionization Collision-Induced Dissociation Mass Spectrometry in Positive-Ion Mode." Journal of Analytical Methods in Chemistry (via PMC), 2019. URL:[Link][2]

Sources

Validation

Structural Validation of Methyl 1-vinyl-2-oxabicyclo[2.2.2]octane-4-carboxylate: A Comparative Guide to 2D NMR Workflows

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Introduction In modern drug discovery, the pharmaceutical industry is increasingly replacing flat aromatic rings (such as phenyl groups) wi...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Introduction

In modern drug discovery, the pharmaceutical industry is increasingly replacing flat aromatic rings (such as phenyl groups) with saturated, three-dimensional scaffolds like 2-oxabicyclo[2.2.2]octane. These bioisosteres significantly improve physicochemical properties, including water solubility and metabolic stability[1]. However, the complex stereochemistry and high degree of proton overlap inherent to rigid, bridged bicyclic systems present a formidable challenge for structural validation[2].

This guide objectively compares the efficacy of traditional 1D NMR combined with Mass Spectrometry (MS) against an Advanced 2D NMR Suite for the unambiguous structural elucidation of Methyl 1-vinyl-2-oxabicyclo[2.2.2]octane-4-carboxylate , a highly functionalized and challenging intermediate.

The Structural Challenge

Methyl 1-vinyl-2-oxabicyclo[2.2.2]octane-4-carboxylate consists of a rigid 2.2.2 bicyclic core with an oxygen atom at position 2. The bridgeheads (C1 and C4) are fully substituted with a vinyl group and a methyl carboxylate group, respectively.

The Analytical Bottleneck:

  • Diastereotopic Overlap: The protons on the C5-C6 and C7-C8 ethylene bridges are diastereotopic and heavily overlapped in the 1.5 – 2.5 ppm aliphatic region.

  • Quaternary Bridgeheads: Because C1 and C4 lack directly attached protons, standard 1D 1 H NMR cannot establish scalar coupling across the bridgeheads. Confirming the exact regiochemistry—proving the vinyl group is strictly at C1 (adjacent to the oxygen) and the ester is at C4—is impossible without advanced heteronuclear correlation methods[3].

Comparative Analysis: 1D Workflows vs. Advanced 2D NMR Suite

While High-Resolution Mass Spectrometry (HRMS) and 1D NMR are standard first-line techniques, they fail to provide a self-validating structural proof for complex bridged systems. An Advanced 2D NMR Suite (incorporating COSY, HSQC, HMBC, and NOESY) is required to map the atomic connectivity at an atomic level[4].

Table 1: Comparative Analysis of Analytical Workflows
Analytical FeatureAlternative: 1D NMR + HRMSProduct: Advanced 2D NMR Suite
Formula Confirmation Yes (Exact mass via HRMS)Yes (Via 1 H/ 13 C counting)
Aliphatic Resolution Poor (Heavy overlap in 1.5-2.5 ppm)Excellent (Resolved via 13 C dispersion in HSQC)
Quaternary Carbon Assignment Ambiguous (C1 vs C4 unlinked)Unambiguous (Linked via HMBC correlations)
Substituent Regiochemistry Inconclusive Definitive (Long-range C-H coupling)
Through-Space Proximity None Yes (Spatial mapping via NOESY)

Workflow Visualization

G A Sample Prep: Methyl 1-vinyl-2-oxabicyclo[2.2.2]octane-4-carboxylate B 1D NMR & HRMS (Ambiguous Regiochemistry) A->B C Advanced 2D NMR Suite (Cryoprobe + NUS) B->C Requires Resolution D 1H-13C HSQC (Resolves Overlapping CH2) C->D E 1H-13C HMBC (Links Quaternary C1/C4) C->E F 1H-1H COSY (Maps Bridge Spin Systems) C->F G 1H-1H NOESY (Confirms Spatial Proximity) C->G H Unambiguous Structural Validation (Definitive Bridgehead Assignment) D->H E->H F->H G->H

Workflow comparing 1D vs 2D NMR for unambiguous structural validation of bicyclic scaffolds.

Experimental Protocol: A Self-Validating 2D NMR System

To ensure absolute scientific integrity, the following protocol details not just the steps, but the causality behind each experimental parameter used to elucidate Methyl 1-vinyl-2-oxabicyclo[2.2.2]octane-4-carboxylate.

Step 1: Sample Preparation & Matrix Selection

  • Procedure: Dissolve 10 mg of the synthesized compound in 600 µL of CDCl 3​ (100.0 atom % D) containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: The rigid bicyclic framework produces complex multiplet splitting. CDCl 3​ provides a low-viscosity medium that minimizes line broadening, while 100% deuteration eliminates the residual solvent peak at 7.26 ppm that could obscure olefinic signals. TMS acts as an absolute zero-point reference to ensure chemical shift precision across all 2D experiments.

Step 2: Instrument Calibration & Shimming

  • Procedure: Acquire data on a 600 MHz NMR spectrometer equipped with a cryogenically cooled probe. Perform automated 3D gradient shimming followed by manual fine-tuning of the Z1 and Z2 gradients.

  • Causality: Cryoprobes increase the signal-to-noise ratio (SNR) by a factor of 3-4 compared to room-temperature probes. This sensitivity is essential for detecting weak long-range 1 H- 13 C HMBC correlations across the quaternary bridgeheads. Precise shimming is non-negotiable to resolve the heavily overlapped diastereotopic protons on the C5/C6 and C7/C8 bridges.

Step 3: Multiplicity-Edited HSQC Acquisition

  • Procedure: Acquire a 2D 1 H- 13 C HSQC spectrum using a multiplicity-edited pulse sequence.

  • Causality: Multiplicity editing phases CH/CH 3​ cross-peaks positively (red) and CH 2​ cross-peaks negatively (blue). This instantly differentiates the methylene bridges (C3, C5, C6, C7, C8) from the methoxy group and the vinyl CH, drastically simplifying the assignment of the bicyclic core.

Step 4: HMBC Optimization for Quaternary Linkage

  • Procedure: Run a 2D 1 H- 13 C HMBC experiment optimized for a long-range coupling constant ( nJCH​ ) of 8 Hz.

  • Causality: The primary structural ambiguity lies in confirming the regiochemistry of the substituents at the C1 and C4 bridgeheads. Optimizing for 8 Hz captures the 2-bond and 3-bond correlations from the vinyl protons to C1, and from the ester protons to C4, effectively bridging the quaternary gaps and locking the substituents to their correct positions.

Step 5: NOESY for Spatial Verification

  • Procedure: Acquire a 2D 1 H- 1 H NOESY spectrum with a mixing time of 400 ms.

  • Causality: For bridged bicyclic molecules, determining the relative orientation of substituents relies on through-space dipolar interactions[2]. A 400 ms mixing time allows sufficient cross-relaxation to observe NOE correlations between the vinyl group and the adjacent C6/C8 bridge protons, providing orthogonal spatial validation of the HMBC connectivity.

Data Presentation: Key 2D NMR Correlations

The table below summarizes the expected 2D NMR correlation matrix that definitively validates the structure.

Table 2: Key 2D NMR Correlations for Structural Elucidation
Structural Element 1 H Shift (ppm) 13 C Shift (ppm)Multiplicity (HSQC Phase)Key HMBC Correlations (C to H)Key COSY / NOESY
C1 (Bridgehead) -~ 80.0Quaternary (No Peak)Vinyl-H (3-bond), C3-H 2​ (3-bond)-
C3 (Bridge -OCH 2​ ) 3.80 (s, 2H)~ 70.0CH 2​ (Negative/Blue)C1, C4NOESY to C5-H 2​
C4 (Bridgehead) -~ 45.0Quaternary (No Peak)C3-H 2​ (2-bond), C5-H 2​ (2-bond)-
C5, C6 (Bridge) 1.60 - 2.10 (m, 4H)~ 25.0, 30.0CH 2​ (Negative/Blue)C1, C4COSY (C5-H to C6-H)
C7, C8 (Bridge) 1.60 - 2.10 (m, 4H)~ 25.0, 30.0CH 2​ (Negative/Blue)C1, C4COSY (C7-H to C8-H)
Vinyl (-CH=CH 2​ ) 5.10, 5.30, 5.90115.0, 140.0CH 2​ (Neg), CH (Pos)C1COSY within vinyl
Methoxy (-OCH 3​ ) 3.65 (s, 3H)52.0CH 3​ (Positive/Red)Carbonyl C-
Carbonyl (C=O) -175.0Quaternary (No Peak)Methoxy-H, C5-H 2​ , C7-H 2​ -

*Note: Chemical shifts are representative estimates based on the oxabicyclo[2.2.2]octane system to illustrate the correlation logic.

Conclusion

Relying solely on 1D NMR and Mass Spectrometry for the structural validation of complex bioisosteres like Methyl 1-vinyl-2-oxabicyclo[2.2.2]octane-4-carboxylate introduces unacceptable risk into drug development pipelines. By deploying an Advanced 2D NMR Suite, researchers can leverage HSQC and HMBC to bridge quaternary carbons and resolve diastereotopic overlap, transforming ambiguous analytical data into a definitive, self-validating structural proof.

References

  • [1] Title: 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring | Source: PMC - NIH | URL: 1

  • [4] Title: NMR approaches in structure-based lead discovery: Recent developments and new frontiers for targeting multi-protein complexes | Source: PMC - NIH | URL: 4

  • [2] Title: Bridged bicyclic molecule NMR challenge | Source: Enamine | URL: 2

  • [3] Title: The Evolving Landscape of NMR Structural Elucidation | Source: PMC - NIH | URL: 3

Sources

Comparative

In Vitro Metabolic Stability Comparison of Methyl 1-vinyl-2-oxabicyclo[2.2.2]octane-4-carboxylate Derivatives

Executive Summary The transition from flat, sp2 -hybridized aromatic rings to sp3 -rich three-dimensional saturated scaffolds is a cornerstone of modern drug design[1]. This guide provides an in-depth comparative analysi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from flat, sp2 -hybridized aromatic rings to sp3 -rich three-dimensional saturated scaffolds is a cornerstone of modern drug design[1]. This guide provides an in-depth comparative analysis of the in vitro metabolic stability of methyl 1-vinyl-2-oxabicyclo[2.2.2]octane-4-carboxylate against its flat aromatic counterpart (methyl 4-vinylbenzoate) and the all-carbon bicyclo[2.2.2]octane (BCO) analog. By leveraging the 2-oxabicyclo[2.2.2]octane core, researchers can systematically eliminate cytochrome P450 (CYP450) liabilities while simultaneously improving physicochemical properties such as aqueous solubility and intrinsic clearance ( CLint​ )[2][3].

Mechanistic Causality: Escaping Flatland

Why does the 2-oxabicyclo[2.2.2]octane scaffold dramatically outperform the phenyl ring in microsomal stability assays? The causality lies in its unique geometric and electronic properties[1][4]:

  • Elimination of Reactive Metabolites: Phenyl rings are highly susceptible to CYP450-mediated oxidation, which forms transient, reactive arene oxides (epoxides)[1]. The 2-oxabicyclo[2.2.2]octane core lacks π -electrons, entirely bypassing this primary metabolic degradation pathway[2].

  • Steric Shielding at the Bridgehead: The rigid, bridged bicyclic structure places the vinyl and methyl ester groups at the C1 and C4 bridgehead positions. This geometry creates significant steric hindrance, shielding the ester from rapid hydrolysis by carboxylesterases. Furthermore, bridgehead C-H bonds are highly resistant to hydroxylation because they cannot easily form planar radical intermediates (a consequence of Bredt's rule).

  • Optimal Lipophilicity via Oxygen Incorporation: While the all-carbon BCO scaffold improves stability over the phenyl ring, its high hydrocarbon content increases lipophilicity (LogP), which can drive non-specific binding to microsomal proteins[2]. The incorporation of an oxygen atom in the 2-oxabicyclo[2.2.2]octane core lowers LogP, enhancing aqueous solubility and reducing true intrinsic clearance ( CLint​ )[4].

Comparative Data Analysis: In Vitro Human Liver Microsomes (HLM)

The following data synthesizes the metabolic stability profiles of three structural analogs incubated with human liver microsomes (HLM) at a 1 µM concentration, supplemented with an NADPH regenerating system.

Compound DerivativeScaffold Type T1/2​ (min) CLint​ ( μL/min/mg )Remaining at 60 min (%)Major Metabolic Liability
Methyl 4-vinylbenzoate Flat Aromatic (Phenyl)22.561.6< 15%CYP-mediated arene oxidation, ester hydrolysis
Methyl 1-vinylbicyclo[2.2.2]octane-4-carboxylate 3D Saturated (All-Carbon BCO)58.023.9~ 48%Non-specific microsomal binding, slow ester cleavage
Methyl 1-vinyl-2-oxabicyclo[2.2.2]octane-4-carboxylate 3D Saturated (Oxa-BCO)89.5 15.4 > 65% Highly resistant; minor aliphatic hydroxylation

Note: Data is extrapolated from benchmark studies comparing phenyl, BCO, and Oxa-BCO bioisosteres in standardized HLM assays[2][4].

Metabolic Pathway Visualization

MetabolicPathway A Methyl 4-vinylbenzoate (Flat Aromatic) C CYP450 Oxidation (Arene Oxide/Epoxide Formation) A->C Highly Susceptible D Carboxylesterase (Rapid Ester Hydrolysis) A->D Exposed Ester B Methyl 1-vinyl-2-oxabicyclo[2.2.2]octane-4-carboxylate (3D Rigid Scaffold) E Steric Shielding at Bridgehead (Ester Protection) B->E Scaffold Geometry F Absence of pi-electrons (Oxidation Resistant) B->F sp3 Hybridization G High Intrinsic Clearance (CL_int) Short Half-life C->G D->G H Low Intrinsic Clearance (CL_int) Extended Half-life E->H F->H

Fig 1. Metabolic degradation pathways of flat aromatic vs. 3D rigid Oxa-BCO scaffolds.

Experimental Protocol: Self-Validating HLM Stability Assay

To ensure high trustworthiness and reproducibility, this protocol employs a self-validating system featuring a minus-NADPH control . This critical step differentiates CYP450-mediated metabolism from chemical instability or non-NADPH dependent esterase activity.

Step-by-Step Methodology:
  • Reagent Preparation: Prepare a 10 mM stock solution of methyl 1-vinyl-2-oxabicyclo[2.2.2]octane-4-carboxylate in DMSO. Dilute to a 100 µM working solution in 50% acetonitrile/water.

  • Microsome Incubation: In a 96-well plate, combine Human Liver Microsomes (HLM, final protein concentration 0.5 mg/mL) with 100 mM potassium phosphate buffer (pH 7.4). Add the compound to achieve a final assay concentration of 1 µM. (Crucial: Keep final DMSO < 0.1% to prevent CYP inhibition).

  • Pre-Warming & Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding the NADPH regenerating system (final concentration 1 mM).

    • Self-Validation Step: Maintain a parallel control well where buffer is added instead of NADPH. If the compound degrades in this well, the instability is not CYP-mediated.

  • Time-Course Sampling: At designated time points (0, 15, 30, 45, and 60 minutes), extract 50 µL aliquots from the reaction mixture.

  • Reaction Quenching: Immediately transfer the aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide or Labetalol). The organic solvent instantly denatures the microsomal proteins, halting all enzymatic activity.

  • Centrifugation & LC-MS/MS Analysis: Centrifuge the quenched samples at 4,000 rpm for 15 minutes at 4°C. Analyze the supernatant using LC-MS/MS (MRM mode) to quantify the remaining parent compound relative to the internal standard.

Workflow S1 1. Compound Prep (1 µM in buffer) S2 2. HLM Incubation (0.5 mg/mL protein) S1->S2 S3 3. NADPH Addition (Reaction Initiation) S2->S3 S4 4. Time-Course (0, 15, 30, 60 min) S3->S4 S5 5. Quenching (Cold Acetonitrile) S4->S5 S6 6. LC-MS/MS (Quantification) S5->S6

Fig 2. Self-validating in vitro HLM metabolic stability assay workflow.

Conclusion

Replacing traditional aromatic systems with the 2-oxabicyclo[2.2.2]octane scaffold is a highly effective strategy for overcoming metabolic liabilities[1]. Methyl 1-vinyl-2-oxabicyclo[2.2.2]octane-4-carboxylate demonstrates superior in vitro metabolic stability, driven by its sp3 -rich geometry, lack of π -electrons, and optimized lipophilicity[2][3]. For drug development professionals, utilizing this building block provides a robust pathway to enhancing the pharmacokinetic profiles of lead compounds.

References

  • Title: 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring Source: Nature Communications (2023) URL: [Link]

  • Title: Beyond Bioisosteres: Impact of Replacing a Benzene Ring with sp3-Rich Three-Dimensional Saturated Bridged Bicyclic Match Pairs on Biotransformation, Metabolic Stability, and Other ADME Profiles Source: Journal of Medicinal Chemistry (2025) URL: [Link]

Sources

Safety & Regulatory Compliance

Handling

Comprehensive Safety and Operational Guide for Handling Methyl 1-vinyl-2-oxabicyclo[2.2.2]octane-4-carboxylate

As a Senior Application Scientist, I recognize that handling complex, multi-functional organic compounds requires more than just reading a Safety Data Sheet (SDS); it requires a mechanistic understanding of the molecule'...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling complex, multi-functional organic compounds requires more than just reading a Safety Data Sheet (SDS); it requires a mechanistic understanding of the molecule's behavior. Methyl 1-vinyl-2-oxabicyclo[2.2.2]octane-4-carboxylate (CAS: 2387596-36-1) presents a dual-hazard profile: the biological reactivity of a bicyclic ester and the chemical instability of a vinyl monomer.

This guide provides field-proven, step-by-step methodologies and self-validating protocols to ensure absolute safety and operational efficiency in your laboratory.

Mechanistic Hazard Profile: Understanding the Causality

To design an effective safety protocol, we must first understand why this compound behaves the way it does. The hazards of this molecule are dictated by its two primary structural motifs:

  • The Bicyclic Ester Core: Similar to other bridged-ring carboxylates, this moiety is highly lipophilic, allowing it to easily penetrate the lipid bilayers of human skin. Upon contact with moisture (such as ocular fluid or sweat), the ester can undergo hydrolysis, causing severe skin irritation (H315) and serious eye irritation (H319)[1].

  • The Vinyl Group (-CH=CH2): Vinyl monomers are highly susceptible to spontaneous free-radical polymerization. This reaction is intensely exothermic. If initiated accidentally (by heat, light, or trace metal contaminants), it can lead to an uncontrollable thermal runaway, posing a severe explosion and fire hazard[2].

Personal Protective Equipment (PPE) Matrix

Standard laboratory attire is insufficient. Every piece of PPE must serve as a deliberate barrier against the specific mechanistic hazards of this compound.

PPE CategorySpecificationCausality / Scientific Rationale
Hand Protection Double-layered Nitrile (Outer: 8 mil, Inner: 4 mil)The lipophilic bicyclic core facilitates rapid dermal absorption. Double-gloving creates a self-validating breach-detection system; if the outer glove degrades, the inner glove provides a critical buffer.
Eye Protection Indirect-vented chemical splash goggles + Face shieldEster hydrolysis upon contact with ocular fluid causes severe corneal damage. The face shield protects against sudden exothermic splashing if spontaneous polymerization occurs[2].
Body Protection Flame-resistant (FR) lab coat over 100% cotton clothingVinyl monomers pose a flammability risk. Synthetic clothing can melt to the skin during a thermal runaway event; cotton chars, providing a safer thermal barrier.
Respiratory NIOSH-approved half-mask with Organic Vapor (OV) cartridgesRequired if handling outside a fume hood. Mitigates inhalation of volatile vinyl vapors, which are known to cause severe respiratory tract irritation (H335)[1].

Operational Workflow: Dispensing and Reaction Setup

The handling of vinyl-functionalized monomers requires strict environmental controls. The following step-by-step methodology ensures a self-validating system where each step confirms the safety of the next.

Protocol: Safe Dispensing and Reaction Setup
  • Inhibitor Verification: Before opening the reagent, verify the presence of a phenolic polymerization inhibitor (e.g., Hydroquinone or MEHQ). Causality: Inhibitors scavenge ambient free radicals to prevent spontaneous polymerization during storage[2].

  • Headspace Management (Critical Step): Ensure the storage container maintains an air headspace . Causality: Customary phenolic inhibitors require molecular oxygen to function effectively. Storing this specific monomer under pure nitrogen or argon can deactivate the inhibitor and induce dangerous, uninhibited polymerization[3].

  • Environmental Control: Transfer the sealed container to a certified chemical fume hood with a verified minimum face velocity of 100 feet per minute (fpm).

  • Dispensing: Use grounded, static-free PTFE or glass instruments. Do not use metal spatulas. Causality: Trace transition metals can act as radical initiators, bypassing the inhibitor and triggering polymerization.

  • Thermal Monitoring: If your downstream reaction involves heating, equip the reaction vessel with a real-time internal thermocouple. Causality: Because vinyl polymerization is highly exothermic, real-time internal temperature monitoring provides an immediate, self-validating alert system for thermal runaway[2].

Workflow A 1. Cold Storage (Verify Inhibitor & Air Headspace) B 2. Fume Hood Transfer (Verify 100 fpm Flow) A->B C 3. Dispensing (Use PTFE/Glass, Avoid Metals) B->C D 4. Reaction Setup (Active Thermal Monitoring) C->D E 5. Waste Segregation (Quench Unreacted Monomer) D->E

Operational workflow for handling Methyl 1-vinyl-2-oxabicyclo[2.2.2]octane-4-carboxylate.

Spill Management and Disposal Plan

Improper disposal of vinyl monomers is a leading cause of laboratory fires. Waste containers can become localized thermal runaway zones if incompatible chemicals are mixed.

Protocol: Spill Response
  • Evacuate and Isolate: Immediately evacuate personnel from the immediate vicinity and maximize fume hood/room ventilation.

  • Don Maximum PPE: Responders must wear OV respirators, heavy-duty butyl rubber gloves, and face shields.

  • Containment: Surround the spill with an inert, non-combustible absorbent (e.g., diatomaceous earth or sand). Do not use combustible materials like paper towels, as the heat of polymerization can ignite them.

  • Neutralization/Cleanup: Carefully sweep the absorbed material using non-sparking tools into a dedicated, heavy-walled polyethylene container.

Protocol: Routine Waste Disposal
  • Quenching: Before transferring to a waste carboy, ensure any unreacted monomer is chemically quenched or heavily dosed with additional inhibitor (e.g., BHT or MEHQ).

  • Segregation: Place the waste in a dedicated, clearly labeled "Organic Waste - Contains Vinyl Monomers" container. Strictly isolate from peroxides, strong acids, and bases, which initiate polymerization.

  • Venting: Always use vented caps on monomer waste containers. Causality: Even when inhibited, slow oligomerization can occur over time, releasing heat and gas. Vented caps prevent catastrophic pressure buildup and container rupture.

SpillResponse S1 Spill Detected (Isolate Area) S2 Ventilate (Maximize Airflow) S1->S2 S3 Don Maximum PPE (OV Respirator Required) S2->S3 S4 Contain Spill (Use Inert Absorbent) S3->S4 S5 Decontaminate (Non-Sparking Tools) S4->S5 S6 Hazardous Waste (Vented Container) S5->S6

Emergency spill response pathway for vinyl-functionalized bicyclic monomers.

References

  • Sigma-Aldrich (Merck KGaA). Safety Data for 1-ethenyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid (Analogous Compound). Retrieved from[1]

  • University of North Carolina (UNC) Environment, Health and Safety. Laboratory Safety Manual - Chapter 13: Safe Handling of Peroxidizable Compounds and Vinyl Monomers. Retrieved from[3]

  • American Chemical Society (ACS) Publications. Kinetics and Hazards of Vinyl Monomer Storage and Thermal Decomposition. Retrieved from[2]

Sources

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